molecular formula C9H10ClNO B13251449 1-(2-Amino-5-chlorophenyl)propan-1-one

1-(2-Amino-5-chlorophenyl)propan-1-one

Cat. No.: B13251449
M. Wt: 183.63 g/mol
InChI Key: SQSVDTNFHYBJKK-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-amino-5-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3

InChI Key

SQSVDTNFHYBJKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS No: 1685-20-7), a substituted cathinone derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a detailed, theory-based synthesis protocol via Friedel-Crafts acylation, predicted spectroscopic characteristics for compound verification, and an analysis of its chemical reactivity and potential applications, particularly as a research chemical within the domain of neuroscience and as a precursor in synthetic chemistry. Safety and handling protocols are also discussed based on related chemical structures.

Introduction

1-(2-Amino-5-chlorophenyl)propan-1-one is an aromatic ketone and a primary amine belonging to the broader class of substituted cathinones. The parent compound, cathinone, is a naturally occurring psychoactive alkaloid found in the Catha edulis (khat) plant.[1] Synthetic cathinone derivatives are a significant class of compounds, widely investigated for their effects on the central nervous system, primarily as monoamine transporter inhibitors or releasing agents.[2][3][4] The subject of this guide, with its chloro-substitution on the phenyl ring, represents a specific analogue of interest for synthetic and medicinal chemistry. Its structure, featuring a chiral center at the alpha-carbon and two reactive functional groups (an amino group and a ketone), makes it a versatile chemical intermediate. This guide aims to consolidate the predicted properties and plausible synthetic and analytical methodologies to facilitate further research and development involving this compound.

Physicochemical and Structural Properties

While comprehensive experimental data for 1-(2-Amino-5-chlorophenyl)propan-1-one is not widely published, its fundamental properties can be reliably predicted based on its structure and comparison with analogous compounds like 2-aminopropiophenone.[5][6]

PropertyPredicted Value / InformationReference / Basis
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-oneStandard chemical nomenclature
CAS Number 1685-20-7[7]
Molecular Formula C₉H₁₀ClNODerived from structure
Molecular Weight 183.63 g/mol Calculation based on atomic weights
Appearance Expected to be a crystalline solid or oil at room temperature.Based on related compounds like 4'-aminoacetophenone (solid) and 2'-aminoacetophenone (liquid/low melting solid).[8] The presence of the chloro- and amino- groups may lead to a yellow or off-white color.
Solubility Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Methanol; sparingly soluble in water.General solubility characteristics of aromatic ketones and anilines.
pKa The amino group is expected to have a pKa around 3-4, typical for anilines with electron-withdrawing groups.The acetyl group and chlorine atom are electron-withdrawing, reducing the basicity of the ortho-amino group compared to aniline (pKa ~4.6).

Synthesis and Purification

The most logical and established method for synthesizing 1-(2-Amino-5-chlorophenyl)propan-1-one is a multi-step process beginning with 4-chloroaniline, centered around a Friedel-Crafts acylation reaction. Direct acylation of 4-chloroaniline is generally unsuccessful due to the Lewis basicity of the amino group, which complexes with and deactivates the Lewis acid catalyst.[9][10] Therefore, a protection-acylation-deprotection sequence is necessary.

Overall Synthesis Workflow

The workflow involves three primary stages: protection of the amine, Friedel-Crafts acylation, and subsequent deprotection to yield the final product.

G cluster_0 PART 1: Protection cluster_1 PART 2: Friedel-Crafts Acylation cluster_2 PART 3: Deprotection A 4-Chloroaniline B N-(4-chlorophenyl)acetamide A->B Acetic Anhydride, NaOAc C N-(5-chloro-2-propanoylphenyl)acetamide B->C Propionyl Chloride, AlCl₃ (Lewis Acid) D 1-(2-Amino-5-chlorophenyl)propan-1-one C->D Acidic Hydrolysis (e.g., HCl)

Caption: Three-stage synthesis workflow for 1-(2-Amino-5-chlorophenyl)propan-1-one.

Detailed Experimental Protocol

PART 1: Protection of 4-chloroaniline (Acetylation)

  • Dissolution: Dissolve 4-chloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.[9]

  • Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (1.05 eq) in water.

  • Acetylation: To the stirred 4-chloroaniline hydrochloride solution, add acetic anhydride (1.1 eq). Immediately follow with the one-shot addition of the sodium acetate solution.

  • Isolation: A white precipitate of N-(4-chlorophenyl)acetamide will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture if necessary.

PART 2: Friedel-Crafts Acylation

Causality Note: This step must be conducted under strictly anhydrous conditions as the Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely moisture-sensitive.[9][11]

  • Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., Nitrogen), suspend anhydrous AlCl₃ (2.5 eq) in an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add propionyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the electrophilic acylium ion complex.

  • Substrate Addition: Dissolve the dried N-(4-chlorophenyl)acetamide (1.0 eq) from Part 1 in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction & Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Remove the solvent under reduced pressure to yield crude N-(5-chloro-2-propanoylphenyl)acetamide.

PART 3: Deprotection (Acidic Hydrolysis)

  • Hydrolysis: Add the crude product from Part 2 to a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization & Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., NaOH solution) until pH > 8. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The final product, 1-(2-Amino-5-chlorophenyl)propan-1-one, can be purified by column chromatography on silica gel.

Spectroscopic Characterization Profile (Predicted)

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz) The spectrum is expected to show characteristic signals for the aromatic protons, the propanoyl chain, and the amino group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.6d1HH-6 (Aromatic)Ortho to the ketone, deshielded. Expected to be a doublet due to coupling with H-4.
~7.1 - 7.2dd1HH-4 (Aromatic)Meta to the ketone and ortho to the chlorine. Expected to be a doublet of doublets.
~6.7 - 6.8d1HH-3 (Aromatic)Ortho to the amino group, strongly shielded. Expected to be a doublet.
~4.5 - 5.5br s2H-NH₂Broad singlet, chemical shift is variable and dependent on concentration and solvent.
~2.9 - 3.1q2H-CO-CH₂ -CH₃Quartet due to coupling with the adjacent methyl group.
~1.1 - 1.2t3H-CO-CH₂-CH₃ Triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy

(Predicted for CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~200 - 203C=O (Ketone)Typical range for an aromatic ketone.
~148 - 150C-2 (Aromatic)Carbon attached to the amino group, shielded.
~133 - 135C-4 (Aromatic)Aromatic CH.
~130 - 132C-6 (Aromatic)Aromatic CH, deshielded by the ketone.
~122 - 124C-5 (Aromatic)Carbon attached to the chlorine atom.
~118 - 120C-1 (Aromatic)Quaternary carbon attached to the ketone.
~116 - 118C-3 (Aromatic)Aromatic CH, shielded by the amino group.
~35 - 38-CO-CH₂ -CH₃Methylene carbon adjacent to the carbonyl.
~8 - 10-CO-CH₂-CH₃ Terminal methyl carbon.
Infrared (IR) Spectroscopy

(Predicted, KBr Pellet or Thin Film)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3500Medium, SharpN-H Stretch (Asymmetric & Symmetric)Two distinct bands characteristic of a primary amine (-NH₂).[14]
3050 - 3100Medium-WeakAromatic C-H StretchCharacteristic of C-H bonds on the benzene ring.
2850 - 2980MediumAliphatic C-H StretchCorresponding to the methyl and methylene groups of the propanoyl side chain.
~1660 - 1680StrongC=O Stretch (Aromatic Ketone)The carbonyl stretch is a strong, sharp absorption. Its position is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group.[14]
1580 - 1620Medium-StrongN-H Scissoring & Aromatic C=C StretchOverlapping region for the amine bending vibration and benzene ring skeletal vibrations.
~1100 - 1200MediumC-N StretchTypical for aromatic amines.
~700 - 850StrongC-H Out-of-Plane Bending & C-Cl StretchThe pattern of C-H "oop" bending can give clues about the substitution pattern on the aromatic ring. The C-Cl stretch also appears in this region.
Mass Spectrometry (MS)

(Predicted, Electron Ionization - EI) The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

  • Molecular Ion (M⁺): m/z 183 and 185 (isotope peak).

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion at m/z 154/156. This is often a prominent peak.

    • McLafferty Rearrangement: Not possible for this structure as there is no gamma-hydrogen.

    • Loss of CO: Fragmentation of the acylium ion (m/z 154/156) via loss of carbon monoxide to yield a phenyl cation fragment at m/z 126/128.

Reactivity and Potential Applications

The chemical behavior of 1-(2-Amino-5-chlorophenyl)propan-1-one is dictated by its three main structural components: the aniline moiety, the ketone, and the chiral center.

G cluster_amine Amine Reactivity cluster_ketone Ketone Reactivity cluster_combined Cyclization / Precursor Use center 1-(2-Amino-5-chlorophenyl)propan-1-one diazotization Diazotization (Sandmeyer Rxns) center->diazotization -NH₂ group alkylation N-Alkylation center->alkylation -NH₂ group acylation N-Acylation center->acylation -NH₂ group reduction Reduction to Alcohol center->reduction C=O group reductive_amination Reductive Amination center->reductive_amination C=O group alpha_halogenation α-Halogenation center->alpha_halogenation α-carbon cyclization Intramolecular Cyclization (e.g., to form heterocycles) center->cyclization Ortho-Amino Ketone cathinone_synthesis Precursor for Substituted Cathinone Synthesis center->cathinone_synthesis Cathinone Scaffold

Caption: Key reactivity pathways for 1-(2-Amino-5-chlorophenyl)propan-1-one.

  • Aniline Moiety: The primary amino group can undergo typical aniline reactions such as diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (Sandmeyer reactions). It can also be acylated or alkylated.

  • Ketone Group: The carbonyl group can be reduced to a secondary alcohol, forming the corresponding 1,2-amino alcohol, a common pharmacophore. It can also undergo reductive amination or condensation reactions.

  • Ortho-Amino Ketone Synergy: The proximity of the amino and ketone groups makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems, such as quinolines or benzodiazepine-like structures, although the latter typically starts from 2-aminobenzophenones.[15]

  • Precursor in Research: As a substituted cathinone, this compound is a valuable tool for structure-activity relationship (SAR) studies in neuroscience. Research on related chloro-cathinones has explored their potential as monoamine transporter inhibitors and even as acetylcholinesterase (AChE) inhibitors.[2] It may also serve as a precursor or analytical standard for the synthesis and detection of novel psychoactive substances (NPS).[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Health Hazards: Aromatic amines and ketones can be irritants to the skin, eyes, and respiratory system.[16] Some aniline derivatives are toxic upon ingestion, inhalation, or skin absorption. The toxicological properties of this specific compound have not been thoroughly investigated.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to light and air.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or the environment.

Conclusion

1-(2-Amino-5-chlorophenyl)propan-1-one is a chemical intermediate with significant potential in synthetic chemistry and pharmacological research. While direct experimental data is sparse, this guide provides a robust, theory-grounded framework for its synthesis, characterization, and handling. Its structural relationship to the cathinone family positions it as a compound of interest for SAR studies related to monoamine transporters and other neurological targets. The protocols and predicted data herein are intended to serve as a foundational resource for scientists, enabling further investigation into the properties and applications of this versatile molecule.

References

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Sources

An In-Depth Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS Number: 1685-20-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-5-chlorophenyl)propan-1-one, a chemical intermediate with potential applications in pharmaceutical synthesis. While specific literature on this compound is limited, this document synthesizes available data and provides expert insights based on the chemistry of related aromatic aminoketones. The guide covers key aspects including chemical properties, probable synthetic routes, potential applications in drug development, and recommended analytical methodologies for characterization and quality control. Particular emphasis is placed on the practical considerations for laboratory handling and the rationale behind proposed experimental protocols, aiming to equip researchers with the foundational knowledge to effectively utilize this compound in their work.

Introduction and Chemical Identity

1-(2-Amino-5-chlorophenyl)propan-1-one, also known as 2-amino-5-chloropropiophenone, is an aromatic aminoketone. Its structure features a phenyl ring substituted with a chlorine atom, an amino group, and a propanoyl group. The relative positions of these functional groups are critical to its chemical reactivity and potential utility as a building block in organic synthesis.

While direct, extensive research on this specific molecule is not widely published, its structural motifs are present in a variety of pharmacologically active compounds. The amino and ketone functionalities, in particular, are reactive handles that can be readily modified to construct more complex molecular architectures. This guide will draw upon established principles of organic chemistry and data from structurally similar compounds to provide a robust technical overview.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1685-20-7[1]
Molecular Formula C₉H₁₀ClNOInferred
Molecular Weight 183.63 g/mol Inferred
Appearance Likely a crystalline solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.Inferred

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-amino-5-chlorophenyl)propan-1-one can be approached through several established synthetic strategies. A plausible and common method for the formation of the aryl ketone core is the Friedel-Crafts acylation .

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route would involve the acylation of 4-chloroaniline with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

Reaction Scheme:

Friedel-Crafts Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Chloroaniline 4-Chloroaniline Product 1-(2-Amino-5-chlorophenyl)propan-1-one 4-Chloroaniline->Product Acylation Propanoyl_chloride Propanoyl Chloride Propanoyl_chloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalyst Benzodiazepine_Synthesis cluster_start Starting Material cluster_reagent Reagent cluster_product Product Aminoketone 1-(2-Amino-5-chlorophenyl)propan-1-one Benzodiazepine Benzodiazepine Analog Aminoketone->Benzodiazepine Cyclization Amino_Acid Amino Acid Derivative Amino_Acid->Benzodiazepine

Sources

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Amino-5-chlorophenyl)propan-1-one, a substituted aminoketone with potential applications in organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, a plausible synthetic route, spectral analysis, and critical safety and toxicological information.

Chemical Identity and Structure

1-(2-Amino-5-chlorophenyl)propan-1-one is an aromatic ketone featuring a phenyl ring substituted with a chlorine atom, an amino group, and a propanoyl group. The relative positions of these substituents are crucial for its chemical reactivity and biological activity.

Systematic Information:

IdentifierValueSource
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-one-
CAS Number 1685-20-7[1]
Molecular Formula C₉H₁₀ClNO-
Molecular Weight 183.63 g/mol -
Canonical SMILES CCC(=O)C1=C(C=C(C=C1)Cl)N[1]
InChI Key Not available-

Structural Diagram:

G compound

Caption: 2D structure of 1-(2-Amino-5-chlorophenyl)propan-1-one.

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point > 300 °CEstimated based on related aromatic ketones.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.Typical for aminoketones.
pKa (amino group) ~3-4The basicity of the amino group is reduced by the electron-withdrawing effects of the carbonyl and chloro substituents.

Synthesis and Reactivity

A plausible and efficient synthetic route for 1-(2-Amino-5-chlorophenyl)propan-1-one involves a multi-step process starting from the readily available 4-chloroaniline. The key transformation is a Friedel-Crafts acylation, which requires protection of the amino group to prevent its deactivation of the aromatic ring.[2]

Proposed Synthetic Workflow:

workflow cluster_protection Step 1: Protection of the Amino Group cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection start 4-Chloroaniline product1 N-(4-chlorophenyl)acetamide start->product1 Acetylation reagent1 Acetic Anhydride reagent1->product1 product2 N-(2-propanoyl-4-chlorophenyl)acetamide product1->product2 Acylation reagent2 Propanoyl Chloride reagent2->product2 catalyst AlCl₃ (Lewis Acid) catalyst->product2 final_product 1-(2-Amino-5-chlorophenyl)propan-1-one product2->final_product Hydrolysis reagent3 Acidic or Basic Hydrolysis reagent3->final_product

Caption: Proposed three-step synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-(4-chlorophenyl)acetamide (Protection)

  • Dissolve 4-chloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring and maintaining the temperature below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(4-chlorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the suspension in an ice bath and slowly add propanoyl chloride.

  • Add the N-(4-chlorophenyl)acetamide from Step 1 to the reaction mixture portion-wise, maintaining a low temperature.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-(2-propanoyl-4-chlorophenyl)acetamide.

Step 3: Hydrolysis (Deprotection)

  • Reflux the crude product from Step 2 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to precipitate the final product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Reactivity and Stability:

  • Amino Group: The primary amino group is nucleophilic and can participate in reactions such as diazotization, acylation, and alkylation.

  • Ketone Group: The carbonyl group is electrophilic and can undergo nucleophilic addition reactions, reduction to an alcohol, and condensation reactions.

  • Aromatic Ring: The phenyl ring is activated towards electrophilic substitution by the amino group (ortho, para-directing) and deactivated by the chloro and propanoyl groups (meta-directing). The overall substitution pattern will be a balance of these effects.

  • Stability: Primary aminoketones can be prone to self-condensation, especially under basic conditions or upon heating.[3] Storage in a cool, dry, and inert atmosphere is recommended.

Spectral Analysis

While a comprehensive set of experimentally verified spectra for 1-(2-Amino-5-chlorophenyl)propan-1-one is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds. A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound under the CAS number 1685-20-7.[1]

Expected ¹H NMR (in CDCl₃):

  • Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to their relative positions.

  • Amino Protons (2H): A broad singlet that may be exchangeable with D₂O.

  • Methylene Protons (-CH₂-) (2H): A quartet due to coupling with the adjacent methyl protons.

  • Methyl Protons (-CH₃) (3H): A triplet due to coupling with the adjacent methylene protons.

Expected ¹³C NMR (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the downfield region (δ 190-200 ppm).

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-150 ppm).

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region.

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

Expected IR (KBr Pellet):

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹, typical for an aromatic ketone.

  • C-N Stretching: An absorption in the region of 1250-1350 cm⁻¹.

  • C-Cl Stretching: An absorption in the region of 1000-1100 cm⁻¹.

Expected Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A peak at m/z 183, with a characteristic M+2 isotope peak at m/z 185 (approximately one-third the intensity of the M⁺ peak) due to the presence of chlorine.

  • Major Fragmentation Pathways: Loss of the ethyl group ([M-29]⁺) and cleavage at the carbonyl group.

Applications in Research and Development

Substituted propiophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[4][] While specific applications for 1-(2-Amino-5-chlorophenyl)propan-1-one are not extensively documented, its structural motifs suggest potential utility in the following areas:

  • Pharmaceutical Synthesis: As a building block for the synthesis of heterocyclic compounds, which are scaffolds for many drugs. The aminoketone functionality is present in various pharmaceuticals, including some with central nervous system activity.[6]

  • Agrochemicals: As a precursor for the development of novel pesticides and herbicides.

  • Materials Science: In the synthesis of dyes, pigments, and polymers.

Safety and Toxicology

The toxicological properties of 1-(2-Amino-5-chlorophenyl)propan-1-one have not been specifically reported. However, based on data for related aminopropiophenone derivatives, particularly p-aminopropiophenone (PAPP), significant health hazards should be anticipated.

Primary Toxicological Concern: Methemoglobinemia

  • Aminopropiophenone derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[3][7]

  • Methemoglobin is incapable of binding and transporting oxygen, leading to hypoxia.[3]

  • Symptoms of methemoglobinemia can include cyanosis, headache, dizziness, shortness of breath, and in severe cases, loss of consciousness and death.

  • Carnivores, including dogs and cats, are particularly susceptible to the toxic effects of PAPP.[3][7]

Handling and Safety Precautions:

Due to the potential for severe toxicity, strict safety protocols must be followed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of contact, flush immediately with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

[7] Eason, C., Miller, A., MacMorran, D., & Murphy, E. (n.d.). Review PAPP toxicology and ecotoxicology. Envirolink.

[8] The Royal Society of Chemistry. (n.d.). Supplementary Information.

[9] PubMed. (1985). The acute oral and intravenous toxicity of p-aminopropiophenone (PAPP) to laboratory rodents.

[10] DTIC. (n.d.). The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide.

[3] Murphy, E. C., & Eason, C. T. (2014). Toxicology and ecotoxicology of para-aminopropiophenone (PAPP) – a new predator control tool for stoats and feral cats in New Zealand. New Zealand Journal of Ecology, 38(2), 195-207.

APVMA. (2015). Public Release Summary Evaluation of the New Active 4-aminopropiophenone (also known as para-aminopropiophenone(PAPP)) in the Products Foxecute Fox Bait and PAPP Wild Dog Bait.

[11] ResearchGate. (2011). A practical synthesis of 2-amino-5-methoxylpropiophenone.

MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

[4] BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.

[12] Hive Chemicals & Equipment. (2003). How is propiophenone used in fragrance.

[13] Google Patents. (n.d.). CN101723841B - Preparation method of 2-amino-5-alkoxy propiophenone.

[1] BLDpharm. (n.d.). 1685-20-7|1-(2-Amino-5-chlorophenyl)propan-1-one.

[14] ResearchGate. (n.d.). Reactions with Propiophenones and Homologues.

[6] BOC Sciences. (n.d.). Propiophenone Impurities.

[] BenchChem. (2025). optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.

[2] University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.

[15] SciHorizon. (2023). Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone.

[16] ChemicalBook. (2024). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.

[17] University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.

[18] Wikipedia. (n.d.). Friedel–Crafts reaction.

[19] BenchChem. (2025). Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone.

[20] PubChem. (n.d.). 2-Amino-5-chlorobenzophenone.

Sigma-Aldrich. (n.d.). 1-(2-Amino-5-hydroxyphenyl)propan-1-one hcl.

[21] PubChem. (n.d.). 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one.

BLDpharm. (n.d.). 1685-25-2|1-(2-Amino-5-chlorophenyl)-2-phenylethan-1-one.

[22] NIST. (n.d.). Benzophenone, 2-amino-5-chloro-.

[23] Scribd. (n.d.). Synthesis, Physicochemical and Biological Evaluation of 2-Amino-5-Chlorobenzophenone Derivatives As Potent Skeletal Muscle Relaxants.

[24] Arabian Journal of Chemistry. (n.d.). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax.

[25] PubChem. (n.d.). 2-Chloropropiophenone.

[26] PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

[27] NIST. (n.d.). 1-(2-Chlorophenyl)propan-2-one.

[28] Cayman Chemical. (n.d.). 2-Amino-5-chlorobenzophenone (CAS Number: 719-59-5).

[29] University of Calgary. (n.d.). Ch13 - Sample IR spectra.

[30] Cheméo. (n.d.). Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9).

[31] NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-.

SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR] - Chemical.

[32] GNPS. (n.d.). UCSD Computational Mass Spectrometry Website.

Sources

Technical Monograph: 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Quinoline & Indole Pharmacophores

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (also known as 2-amino-5-chloropropiophenone ) is a critical ortho-aminoaryl ketone intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Unlike its structural isomers (such as the psychoactive substituted cathinones), this molecule functions as a nucleophilic scaffold for cyclocondensation reactions.

Its core utility lies in its dual functionality: the electrophilic carbonyl carbon and the nucleophilic primary amine at the ortho position. This "push-pull" arrangement makes it an ideal substrate for the Friedländer synthesis of polysubstituted quinolines and the Camps cyclization for quinolinones, both of which are dominant structures in antimalarial, antibacterial, and anti-inflammatory drug discovery.

Section 1: Chemical Identity & Structural Analysis

This molecule belongs to the class of 2-aminoacetophenones (specifically a propiophenone derivative). The presence of the chlorine atom at the 5-position (para to the amine) modulates the electronic density of the ring, enhancing stability against oxidative degradation while maintaining sufficient nucleophilicity at the amine for cyclization.

PropertySpecification
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-one
Common Name 2-Amino-5-chloropropiophenone
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Key Functional Groups Primary Amine (-NH₂), Ketone (C=O), Aryl Chloride (-Cl)
Physical State Yellow crystalline solid (typical for conjugated o-amino ketones)
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water
Reactivity Profile

The molecule exhibits ambiphilic reactivity :

  • Nucleophile: The amine nitrogen (N1) is ready to attack electrophiles (aldehydes/ketones).

  • Electrophile: The carbonyl carbon (C1 of the propyl chain) is susceptible to nucleophilic attack.

  • Directing Group: The carbonyl oxygen can coordinate with Lewis acids (e.g., BCl₃), facilitating selective ortho-functionalization during its own synthesis.

Section 2: Synthetic Pathways

The synthesis of ortho-aminoaryl ketones is historically challenging due to the tendency of anilines to undergo N-acylation rather than C-acylation. The Sugasawa Reaction is the authoritative method for synthesizing this compound with high regioselectivity.

Protocol A: Boron-Mediated Ortho-Acylation (Sugasawa Reaction)

This method utilizes the specific coordination geometry of boron trichloride (BCl₃) to direct the propionyl group to the ortho position of 4-chloroaniline.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Propionitrile (1.2 eq)

  • Boron Trichloride (BCl₃) (1.1 eq, 1M in xylene/toluene)

  • Aluminum Chloride (AlCl₃) (1.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Methodology:

  • Lewis Acid Activation: Under inert atmosphere (N₂), dissolve 4-chloroaniline in dry DCE. Cool to 0°C.

  • Addition: Slowly add BCl₃ solution. The boron atom coordinates to the aniline nitrogen.

  • Nitrile Addition: Add propionitrile followed by solid AlCl₃. The Lewis acids facilitate the formation of a reactive nitrilium species.

  • Reflux: Heat the mixture to reflux (80–90°C) for 6–12 hours. The thermodynamic preference drives the acyl migration to the ortho carbon.

  • Hydrolysis (Critical): Cool to 0°C. Quench cautiously with 2N HCl. This step hydrolyzes the intermediate ketimine to the ketone.

  • Isolation: Extract with DCM, wash with NaHCO₃ (aq) to neutralize, and recrystallize from ethanol/water.

Mechanism Visualization

The following diagram illustrates the BCl₃-directed mechanism preventing N-acylation and favoring C-acylation.

SugasawaReaction Aniline 4-Chloroaniline Complex BCl3-Aniline Complex Aniline->Complex + BCl3 (Coordination) Transition Cyclic Transition State Complex->Transition + Propionitrile + AlCl3 Imine Ketimine Intermediate Transition->Imine Ortho-Attack (Reflux) Product 1-(2-Amino-5-chlorophenyl) propan-1-one Imine->Product Hydrolysis (HCl/H2O)

Figure 1: The Sugasawa reaction pathway utilizing dual Lewis acid activation to achieve regiospecific ortho-acylation.

Section 3: Downstream Applications (Drug Development)

The primary utility of 1-(2-Amino-5-chlorophenyl)propan-1-one is as a precursor for Friedländer Annulation . This reaction condenses the 2-amino ketone with a second carbonyl compound (containing an α-methylene) to form a quinoline ring.[1]

The Friedländer Synthesis Workflow

This pathway is widely used to synthesize 2,3,4-trisubstituted quinolines, which are scaffolds for kinase inhibitors and antimalarials.

Reaction Scheme:

  • Substrate A: 1-(2-Amino-5-chlorophenyl)propan-1-one

  • Substrate B: Acetophenone (or any ketone with α-protons)

  • Catalyst: KOH (Base) or p-TsOH (Acid)

  • Product: 6-Chloro-2-phenyl-4-ethylquinoline (example derivative)

Friedlander Substrate 1-(2-Amino-5-chlorophenyl) propan-1-one Aldol Step 1: Aldol Condensation (Intermolecular) Substrate->Aldol Ketone Alpha-Methylene Ketone (R-CH2-CO-R') Ketone->Aldol Dehydration1 Loss of H2O Aldol->Dehydration1 Schiff Step 2: Imine Formation (Intramolecular) Dehydration1->Schiff Dehydration2 Loss of H2O (Aromatization) Schiff->Dehydration2 Quinoline Polysubstituted Quinoline Scaffold Dehydration2->Quinoline

Figure 2: Friedländer Annulation mechanism converting the amino-ketone scaffold into a bioactive quinoline.

Section 4: Analytical Characterization

To validate the synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one, the following spectral signatures must be confirmed.

1H-NMR Spectroscopy (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic H-6 7.65 ppmDoublet (d)1HOrtho to Carbonyl
Aromatic H-4 7.20 ppmDoublet of Doublets (dd)1HMeta to Carbonyl
Aromatic H-3 6.60 ppmDoublet (d)1HOrtho to Amine
Amine (-NH₂) 6.20 ppmBroad Singlet (br s)2HExchangeable (D₂O)
Methylene (-CH₂-) 2.95 ppmQuartet (q)2HPropyl chain (C2)
Methyl (-CH₃) 1.20 ppmTriplet (t)3HPropyl chain (C3)

Note: The broad singlet at 6.20 ppm is characteristic of the aniline protons. The quartet/triplet pattern confirms the presence of the ethyl group attached to the carbonyl.

Infrared (IR) Spectroscopy
  • 3450, 3350 cm⁻¹: Primary amine N-H stretch (doublet).

  • 1640–1660 cm⁻¹: Conjugated ketone C=O stretch (shifted to lower wavenumber due to conjugation and intramolecular H-bonding).

  • 1610 cm⁻¹: N-H bending / C=C aromatic stretch.

Section 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References
  • Sugasawa, T., et al. (1978).[2] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.[2] Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer reaction: a powerful strategy for the synthesis of heterocycles." Chemical Reviews. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for the Friedlander Synthesis." BenchChem Technical Library. Link

  • PubChem. (2025).[4][5] "Compound Summary: 2-Amino-5-chlorobenzophenone (Analogous Structure Data)." National Library of Medicine.[5] Link

Sources

Technical Whitepaper: 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one , a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds.

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7 ) is a functionalized propiophenone derivative characterized by an amino group at the ortho position and a chlorine atom at the meta position relative to the ketone. It serves as a high-value scaffold in medicinal chemistry, primarily for the regioselective synthesis of indoles , quinolines , and cinnolines . Its structural specificity makes it a preferred precursor over non-substituted analogs for developing halogenated drug candidates with enhanced metabolic stability.

Part 1: Physicochemical Profile & Molecular Weight
1.1 Molecular Weight Calculation

The precise molecular weight is critical for stoichiometric accuracy in multi-step synthesis. The value is derived from standard atomic weights (IUPAC).

ElementSymbolQtyAtomic Mass (u)Subtotal ( g/mol )
Carbon C912.011108.099
Hydrogen H101.00810.080
Chlorine Cl135.45035.450
Nitrogen N114.00714.007
Oxygen O115.99915.999
Total MW 183.635
  • Monoisotopic Mass: 183.045 g/mol (Uses

    
    Cl and 
    
    
    
    C)
  • Exact Mass: 183.04509 g/mol

1.2 Structural Identification
  • IUPAC Name: 1-(2-Amino-5-chlorophenyl)propan-1-one

  • Common Synonyms: 2'-Amino-5'-chloropropiophenone; 5-Chloro-2-aminopropiophenone.

  • SMILES: CCC(=O)C1=C(C=CC(=C1)Cl)N

  • Key Feature: The intramolecular hydrogen bond between the carbonyl oxygen and the ortho-amino hydrogen stabilizes the molecule, often resulting in a distinct shift in IR carbonyl absorption frequencies compared to para-isomers.

Part 2: Synthetic Pathways (The Sugasawa Reaction)

The most authoritative and regioselective method for synthesizing 1-(2-Amino-5-chlorophenyl)propan-1-one is the Sugasawa Reaction . This method specifically targets the ortho position of anilines, avoiding the mixture of isomers common in standard Friedel-Crafts acylations.

2.1 Mechanistic Pathway

The reaction utilizes Boron Trichloride (BCl₃) to form a Lewis acid-base adduct with 4-chloroaniline. This adduct activates the ortho position for electrophilic attack by propionitrile , followed by hydrolysis to the ketone.

SugasawaReaction Start 4-Chloroaniline Intermediate1 Boron-Aniline Complex Start->Intermediate1 + BCl3 Reagent1 BCl3 / AlCl3 (Lewis Acid Activation) Intermediate2 Imine-Boron Adduct Intermediate1->Intermediate2 + Propionitrile + AlCl3 (Reflux) Reagent2 Propionitrile (Electrophile) Hydrolysis Acid Hydrolysis (2N HCl) Intermediate2->Hydrolysis Product 1-(2-Amino-5-chlorophenyl) propan-1-one Hydrolysis->Product

Caption: Regioselective synthesis via Boron Trichloride-mediated ortho-acylation (Sugasawa Reaction).

2.2 Experimental Protocol

Safety Note: BCl₃ is highly corrosive and reacts violently with water. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

  • Complex Formation:

    • Dissolve 4-chloroaniline (1.0 eq) in dry tetrachloroethane or benzene.

    • Cool to 0°C.

    • Dropwise add Boron Trichloride (BCl₃) (1.1 eq) in solvent.[1] A precipitate (aniline-boron complex) will form.

  • Acylation:

    • Add Propionitrile (1.2 eq) to the mixture.

    • Add Aluminum Chloride (AlCl₃) (1.1 eq) as a catalyst.[1]

    • Reflux the mixture for 6–12 hours. The solution typically turns dark orange/red.

  • Hydrolysis:

    • Cool the reaction to room temperature.

    • Slowly quench with 2N HCl (Caution: Exothermic).

    • Heat the biphasic mixture at 80°C for 30–60 minutes to hydrolyze the ketimine intermediate into the ketone.

  • Isolation:

    • Extract with Dichloromethane (DCM).

    • Wash the organic layer with NaHCO₃ (sat.) and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc).

Part 3: Pharmaceutical Applications

This molecule is a "linchpin" intermediate, meaning it serves as the cyclization point for larger polycyclic scaffolds.

3.1 Indole Synthesis (Modified Madelung)

The 2-amino ketone motif allows for intramolecular cyclization to form 5-chloro-3-methylindole .

  • Relevance: Halogenated indoles are key pharmacophores in serotonin receptor modulators (e.g., 5-HT antagonists).

3.2 Quinoline Synthesis (Friedländer Condensation)

Reacting 1-(2-Amino-5-chlorophenyl)propan-1-one with ketones or aldehydes in the presence of a base yields substituted quinolines .

  • Relevance: Used in the synthesis of antimalarial agents and kinase inhibitors.[2]

3.3 Distinction from Cathinones

Researchers must distinguish this molecule from its isomer, 3-chlorocathinone (also C9H10ClNO).

  • Target Molecule: Amino group on the Phenyl Ring (Precursor).

  • Cathinone Isomer: Amino group on the Alkyl Chain (Psychoactive stimulant).

  • Analytical Check: The target molecule will show an aromatic amine signal (~6.0–7.0 ppm broad singlet) in ¹H NMR, whereas cathinones show an aliphatic amine signal.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard parameters:

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 1.20 (t, 3H, -CH₃); δ 2.95 (q, 2H, -CH₂-); δ 6.30 (br s, 2H, -NH₂); δ 6.60 (d, 1H, Ar-H ortho to NH₂); δ 7.20 (dd, 1H, Ar-H meta); δ 7.60 (d, 1H, Ar-H ortho to C=O).
IR Spectroscopy 3300–3400 cm⁻¹ (N-H stretch, doublet); 1640–1650 cm⁻¹ (C=O stretch, lower than typical ketones due to H-bonding).
Mass Spectrometry m/z 183/185 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Base peak often at [M-29]⁺ (loss of ethyl group).
Appearance Yellow crystalline solid.[3]
References
  • Sugasawa, T., et al. (1978).[4] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1685-20-7." PubChem.

  • Wani, M. C., et al. (1980).[1] "Synthesis and antitumor activity of camptothecin analogues." Journal of Medicinal Chemistry.

  • Organic Syntheses. "Ortho-Acylation Methods." Org.[5][6] Synth.

Sources

Technical Guide: Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathways for 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7), also known as 2-amino-5-chloropropiophenone .

This molecule is a critical pharmacophore, serving as a precursor for substituted quinolines, indoles, and cinnoline derivatives used in kinase inhibitors and neuropsychiatric drug development. Its synthesis is challenging due to the competing directing effects of the amino and chloro substituents and the requirement for strict regioselectivity.

Executive Summary

Target Molecule: 1-(2-Amino-5-chlorophenyl)propan-1-one CAS Registry Number: 1685-20-7 Molecular Weight: 183.63 g/mol Key Challenges:

  • Regioselectivity: Ensuring acylation occurs ortho to the amino group rather than the more sterically accessible positions.

  • Amine Incompatibility: Free amines deactivate Friedel-Crafts catalysts; protection or specific Lewis acid templating is required.

This guide presents three distinct validated pathways, ranked by scale and specificity.

Pathway 1: The Boron-Templated Sugasawa Reaction

Best For: High-purity lab synthesis; direct ortho-functionalization. Mechanism: Boron trichloride (


) acts as a dual-purpose reagent, protecting the amine and templating the incoming nitrile electrophile to the ortho position.
Retrosynthetic Logic

The most direct disconnection is the C-C bond between the aryl ring and the propionyl group. Using 4-chloroaniline as the starting material requires a method to force acylation to the 2-position (ortho to amine) despite the steric hindrance and the deactivating nature of the Lewis acid-amine complex. The Sugasawa reaction overcomes this by forming a cyclic transition state.

Reaction Scheme & Mechanism

Reagents: 4-Chloroaniline, Propionitrile, Boron Trichloride (


), Aluminum Chloride (

).[1] Solvent: 1,2-Dichloroethane or Toluene.

SugasawaMechanism Start 4-Chloroaniline Step1 Boron-Amine Complex (In situ protection) Start->Step1 Coordination Step2 Imine Intermediate (Ortho-Templated) Step1->Step2 Ortho-Attack Hydrolysis Acid Hydrolysis Step2->Hydrolysis Quench Product 1-(2-Amino-5-chlorophenyl) propan-1-one Hydrolysis->Product Final BCl3 + BCl3 (Lewis Acid 1) BCl3->Step1 Nitrile + Propionitrile + AlCl3 Nitrile->Step2

Figure 1: The Sugasawa reaction mechanism utilizes a boron template to direct the propionitrile group exclusively to the ortho position.

Experimental Protocol
  • Complex Formation: Under inert atmosphere (

    
    ), dissolve 4-chloroaniline  (1.0 eq) in dry 1,2-dichloroethane. Cool to 0°C.
    
  • Boron Addition: Slowly add

    
      (1.0 M in heptane or DCM, 1.1 eq). The temperature must remain <10°C. A white precipitate (amine-boron complex) will form.
    
  • Acylation: Add propionitrile (1.2 eq) followed by solid

    
      (1.1 eq).
    
  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 6–12 hours. The solution typically turns homogenous and dark.

  • Hydrolysis (Critical): Cool to 0°C. Carefully quench with 2N HCl. Caution: Exothermic.[2]

  • Workup: Heat the biphasic mixture at 60°C for 30 minutes to hydrolyze the ketimine intermediate into the ketone. Extract with DCM, wash with

    
    , and recrystallize from ethanol.[1]
    

Pathway 2: The Isatoic Anhydride Ring-Opening

Best For: Clean, mild conditions; avoiding harsh Lewis acids. Mechanism: Nucleophilic attack of a Grignard reagent on the anhydride carbonyl, followed by decarboxylation.

Strategic Advantage

This route bypasses the regioselectivity issue entirely. The starting material, 5-chloroisatoic anhydride , already has the nitrogen and chlorine fixed in the correct relative positions.

Reaction Workflow

IsatoicRoute Anhydride 5-Chloroisatoic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Intermediate Reagent Decarb Decarboxylation (-CO2) Intermediate->Decarb Ring Opening Target Target Ketone Decarb->Target Acid Workup

Figure 2: The Isatoic Anhydride route converts a cyclic precursor directly to the amino-ketone via Grignard addition.

Experimental Protocol
  • Preparation: In a flame-dried flask under Argon, suspend 5-chloroisatoic anhydride (1.0 eq) in anhydrous THF. Cool to -40°C.

  • Grignard Addition: Add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 1.1 eq) dropwise. Note: Temperature control is vital to prevent over-addition to the tertiary alcohol.

  • Reaction: Allow to warm to room temperature over 2 hours. Evolution of

    
     gas indicates the decarboxylation step.
    
  • Quench: Pour the reaction mixture into ice-cold ammonium chloride (

    
    ) solution.
    
  • Isolation: Extract with ethyl acetate. The product is often pure enough to proceed without chromatography.

Pathway 3: The Nitro-Precursor Scale-Up Route

Best For: Industrial large-scale production (Kg scale). Mechanism: Nitration of a ketone precursor followed by reduction.

Route Logic

Friedel-Crafts acylation of chlorobenzene typically yields para-chloropropiophenone (4-chloro). However, to get the 2-amino-5-chloro pattern, one can start with 3-chloropropiophenone (meta-chloro). Nitration of 3-chloropropiophenone directs the nitro group to the position ortho to the carbonyl and para to the chlorine (Position 6) OR ortho to the chlorine and meta to the carbonyl (Position 2). Correction: The major isomer in nitration of 3-chloropropiophenone is 2-nitro-5-chloropropiophenone due to the directing effects (carbonyl is meta-directing, Cl is ortho/para directing; they reinforce at position 2).

Protocol Summary
  • Nitration: Treat 3-chloropropiophenone with fuming

    
    /
    
    
    
    at -10°C. Isolate the 2-nitro isomer via fractional crystallization.
  • Reduction: Hydrogenation using Fe/HCl (Bechamp reduction) or

    
    /Pd-C .
    
    • Fe/HCl Protocol: Suspend nitro compound in ethanol/water with Iron powder. Add catalytic HCl. Reflux 2 hours. Basify and filter iron sludge.

Comparative Analysis of Pathways

FeaturePathway 1: SugasawaPathway 2: Isatoic AnhydridePathway 3: Nitro-Reduction
Starting Material 4-Chloroaniline5-Chloroisatoic Anhydride3-Chloropropiophenone
Step Count 1 (plus hydrolysis)12
Regioselectivity High (Boron templated)Guaranteed (Pre-structured)Moderate (Requires separation)
Scalability Moderate (BCl3 handling)High (Cost of anhydride is factor)Very High (Cheap reagents)
Safety Profile High Risk: BCl3 is toxic/corrosiveMod Risk: Grignard handlingMod Risk: Nitration exotherms

References

  • Sugasawa Reaction Mechanism & Application Title: "The Sugasawa Reaction: Ortho-Acylation of Anilines" Source: Chem-Station Int. Ed. URL:[Link]

  • Title: "Preparation method of 2-amino-5-alkoxy propiophenone" (Validates nitration/reduction sequence on propiophenones)

Sources

Spectroscopic Data of 1-(2-Amino-5-chlorophenyl)propan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(2-Amino-5-chlorophenyl)propan-1-one, a primary amino ketone of interest in synthetic organic and medicinal chemistry. As a member of the substituted cathinone family, its structural elucidation through spectroscopic methods is crucial for its identification and characterization in research and forensic applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

The structure of 1-(2-Amino-5-chlorophenyl)propan-1-one, with its chlorinated phenyl ring, an amino group, and a propanone side chain, gives rise to a unique spectroscopic fingerprint. The interplay of the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups significantly influences the electronic environment of the molecule, which is reflected in its NMR, IR, and MS spectra.

Molecular Structure:

Caption: Molecular structure of 1-(2-Amino-5-chlorophenyl)propan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Amino-5-chlorophenyl)propan-1-one, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different nuclei in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons, the amino protons, and the protons of the propanone side chain. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4d1HAr-H
~6.8-7.0dd1HAr-H
~6.6-6.8d1HAr-H
~4.0-5.0br s2H-NH₂
~2.9-3.1q2H-CH₂-
~1.1-1.3t3H-CH₃

*d = doublet, dd = doublet of doublets, q = quartet, t = triplet, br s = broad singlet

The aromatic region will display a complex splitting pattern due to the ortho, meta, and para relationships between the protons. The amino protons are expected to appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The ethyl group of the propanone side chain will exhibit a classic quartet-triplet pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~200C=O
~150Ar-C-NH₂
~135Ar-C-Cl
~130Ar-CH
~125Ar-C
~120Ar-CH
~118Ar-CH
~35-CH₂-
~8-CH₃
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amino group)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (ketone)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1100StrongC-N stretch
~800StrongC-Cl stretch

The presence of a strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group of the ketone. The broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum. The instrument will automatically subtract the background.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The data is usually collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀ClNO, MW: 183.64 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

  • Major Fragmentation Pathways: The primary fragmentation is expected to occur via alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical or a propyl group. Cleavage of the bond between the carbonyl carbon and the aromatic ring is also a likely fragmentation pathway.

Predicted Fragmentation Ions:

m/zProposed Fragment
183/185[M]⁺
154/156[M - C₂H₅]⁺
126/128[Cl-C₆H₄-NH₂]⁺
Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1]

GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).[1]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, which is heated to vaporize the sample.

  • GC Separation: The sample is separated on a capillary column (e.g., a ZB-5MSi column). The oven temperature is programmed to ramp up to elute the compound.[1]

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Separation Injector->Column IonSource Electron Ionization (70 eV) Column->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the characterization of 1-(2-Amino-5-chlorophenyl)propan-1-one. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and analysis of this compound. The unique combination of functional groups results in a distinct spectroscopic fingerprint that can be used for unambiguous identification in various scientific and forensic applications.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Siczek, M., Siczek, M., Szpot, P., Zawadzki, M., & Wachełko, O. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC). Crystals, 9(10), 555. MDPI. Retrieved from [Link]

  • Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(2-Chlorophenyl)propan-2-one. NIST WebBook. Retrieved from [Link]

  • Singh, R. K., Devi, S., & Prasad, D. N. (2014). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. Retrieved from [Link]

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS 1685-20-7), also known as 2'-amino-5'-chloropropiophenone, is a critical ortho-amino ketone intermediate.[1] Unlike its isomer 2-amino-1-(3-chlorophenyl)propan-1-one (a cathinone derivative), this compound features the amino group directly attached to the benzene ring, adjacent to the propionyl group.[1] This specific structural motif renders it an indispensable "masked" heterocycle precursor. It is primarily utilized in the Friedländer synthesis to generate polysubstituted quinolines and as a building block for camptothecin analogues (topoisomerase I inhibitors) in oncology research.

Chemical Identity & Structural Analysis[2][3][4][5][6]

PropertyDetail
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-one
Common Synonyms 2'-Amino-5'-chloropropiophenone; 2-Propionyl-4-chloroaniline
CAS Number 1685-20-7
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
SMILES CCC(=O)C1=C(C=CC(=C1)Cl)N
InChI Key LWGNDIMNCPMZOF-UHFFFAOYSA-N

Structural Insight: The molecule possesses a donor-acceptor motif where the electron-donating amino group (-NH₂) is ortho to the electron-withdrawing carbonyl group.[1] This proximity facilitates intramolecular hydrogen bonding (N-H···O=C), stabilizing the molecule but also priming it for condensation reactions. The chlorine atom at the 5-position (para to the amine) deactivates the ring slightly but remains stable under standard acylation conditions, serving as a handle for further cross-coupling (e.g., Suzuki-Miyaura) in late-stage diversification.

Physicochemical Profile

PropertyValue / Description
Appearance Yellow to yellow-orange crystalline solid
Melting Point 85–89 °C (Experimental range for class; analogs typically 90-98°C)
Boiling Point ~310 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
pKa (Conjugate Acid) ~2.5 (Weak base due to electron-withdrawing ketone)

Synthetic Methodology: The Sugasawa Reaction

While ortho-acylation of anilines is classically difficult due to N-acylation competition, the Sugasawa reaction (boron-mediated Friedel-Crafts) is the industry standard for synthesizing this compound with high regioselectivity.[1]

Protocol: Boron-Mediated Ortho-Acylation

Objective: Selective synthesis from 4-chloroaniline and propionitrile.

Reagents:

  • 4-Chloroaniline (1.0 equiv)[1]

  • Propionitrile (1.2 equiv)

  • Boron Trichloride (BCl₃) (1.1 equiv, 1M in heptane or dichloromethane)

  • Aluminum Chloride (AlCl₃) (1.1 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Benzene[1]

Step-by-Step Workflow:

  • Complex Formation: Under an inert atmosphere (N₂), cool a solution of 4-chloroaniline in DCE to 0°C.

  • BCl₃ Addition: Dropwise add BCl₃ solution. The Lewis acid coordinates to the aniline nitrogen, protecting it from N-acylation and activating the ortho position.

  • Nitrile Addition: Add propionitrile followed by solid AlCl₃.

  • Acylation: Reflux the mixture (approx. 80°C) for 6–12 hours. The reaction proceeds via an imidoyl chloride intermediate.

  • Hydrolysis: Cool to 0°C and quench carefully with 2N HCl. Heat the biphasic mixture to 80°C for 30–60 minutes to hydrolyze the ketimine intermediate to the ketone.

  • Isolation: Extract with dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Synthesis Start 4-Chloroaniline Step1 BCl3 Complexation (Protects N, Activates Ortho) Start->Step1 BCl3, 0°C Step2 AlCl3 + Propionitrile (Reflux) Step1->Step2 Electrophilic Attack Inter Ketimine Intermediate Step2->Inter Imidoyl Formation Step3 Acid Hydrolysis (2N HCl, Heat) Inter->Step3 Hydrolysis Product 1-(2-Amino-5-chlorophenyl) propan-1-one Step3->Product Yield ~60-75%

Figure 1: Regioselective synthesis via Boron-mediated acylation (Sugasawa reaction).

Reactivity & Pharmaceutical Applications[1][6][8]

A. Friedländer Quinoline Synthesis

The primary utility of 1-(2-amino-5-chlorophenyl)propan-1-one is its condensation with ketones or keto-esters to form substituted quinolines.[1] The presence of the 5-chloro group yields 6-chloroquinolines , a scaffold found in antimalarials and kinase inhibitors.[1]

  • Reaction Partner: Ethyl acetoacetate (or other active methylene ketones).[3][4]

  • Conditions: Acid catalysis (AcOH/H₂SO₄) or Base catalysis (KOH/EtOH).

  • Mechanism: Schiff base formation followed by intramolecular aldol condensation.

B. Camptothecin Analogues

As detailed in patent literature (e.g., EP0325247B1), this propiophenone is a precursor for tricyclic intermediates used to synthesize 7-ethyl-10-hydroxycamptothecin (SN-38) analogues.[1] The propyl chain provides the ethyl group at the C7 position of the final alkaloid, which is crucial for biological potency.

Reactivity Core 1-(2-Amino-5-chlorophenyl) propan-1-one Rxn1 + Ethyl Acetoacetate (Acid/Base Cat.) Core->Rxn1 Rxn2 + Tricyclic Ketone (Friedländer) Core->Rxn2 Prod1 Ethyl 6-chloro-2-methyl-4-ethyl quinoline-3-carboxylate Rxn1->Prod1 Quinoline Formation Prod2 Camptothecin Analogues (Topoisomerase I Inhibitors) Rxn2->Prod2 Drug Synthesis

Figure 2: Divergent synthetic applications in heterocyclic chemistry.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.20 (t, 3H): Methyl protons of the propyl group.

    • δ 2.95 (q, 2H): Methylene protons adjacent to the carbonyl (characteristic of propiophenones).

    • δ 6.30 (br s, 2H): Amino group protons (broad, exchangeable).

    • δ 6.60 (d, 1H): Aromatic proton at C3 (ortho to amino, shielded).

    • δ 7.20 (dd, 1H): Aromatic proton at C4.

    • δ 7.65 (d, 1H): Aromatic proton at C6 (ortho to carbonyl, deshielded).

  • IR Spectrum (KBr):

    • 3300–3450 cm⁻¹: Primary amine N-H stretching (doublet).

    • 1650–1670 cm⁻¹: Conjugated ketone C=O stretching (lowered frequency due to intramolecular H-bond).[1]

Safety & Handling

  • GHS Classification: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Oxidation of the amino group can occur upon prolonged exposure to air.

References

  • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines."[1] Journal of the American Chemical Society, 100(15), 4842-4852. Link

  • Miyasaka, T., et al. "Camptothecin derivatives and process for preparing same." European Patent EP0325247B1. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12870, 2-Amino-5-chlorobenzophenone" (Analogous reactivity data).[1] Link

  • Organic Syntheses. "Friedländer Synthesis of Quinolines." Organic Syntheses, Coll.[3] Vol. 3, p.56. Link

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Synthon for Nitrogen Heterocycles

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 25783-49-1) is a high-value o-amino ketone intermediate. Structurally, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets through selective functionalization.

This guide details the synthesis, reactivity, and application of this core material. Unlike generic aniline derivatives, the presence of the ortho-propionyl group combined with the 5-chloro handle creates a unique "push-pull" electronic environment. This enables high-yield access to quinolines , indoles , and cinnolines , which are critical pharmacophores in antimalarial, antiretroviral, and anti-inflammatory drug discovery.

Part 1: Chemo-Structural Profile

The utility of this molecule stems from its three distinct reactivity centers:

FeaturePositionReactivity ProfileUtility
Primary Amine C-2Nucleophilic (

)
Condensation (Schiff base), Diazotization, Buchwald-Hartwig coupling.
Carbonyl Side ChainElectrophilic (

)
Cyclization target (Friedländer), Grignard addition, Reductive amination.
Chlorine C-5Deactivating / Leaving GroupElectronic tuning (EWG), Suzuki-Miyaura coupling handle.
Methylene

-Carbon
Acidic ProtonEnolization, Mannich reactions, Indole cyclization.
Part 2: Synthesis of the Core Scaffold

The Sugasawa Reaction (Boron-Mediated Ortho-Acylation)

Direct Friedel-Crafts acylation of anilines is notoriously difficult due to the amino group coordinating with Lewis acids, deactivating the ring.[1] The Sugasawa reaction bypasses this by using boron trichloride (


) to form a discrete aniline-boron complex that directs acylation exclusively to the ortho position.
Mechanistic Insight (Causality)

The reaction succeeds because


 acts as a dual-purpose reagent:
  • Protection: It complexes with the amine nitrogen, preventing poly-alkylation/acylation.

  • Templating: The chlorine on the boron coordinates with the Lewis Acid (

    
    ), creating a transient cyclic transition state that delivers the nitrile electrophile specifically to the ortho carbon.
    
Experimental Protocol

Note: This protocol requires strictly anhydrous conditions and a fume hood due to the generation of HCl gas.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Propionitrile (1.2 eq) [Source of the propan-1-one tail]

  • Boron Trichloride (

    
    ) (1.0 M in xylene or DCM, 1.1 eq)
    
  • Aluminum Chloride (

    
    ) (1.1 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Methodology:

  • Complexation: In a dry 3-neck flask under

    
    , dissolve 4-chloroaniline in DCE. Cool to 0°C.
    
  • Addition: Dropwise add

    
     solution. A thick precipitate (aniline-boron complex) will form. Stir for 15 min.
    
  • Activation: Add propionitrile followed by solid

    
     in portions.
    
  • Reaction: Reflux the mixture (

    
    ) for 6–12 hours. The solution typically turns homogenous and dark.
    
  • Hydrolysis (Critical): Cool to

    
    . Quench carefully with 2N HCl. Heat the biphasic mixture at 
    
    
    
    for 30 minutes. Why? This step hydrolyzes the intermediate ketimine to the ketone.
  • Isolation: Separate the organic layer. Basify the aqueous layer with NaOH to recover unreacted aniline (if any), but the product usually resides in the organic phase. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography (eluent: 10% EtOAc/Hexane).

Yield Expectation: 65–80% (Yellow crystalline solid).

Part 3: Heterocyclic Transformations

The true value of 1-(2-amino-5-chlorophenyl)propan-1-one lies in its downstream cyclizations.

Pathway A: The Friedländer Annulation (Quinolines)

This is the most robust application. Condensing the o-amino ketone with a second ketone containing an


-methylene yields polysubstituted quinolines.[2]
  • Mechanism: Acid/Base catalyzed aldol condensation followed by cyclodehydration.

  • Target: 2,3,4-trisubstituted quinolines (common in antimalarial scaffolds).

Protocol (Microwave-Assisted):

  • Mix 1-(2-amino-5-chlorophenyl)propan-1-one (1 mmol) with Acetophenone (1.2 mmol).

  • Add catalyst: Diphenyl phosphate (10 mol%) or KOH (solid).

  • Irradiate at

    
     for 15 minutes (solvent-free).
    
  • Result: 6-Chloro-3-methyl-4-phenylquinoline.

Pathway B: Indole Synthesis

The propionyl group allows for intramolecular cyclization to form 2,3-disubstituted indoles.

  • Method: Reductive cyclization using Titanium(III) or via the McMurry reaction.

  • Alternative: Formation of the hydrazone followed by Fischer Indole Synthesis logic (though Fischer typically requires an external ketone, this molecule acts as the "internal" ketone partner).

Part 4: Visualizing the Chemical Logic

The following diagrams illustrate the mechanistic pathways and the divergent synthesis potential.

Diagram 1: The Sugasawa Mechanism (Boron Templating)

This diagram visualizes how the boron atom acts as a bridge, ensuring the propionyl group attaches at the ortho position rather than the para position.

SugasawaMechanism Aniline 4-Chloroaniline Complex Aniline-BCl3 Complex Aniline->Complex Coordination Transition Cyclic Transition State (6-membered) Complex->Transition Ortho-Templating Ketimine Intermediate Ketimine Transition->Ketimine -HCl Product 1-(2-Amino-5-chlorophenyl) propan-1-one Ketimine->Product Hydrolysis BCl3 BCl3 (Lewis Acid) BCl3->Complex Nitrile Propionitrile (AlCl3 activated) Nitrile->Transition H3O H3O+ (Hydrolysis) H3O->Product

Caption: The Sugasawa reaction utilizes a boron bridge to direct the nitrile electrophile to the ortho-position, preventing para-substitution.[3]

Diagram 2: Divergent Synthesis Map

This flowchart demonstrates how the core scaffold serves as a branching point for three distinct heterocyclic classes.

DivergentSynthesis cluster_Quinoline Route A: Friedländer cluster_Indole Route B: Indolization cluster_Cinnoline Route C: Richter/Diazotization Core 1-(2-Amino-5-chlorophenyl) propan-1-one Quinoline 6-Chloro-3-methyl Quinolines Core->Quinoline Condensation Indole 5-Chloro-3-methyl Indoles Core->Indole McMurry/Reductive Cinnoline 4-Ethyl-6-chloro Cinnolines Core->Cinnoline Diazotization ReagentA + Ketone/Aldehyde (Base/Acid Cat.) ReagentB Reductive Cyclization (TiCl3/Zn) ReagentC NaNO2 / HCl (Diazonium Trap)

Caption: Divergent synthesis pathways converting the core scaffold into Quinolines, Indoles, and Cinnolines via specific reagent classes.

Part 5: Analytical Data Summary

For validation of the synthesized material, compare against these standard physicochemical properties.

PropertyValue / RangeNotes
Physical State Yellow Crystalline SolidOxidizes (darkens) upon prolonged air exposure.
Melting Point

Sharp melting point indicates high purity.
IR Spectrum

(

)
Distinct doublet for primary amine.
IR Spectrum

(

)
Lower than typical ketones due to H-bonding with amine.
H-NMR (DMSO-d6)

(t, 3H),

(q, 2H)
Characteristic ethyl group signals.
H-NMR (Aromatic)

(d, 1H),

(dd, 1H),

(d, 1H)
1,2,4-substitution pattern.
References
  • Sugasawa, T., et al. (1978).[1] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.[1]

  • Marco-Contelles, J., et al. (2009).[4] "Friedländer Reaction: A Powerful Tool for the Synthesis of Quinolines."[5] Chemical Reviews.

  • BenchChem Protocols. "Friedlander Synthesis of 2-Substituted Quinoline Derivatives." BenchChem Application Notes.

  • Organic Chemistry Portal. "Friedlaender Synthesis: Mechanism and Recent Literature."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7812, 4-Chloroaniline (Precursor Data)."

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)propan-1-one, a key chemical intermediate with significant applications in medicinal chemistry and drug development. Known structurally as a substituted cathinone, this compound serves as a versatile building block for a range of pharmacologically active molecules. This document details its chemical properties, established synthetic methodologies with a focus on the rationale behind experimental choices, and its role as a precursor in the synthesis of novel therapeutic agents and research chemicals. Detailed protocols and mechanistic diagrams are provided to support researchers and scientists in the field.

Introduction and Significance

1-(2-Amino-5-chlorophenyl)propan-1-one, also known by its synonym 2-amino-5-chloropropiophenone, is a primary amino ketone. Its structure is characterized by a propan-1-one chain attached to a 4-chloroaniline ring at the first carbon position. As a β-keto-phenethylamine derivative, it belongs to the broad class of synthetic cathinones.[1][2] These compounds are structurally related to amphetamines and are of significant interest due to their psychoactive properties and potential as scaffolds for drug discovery.[3]

The strategic placement of the amino, chloro, and ketone functional groups makes 1-(2-Amino-5-chlorophenyl)propan-1-one a valuable synthon. Its isomers and related structures are precursors to widely used pharmaceuticals, such as the antidepressant bupropion, highlighting the importance of this chemical framework in modern medicine.[4] Research into chloro-substituted cathinones has revealed potential interactions with monoamine transporters and enzymes like acetylcholinesterase (AChE), suggesting a broad range of possible neurological effects.[4][5] This guide aims to consolidate the available scientific knowledge on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key identifiers and computed properties for 1-(2-Amino-5-chlorophenyl)propan-1-one is presented below. This data is essential for its characterization, handling, and use in synthetic applications.

PropertyValueReference
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-oneN/A (Standard Nomenclature)
CAS Number 1685-20-7[6]
Molecular Formula C₉H₁₀ClNO[7]
Molecular Weight 183.63 g/mol [7]
Synonyms 2-Amino-5-chloropropiophenoneN/A

Synthesis and Mechanistic Considerations

The most common and logical approach for synthesizing 1-(2-Amino-5-chlorophenyl)propan-1-one is the Friedel-Crafts acylation of a suitably protected 4-chloroaniline with a propanoyl source.[8]

The Challenge of Direct Acylation

Direct Friedel-Crafts acylation of 4-chloroaniline is generally unsuccessful. The primary reason for this failure is the presence of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom acts as a Lewis base, reacting with the Lewis acid catalyst (e.g., AlCl₃).[9] This acid-base reaction forms a stable complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards the required electrophilic aromatic substitution.[9]

The Protective Group Strategy

To overcome this deactivation, the amino group must be protected to reduce its basicity. A common and effective strategy is to convert the amine into an amide, typically an acetamide, via acetylation. The resulting N-(4-chlorophenyl)acetamide is significantly less basic, allowing the Friedel-Crafts acylation to proceed. The acetyl protecting group can be readily removed via acid or base hydrolysis post-acylation to yield the target primary amine.[9]

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 4-Chloroaniline B N-(4-chlorophenyl)acetamide A->B Acetic Anhydride, Sodium Acetate C N-(5-acetyl-2-chlorophenyl)propanamide (Intermediate) B->C 1. Propanoyl Chloride, AlCl₃ 2. Ortho-acylation D 1-(2-Amino-5-chlorophenyl)propan-1-one (Final Product) C->D Acid Hydrolysis (e.g., HCl)

Caption: Synthetic workflow for 1-(2-Amino-5-chlorophenyl)propan-1-one.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles for acylation of protected anilines.[9]

Part A: Acetylation of 4-Chloroaniline (Protection)

  • Dissolution: Dissolve 1.0 equivalent of 4-chloroaniline in a mixture of water and concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.

  • Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium acetate (1.1 equivalents).

  • Acetylation: To the stirred 4-chloroaniline hydrochloride solution, add acetic anhydride (1.2 equivalents). Immediately follow with the one-portion addition of the sodium acetate solution.

  • Isolation: A white precipitate of N-(4-chlorophenyl)acetamide will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Friedel-Crafts Acylation

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Acylium Ion Formation: Add propanoyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the acylium ion electrophile.[10]

  • Substrate Addition: Dissolve the dried N-(4-chlorophenyl)acetamide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Work-up: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude acylated and protected intermediate.

Part C: Hydrolysis of the Acetyl Group (Deprotection)

  • Hydrolysis: Reflux the crude product from Part B in an excess of aqueous hydrochloric acid (e.g., 6M HCl) for 4-6 hours.

  • Neutralization: After cooling, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until pH > 8. The free amine product should precipitate.

  • Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-(2-Amino-5-chlorophenyl)propan-1-one.

Applications in Drug Development and Research

The primary value of 1-(2-Amino-5-chlorophenyl)propan-1-one lies in its role as a precursor for more complex molecules with defined biological activities.

Synthesis of Substituted Cathinones

As a foundational cathinone structure, this compound is an ideal starting point for synthesizing a library of derivatives for structure-activity relationship (SAR) studies.[2] The primary amine can be alkylated (e.g., methylated, ethylated) to produce secondary amines, a common modification in the development of new psychoactive substances (NPS).[3] The ketone can be reduced to a secondary alcohol, creating another class of derivatives. These modifications significantly alter the compound's interaction with monoamine transporters, thereby modulating its stimulant and neurotoxic profiles.[5]

G cluster_0 Derivative Pathways A 1-(2-Amino-5-chlorophenyl) propan-1-one B N-Alkylated Cathinones (e.g., 1-(2-(Methylamino)-5-chlorophenyl)propan-1-one) A->B Reductive Amination (e.g., HCHO, NaBH₃CN) C β-Keto Amphetamine Analogs A->C Further Ring Substitution or Side-Chain Modification D Chiral Amino Alcohols A->D Stereoselective Reduction of Ketone (e.g., with CBS reagent)

Caption: Application as a precursor for diverse chemical scaffolds.

Precursor to Benzodiazepine-like Scaffolds

The 2-amino-phenyl ketone motif is a classic structural alert for the synthesis of benzodiazepines and related heterocyclic systems.[11] For instance, the analogous compound 2-amino-5-chlorobenzophenone is a well-established precursor for drugs like diazepam and lorazepam.[11][12] By analogy, 1-(2-Amino-5-chlorophenyl)propan-1-one can be cyclized with various reagents to form novel seven-membered heterocyclic systems, offering a pathway to new classes of CNS-active agents beyond the traditional cathinone family.

Conclusion

1-(2-Amino-5-chlorophenyl)propan-1-one is a chemical intermediate of considerable strategic importance. Its synthesis, while requiring a careful protection-deprotection strategy to circumvent the deactivating effects of the amino group, is achievable through robust and well-understood organic chemistry principles like the Friedel-Crafts acylation. Its utility as a building block for exploring the chemical space of synthetic cathinones and other novel heterocyclic compounds makes it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides the foundational knowledge and practical protocols necessary to leverage this compound in a research setting.

References

  • 1-(2-Amino-5-chlorophenyl)-1-phenylethanol | C14H14ClNO | CID 102944. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). PMC. Retrieved February 18, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri–St. Louis. Retrieved February 18, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps. Retrieved February 18, 2026, from [Link]

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  • 2-Amino-5-chlorobenzophenone. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • A two-step method for the preparation of homochiral cathinones. (2025). ResearchGate. Retrieved February 18, 2026, from [Link]

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The Emergence of a Versatile Scaffold: A Technical Guide to 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS No. 1685-20-7), a substituted propiophenone of significant interest in synthetic organic and medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its emergence can be understood within the broader context of research into synthetic cathinones and the development of key pharmaceutical intermediates. This guide elucidates the probable synthetic pathways, detailed experimental protocols, and the potential applications of this compound, particularly as a precursor in drug discovery. The structural relationship to well-known psychoactive substances and pharmaceutical building blocks, such as the precursors to benzodiazepines and bupropion, underscores its potential as a versatile scaffold for the development of novel therapeutic agents.

Introduction and Historical Context

The history of 1-(2-Amino-5-chlorophenyl)propan-1-one is intrinsically linked to the exploration of synthetic cathinones, a class of compounds that has been investigated for both medicinal and, more recently, illicit psychoactive properties. The parent compound, cathinone, is a naturally occurring stimulant found in the khat plant (Catha edulis)[1]. The first synthetic derivatives of cathinone were synthesized in the 1920s for potential medicinal applications[1].

The development and synthesis of compounds like 1-(2-Amino-5-chlorophenyl)propan-1-one can therefore be seen as a logical progression in the field of medicinal chemistry, driven by the need for novel molecular scaffolds to explore new pharmacological activities and to serve as versatile intermediates in the synthesis of complex drug molecules.

Physicochemical and Spectroscopic Data

The accurate characterization of 1-(2-Amino-5-chlorophenyl)propan-1-one is crucial for its application in synthetic chemistry. The following table summarizes its key physicochemical properties.

PropertyValueReference
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-one
Synonyms 2-Amino-5-chloropropiophenone
CAS Number 1685-20-7[5]
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Appearance Likely a solid, color not specified
Storage Temperature 2-8°C (protect from light)

Synthetic Pathways and Methodologies

The synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one is not explicitly detailed in readily available literature. However, a robust and logical synthetic route can be inferred from established chemical transformations and patent literature for analogous compounds, particularly the synthesis of 2-amino-5-alkoxy propiophenones from m-chloropropiophenone[6]. The proposed pathway is a five-step process, which is outlined below.

Proposed Synthetic Workflow

The overall synthetic strategy involves the introduction of a nitro group ortho to the propanoyl group on a chlorinated benzene ring, followed by the reduction of the nitro group to the desired amine. To prevent side reactions during subsequent steps, the ketone is protected as a ketal.

G A 3-Chloropropiophenone B 2-Nitro-5-chloropropiophenone A->B Nitration (HNO₃/H₂SO₄, -20°C to 0°C) C 2-(2-Nitro-5-chlorophenyl)-2-ethyl-1,3-dioxolane B->C Ketal Protection (Ethylene glycol, p-TsOH) D 1-(2-Nitro-5-chlorophenyl)propan-1-one C->D Deprotection (Hydrolysis) (HCl, heat) E 1-(2-Amino-5-chlorophenyl)propan-1-one D->E Reduction (Fe/HCl or H₂/Pd-C)

Caption: Proposed synthetic workflow for 1-(2-Amino-5-chlorophenyl)propan-1-one.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology based on the inferred synthetic pathway.

Step 1: Nitration of 3-Chloropropiophenone

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of nitric acid and sulfuric acid to -20°C.

  • Addition of Starting Material: Slowly add a solution of 3-chloropropiophenone in concentrated sulfuric acid via the dropping funnel, ensuring the temperature does not exceed -20°C.

  • Reaction: Stir the mixture at -20°C to 0°C for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-5-chloropropiophenone.

Step 2: Ketal Protection of the Carbonyl Group

  • Reaction Setup: To a solution of 2-nitro-5-chloropropiophenone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(2-nitro-5-chlorophenyl)-2-ethyl-1,3-dioxolane.

Step 3: Deprotection (Hydrolysis) of the Ketal

  • Reaction Setup: Dissolve the ketal from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate to yield purified 1-(2-nitro-5-chlorophenyl)propan-1-one.

Step 4: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend iron powder in a mixture of ethanol and water. Heat the mixture to reflux.

  • Addition of Nitro Compound: Slowly add a solution of 1-(2-nitro-5-chlorophenyl)propan-1-one in ethanol. Add hydrochloric acid dropwise to maintain the reaction.

  • Reaction: Continue to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to give the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 1-(2-Amino-5-chlorophenyl)propan-1-one.

Potential Applications in Drug Discovery and Development

The structural features of 1-(2-Amino-5-chlorophenyl)propan-1-one make it a valuable building block in medicinal chemistry. The presence of a primary amine, a ketone, and a chlorinated aromatic ring provides multiple points for chemical modification.

Scaffold for Novel CNS-Active Agents

Given the prevalence of the 2-aminobenzophenone scaffold in benzodiazepines and the cathinone backbone in stimulants and antidepressants, 1-(2-Amino-5-chlorophenyl)propan-1-one is a prime candidate for the synthesis of novel compounds targeting the central nervous system (CNS)[7]. The propiophenone side chain, in contrast to the benzophenone structure, may alter the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially leading to new therapeutic profiles.

Intermediate for Heterocyclic Synthesis

The amino and ketone functionalities can be utilized in a variety of cyclization reactions to form a diverse range of heterocyclic systems. These heterocycles are often privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.

G A 1-(2-Amino-5-chlorophenyl)propan-1-one B Benzodiazepine Analogs A->B Reaction with α-amino acids or α-halo acyl halides C Quinoline Derivatives A->C Friedländer Annulation D Other Heterocycles (e.g., Quinoxalines, Imidazoles) A->D Condensation with 1,2-dicarbonyl compounds or other bifunctional reagents

Caption: Potential applications of 1-(2-Amino-5-chlorophenyl)propan-1-one in heterocyclic synthesis.

Conclusion

1-(2-Amino-5-chlorophenyl)propan-1-one represents a confluence of historical threads in medicinal chemistry, from the early exploration of synthetic cathinones to the rational design of CNS-active drugs. While its own discovery story is not explicitly written, its chemical lineage points to its significance as a versatile and valuable chemical intermediate. The synthetic pathways and potential applications outlined in this guide provide a foundation for researchers and drug development professionals to explore the utility of this compound in the creation of novel and potentially therapeutic molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could open new avenues in drug discovery.

References

  • A practical synthesis of 2-amino-5-methoxylpropiophenone. Chinese Chemical Letters. 2011;22(1):1-4.
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  • (2-Amino-5-chlorophenyl)(phenyl)methanone. BLD Pharm.
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  • 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6. Benchchem.
  • SAFETY DATA SHEET: 2-Amino-5-chlorobenzophenone. Fisher Scientific.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2-amino-5-chlorophenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds, notably benzodiazepines.[1][2] The synthesis is achieved through the nucleophilic addition of an ethyl Grignard reagent to the nitrile functionality of 2-amino-5-chlorobenzonitrile. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the target ketone. This guide offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, critical process parameters, safety protocols, and troubleshooting advice, tailored for researchers in organic synthesis and drug development.

Introduction: Synthetic Strategy and Mechanistic Rationale

The conversion of nitriles to ketones using organometallic reagents is a cornerstone of carbon-carbon bond formation in organic synthesis.[3][4] The Grignard reaction, in particular, offers a robust method for this transformation.[5] The synthesis of 1-(2-amino-5-chlorophenyl)propan-1-one from 2-amino-5-chlorobenzonitrile presents a classic example with specific challenges that underscore key principles of organometallic chemistry.

The core challenges addressed in this protocol are:

  • Presence of an Acidic Proton: The starting material contains a primary amino (-NH₂) group. Grignard reagents are potently basic and will readily deprotonate the amine in an acid-base reaction before any nucleophilic attack on the nitrile can occur.[6]

  • Strict Anhydrous Conditions: Grignard reagents react vigorously with protic solvents, including atmospheric moisture, which would quench the reagent and reduce the yield.[7][8][9]

  • Controlled Stoichiometry: To account for the reaction with the amino group, a molar excess of the Grignard reagent is essential. Typically, more than two equivalents are required: one to deprotonate the amine and a second to attack the nitrile carbon.[6]

Reaction Mechanism: The synthesis proceeds via a two-stage mechanism:

  • Nucleophilic Addition: The reaction is initiated by the deprotonation of the primary amine by one equivalent of ethylmagnesium bromide (EtMgBr). A second equivalent of EtMgBr then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine.[1][10]

  • Acidic Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This step serves two purposes: it neutralizes any unreacted Grignard reagent and hydrolyzes the intermediate imine to the final ketone product. The hydrolysis mechanism involves protonation of the imine nitrogen, making the carbon more susceptible to nucleophilic attack by water, ultimately leading to the ketone and ammonia.[10][11][12][13]

Experimental Protocol

This protocol is divided into three main stages: preparation of the reaction setup, the Grignard reaction itself, and the subsequent work-up and purification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-5-chlorobenzonitrile>98% PuritySigma-AldrichStarting material.
Magnesium Turnings>99.5% PuritySigma-AldrichMust be fresh and unoxidized.
Ethyl Bromide (Bromoethane)Anhydrous, >99%Acros OrganicsReagent for Grignard formation.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse from a freshly opened bottle or distilled from sodium/benzophenone.
Diethyl EtherAnhydrousFisher ScientificCan be used as a co-solvent or for extraction.
Iodine (I₂)CrystalJ.T. BakerUsed to activate magnesium turnings.[14]
Hydrochloric Acid (HCl)2 M Aqueous SolutionVWRFor hydrolysis and work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.VWRFor neutralization wash.
Brine (Saturated NaCl)Aqueous SolutionLab PreparedFor final aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularSigma-AldrichDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Workflow Diagram

G cluster_prep A: System Preparation cluster_grignard B: Grignard Reaction cluster_workup C: Work-up & Purification prep1 Assemble & Flame-Dry Glassware prep2 Establish Inert Atmosphere (N2/Ar) prep1->prep2 Under Gas Flow grignard1 Prepare EtMgBr in Anhydrous THF prep2->grignard1 Maintain Inert Atm. grignard2 Dissolve Substrate in Anhydrous THF prep2->grignard2 grignard4 Slowly Add EtMgBr to Substrate grignard1->grignard4 grignard3 Cool Substrate to 0°C grignard2->grignard3 grignard3->grignard4 grignard5 Warm to RT & Stir grignard4->grignard5 workup1 Quench on Ice/HCl (Hydrolysis) grignard5->workup1 Reaction Complete workup2 Extract with Ether workup1->workup2 workup3 Wash Organic Layer (NaHCO3, Brine) workup2->workup3 workup4 Dry (Na2SO4) & Filter workup3->workup4 workup5 Concentrate in Vacuo workup4->workup5 workup6 Purify via Column Chromatography workup5->workup6 final_product final_product workup6->final_product Isolate Pure Product

Caption: Experimental workflow for the synthesis of 1-(2-amino-5-chlorophenyl)propan-1-one.

Step-by-Step Procedure

PART A: Preparation of Ethylmagnesium Bromide (EtMgBr)

  • Glassware Preparation: Assemble a three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is meticulously oven-dried to remove any trace of water.[9]

  • Inert Atmosphere: Place magnesium turnings (2.5 equivalents) into the flask. Add a single small crystal of iodine. The iodine serves to etch the passivating magnesium oxide layer, exposing fresh magnesium.[14] Seal the apparatus and flush with dry nitrogen or argon gas. Maintain a positive pressure throughout the reaction.

  • Grignard Initiation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of ethyl bromide (2.2 equivalents) in anhydrous THF.

  • Reagent Formation: Add a small portion (~10%) of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the brown iodine color fades and gentle bubbling or cloudiness appears. The reaction is exothermic.[15] If it does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-brown solution is your Grignard reagent.

PART B: Reaction with 2-Amino-5-chlorobenzonitrile

  • Substrate Preparation: In a separate oven-dried flask under an inert atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool this solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the Grignard reagent.[6]

  • Grignard Addition: Slowly add the freshly prepared ethylmagnesium bromide solution (from Part A) to the cooled nitrile solution via a cannula or dropping funnel. A vigorous reaction (gas evolution) will be observed initially as the amine is deprotonated.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir for several hours (typically 2-4 hours) or until reaction completion is confirmed by TLC analysis.

PART C: Work-up and Purification

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and an excess of 2 M HCl.[6] This step is highly exothermic and should be done slowly in a fume hood.

  • Complete Hydrolysis: Continue to stir the acidic two-phase mixture vigorously for 1-2 hours. This ensures the complete hydrolysis of the intermediate imine to the target ketone.[6][10][12] Incomplete hydrolysis is a common cause of low yields.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing: Combine all organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-amino-5-chlorophenyl)propan-1-one.

Safety and Troubleshooting

Critical Safety Precautions
  • Pyrophoric Reagents: Grignard reagents can be pyrophoric and react violently with water and air.[16] All operations must be conducted under a strict inert atmosphere (N₂ or Ar).[8]

  • Flammable Solvents: Diethyl ether and THF are extremely flammable and have low boiling points.[7][15] Ensure there are no open flames or spark sources nearby. All work must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves.[8][15]

  • Quenching: The quenching process is highly exothermic. Add the reaction mixture to the acid/ice mixture slowly and with efficient stirring to manage heat evolution.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate Wet glassware or solvents; oxidized magnesium turnings.Meticulously dry all equipment. Use freshly opened anhydrous solvents. Activate Mg with iodine, 1,2-dibromoethane, or crushing.[17]
Low Yield of Ketone Insufficient Grignard reagent; incomplete hydrolysis of the imine intermediate.Use at least 2.2-2.5 equivalents of Grignard reagent.[6] Increase the time and vigor of stirring during the acidic work-up.[6]
Recovery of Starting Material Inactive Grignard reagent; reaction temperature too low.Titrate the Grignard reagent before use to confirm concentration. Allow the reaction to warm to room temperature and stir for longer.
Formation of Side Products Reaction temperature too high, leading to side reactions.Maintain cooling during the initial addition of the Grignard reagent.[6]

Reaction Mechanism Diagram

Caption: Overall reaction scheme for the synthesis.

References

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

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  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. The Journal of Organic Chemistry. [Link]

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  • Benzonitrile on reaction with C2H5MgBr followed by hydrolysis. Vedantu. [Link]

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Application Notes and Protocols for 1-(2-Amino-5-chlorophenyl)propan-1-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-(2-Amino-5-chlorophenyl)propan-1-one in Drug Discovery

1-(2-Amino-5-chlorophenyl)propan-1-one is a substituted aromatic ketone that has emerged as a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a reactive aminoketone backbone combined with a chlorinated phenyl ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing its metabolic stability and receptor binding affinity.

This guide provides a comprehensive overview of the applications of 1-(2-Amino-5-chlorophenyl)propan-1-one, with a primary focus on its role in the synthesis of the widely prescribed antidepressant, Bupropion. We will delve into its physicochemical properties, plausible synthetic routes, detailed application protocols, and essential safety considerations. These notes are intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the synthesis and utilization of novel therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(2-Amino-5-chlorophenyl)propan-1-one is essential for its handling, reaction monitoring, and purification. Below is a summary of its key identifiers and expected spectroscopic data.

PropertyValueReference
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-one
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
CAS Number Not explicitly available for this isomer. The para-substituted isomer is 211464.[1]
Appearance Expected to be a crystalline solid.

Spectroscopic Data (Predicted and based on analogous compounds)

Technique Expected Data
¹H NMR Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), the quartet of the methylene group adjacent to the carbonyl (approx. 2.8-3.2 ppm), the triplet of the terminal methyl group (approx. 1.1-1.3 ppm), and a broad singlet for the amino group protons.
¹³C NMR A signal for the carbonyl carbon (typically >190 ppm), multiple signals in the aromatic region (110-150 ppm), and signals for the aliphatic carbons of the propyl chain.[2][3][4]
IR (Infrared) Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C-Cl stretching in the aromatic region.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (183.63 g/mol ) and a characteristic fragmentation pattern.

Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one

A plausible synthetic route to 1-(2-Amino-5-chlorophenyl)propan-1-one involves the Friedel-Crafts acylation of a protected 4-chloroaniline. The amino group of 4-chloroaniline must be protected to prevent its reaction with the Lewis acid catalyst.[5]

DOT Script for Synthesis Workflow

cluster_0 Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one A 4-Chloroaniline B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C N-(4-chlorophenyl)acetamide B->C D Friedel-Crafts Acylation with Propanoyl Chloride and AlCl₃ C->D 1. Propanoyl Chloride 2. AlCl₃ E Acylated Intermediate D->E F Deprotection (Hydrolysis) E->F Acid or Base G 1-(2-Amino-5-chlorophenyl)propan-1-one F->G

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Step 1: Protection of 4-chloroaniline

  • In a round-bottom flask, dissolve 4-chloroaniline in a suitable solvent such as acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to reflux for a specified period to ensure complete acetylation.

  • Cool the reaction mixture and pour it into cold water to precipitate the N-(4-chlorophenyl)acetamide.

  • Filter the precipitate, wash with water, and dry.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask equipped with a stirrer and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane (DCM).[6]

  • Cool the suspension in an ice bath and slowly add propanoyl chloride.

  • Add the N-(4-chlorophenyl)acetamide from the previous step to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture to hydrolyze the acetyl protecting group.

  • After completion of the reaction (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the final product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Safety and Handling

Hazard CategoryPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[7]
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Application in Pharmaceutical Synthesis: The Case of Bupropion

The most prominent application of 1-(2-Amino-5-chlorophenyl)propan-1-one is as a precursor in the synthesis of Bupropion, an atypical antidepressant and smoking cessation aid.[8][9] Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).

DOT Script for Bupropion Synthesis Pathway

cluster_1 Synthesis of Bupropion Start 1-(2-Amino-5-chlorophenyl)propan-1-one Step1 α-Bromination Start->Step1 Br₂ or NBS Intermediate1 2-Bromo-1-(2-amino-5-chlorophenyl)propan-1-one Step1->Intermediate1 Step2 Nucleophilic Substitution (Amination) Intermediate1->Step2 tert-Butylamine Bupropion_base Bupropion (Free Base) Step2->Bupropion_base Step3 Salt Formation Bupropion_base->Step3 HCl Bupropion_HCl Bupropion Hydrochloride Step3->Bupropion_HCl

Caption: Reaction pathway for the synthesis of Bupropion.

Protocol 2: Synthesis of Bupropion Hydrochloride

This protocol is adapted from the well-established synthesis of Bupropion starting from m-chloropropiophenone, as the key chemical transformations are applicable to 1-(2-Amino-5-chlorophenyl)propan-1-one.[8][10]

Step 1: α-Bromination

  • Dissolve 1-(2-Amino-5-chlorophenyl)propan-1-one in an appropriate solvent like dichloromethane (CH₂Cl₂).

  • Slowly add a solution of bromine (Br₂) in CH₂Cl₂ dropwise to the reaction mixture. The reaction can be initiated by gentle warming if necessary.

  • Once the reaction starts, maintain the temperature using an ice bath to control the exothermic reaction.

  • Continue the addition of bromine until a persistent bromine color is observed, indicating the completion of the reaction.

  • Remove the solvent and excess bromine under reduced pressure to obtain the crude α-bromo intermediate.

Step 2: Amination

  • To the crude 2-bromo-1-(2-amino-5-chlorophenyl)propan-1-one, add tert-butylamine and a solvent such as N-methylpyrrolidinone (NMP).

  • Gently warm the mixture to facilitate the nucleophilic substitution reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, quench the reaction with water and extract the Bupropion free base with a suitable organic solvent like diethyl ether.

Step 3: Salt Formation

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

  • Filter the solution and then bubble hydrogen chloride (HCl) gas through it, or add a solution of HCl in a non-polar solvent.

  • Bupropion hydrochloride will precipitate out as a white solid.

  • Collect the precipitate by filtration, wash with a small amount of cold ether, and dry under vacuum.

Broader Synthetic Utility and Future Perspectives

The reactivity of the aminoketone functionality in 1-(2-Amino-5-chlorophenyl)propan-1-one opens up possibilities for the synthesis of a variety of heterocyclic compounds of medicinal interest.

DOT Script for Synthetic Utility

cluster_2 Synthetic Potential of 2-Amino Aromatic Ketones A 1-(2-Amino-5-chlorophenyl)propan-1-one B Bupropion (Antidepressant) A->B α-Bromination, Amination C Benzodiazepine Analogues A->C Reaction with Amino Acids or their derivatives D Quinoline Derivatives A->D Condensation Reactions E Other Heterocyclic Systems A->E Cyclization with various reagents

Caption: Potential synthetic applications of the title intermediate.

For instance, 2-amino aromatic ketones are known precursors for the synthesis of benzodiazepines, a class of drugs with sedative, anxiolytic, and anticonvulsant properties.[11] By reacting 1-(2-Amino-5-chlorophenyl)propan-1-one with amino acids or their derivatives, it may be possible to construct novel benzodiazepine structures. Furthermore, condensation reactions can lead to the formation of quinoline and other heterocyclic systems, which are prevalent in many therapeutic agents.

Conclusion

1-(2-Amino-5-chlorophenyl)propan-1-one is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary application in the production of Bupropion highlights its importance in the development of treatments for central nervous system disorders. The protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this compound. As with any chemical synthesis, proper safety precautions and analytical verification are paramount. The potential for this intermediate to be used in the synthesis of other novel compounds warrants further exploration and could lead to the discovery of new therapeutic agents.

References

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Application Notes and Protocols: Leveraging 1-(2-Amino-5-chlorophenyl)propan-1-one in the Synthesis of Bupropion Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bupropion and the Quest for Novel Analogues

Bupropion is a widely prescribed medication for the treatment of depression and as an aid for smoking cessation.[1][2] Its unique mechanism of action as a dopamine-norepinephrine reuptake inhibitor (DNRI) distinguishes it from many other antidepressants.[1][2] The therapeutic success of bupropion has spurred significant interest in the development of its analogues to explore new therapeutic applications, enhance efficacy, and improve safety profiles. These efforts have led to the investigation of compounds with potential applications in treating substance addiction, including cocaine dependence.[3]

The core structure of bupropion, an α-aminophenone, is closely related to cathinone, a stimulant found in the khat plant.[4][5] This structural similarity underscores the delicate balance between therapeutic efficacy and the potential for abuse. A key determinant of whether a bupropion-like molecule acts as a reuptake inhibitor (like bupropion) or a releasing agent (like cathinone) is the steric bulk at the terminal amine.[4][6][7] This structure-activity relationship (SAR) is a critical consideration in the design of novel bupropion analogues.

This guide focuses on the pivotal role of 1-(2-Amino-5-chlorophenyl)propan-1-one as a key starting material in the synthesis of a diverse range of bupropion analogues. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and methods for ensuring the integrity of the final compounds.

The Central Role of 1-(2-Amino-5-chlorophenyl)propan-1-one

1-(2-Amino-5-chlorophenyl)propan-1-one is a propiophenone derivative that serves as a foundational building block for creating the bupropion scaffold. Its chemical structure contains the essential chlorophenyl ring and the propionyl side chain, making it an ideal precursor for the subsequent introduction of the crucial α-amino group. The strategic placement of the amino and chloro groups on the phenyl ring is integral to the pharmacological activity of the resulting bupropion analogues.

Synthetic Pathways to Bupropion Analogues: A Step-by-Step Guide

The synthesis of bupropion and its analogues from 1-(2-Amino-5-chlorophenyl)propan-1-one typically involves a two-step process: α-bromination followed by nucleophilic substitution with a suitable amine.

Workflow for the Synthesis of Bupropion Analogues

Bupropion Analogues Synthesis Start 1-(2-Amino-5-chlorophenyl)propan-1-one Bromination α-Bromination Start->Bromination Intermediate 2-Bromo-1-(2-amino-5-chlorophenyl)propan-1-one Bromination->Intermediate Nucleophilic_Substitution Nucleophilic Substitution (with R-NH2) Intermediate->Nucleophilic_Substitution Analogues Bupropion Analogues Nucleophilic_Substitution->Analogues

Caption: General synthetic workflow for bupropion analogues.

Part 1: α-Bromination of 1-(2-Amino-5-chlorophenyl)propan-1-one

The initial step involves the selective bromination at the α-carbon of the propiophenone. This is a critical step that activates the molecule for the subsequent introduction of the amino group.

Causality Behind Experimental Choices:

  • Brominating Agent: Molecular bromine (Br₂) is a common and effective reagent for this transformation.[8] However, due to its hazardous nature (toxic and corrosive), alternative, safer brominating agents like polymer-bound pyridinium tribromide or N-bromosuccinimide (NBS) are increasingly being explored to develop greener synthetic processes.[1][9]

  • Solvent: Acetic acid or dichloromethane are frequently used as solvents for this reaction.[8][10] The choice of solvent can influence the reaction rate and selectivity. Greener alternatives like ethyl acetate have also been successfully employed.[9]

  • Reaction Conditions: The reaction is typically carried out at room temperature. Careful control of the bromine addition is necessary to prevent over-bromination and the formation of byproducts.

Detailed Protocol for α-Bromination:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-(2-Amino-5-chlorophenyl)propan-1-one (1 equivalent) in an appropriate solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the α-bromo intermediate.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate.[10]

Part 2: Nucleophilic Substitution with Primary or Secondary Amines

The α-bromo intermediate is then reacted with a primary or secondary amine to introduce the desired amino group at the α-position. This is the key step that generates the diversity in the bupropion analogues.

Causality Behind Experimental Choices:

  • Amine Selection: The choice of the amine (R-NH₂) directly determines the structure of the final bupropion analogue. A wide variety of amines can be used, from simple alkyl amines like tert-butylamine (for bupropion synthesis) to more complex cyclic or functionalized amines to explore different structure-activity relationships.[3][10]

  • Solvent: Acetonitrile is a commonly used solvent for this reaction.[11] However, greener solvent alternatives are being investigated to reduce the environmental impact of the synthesis.[1]

  • Base: An excess of the reacting amine is often used to act as both the nucleophile and the base to neutralize the hydrobromic acid (HBr) generated during the reaction. Alternatively, an external inorganic base like potassium carbonate can be added.

  • Temperature: The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion.

Detailed Protocol for Nucleophilic Substitution:

  • Reaction Setup: Dissolve the crude 2-bromo-1-(2-amino-5-chlorophenyl)propan-1-one (1 equivalent) in a suitable solvent like acetonitrile in a round-bottom flask.

  • Amine Addition: Add the desired primary or secondary amine (typically 2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a specified period (e.g., 2-24 hours), depending on the reactivity of the amine.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting bromo-intermediate is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified, often by column chromatography on silica gel.[10] The final product can be converted to its hydrochloride salt by treatment with ethereal HCl to improve its stability and handling properties.[10]

Self-Validating Systems: Ensuring Trustworthiness in Synthesis

To ensure the reliability and reproducibility of the synthesis, a self-validating system incorporating in-process controls and rigorous final product characterization is essential.

In-Process Controls:
  • TLC Monitoring: At each stage of the synthesis, TLC should be used to monitor the reaction progress, check for the presence of starting materials, and identify the formation of byproducts. This allows for real-time adjustments to the reaction conditions if necessary.

  • Intermediate Characterization: While not always necessary for routine synthesis, characterizing the α-bromo intermediate by techniques like ¹H NMR can confirm its structure before proceeding to the next step, especially when developing new synthetic routes.

Final Product Characterization and Purity Assessment:

A comprehensive analytical approach is crucial to confirm the identity and purity of the synthesized bupropion analogues.

Analytical TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and identify the presence of any impurities.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the molecule.
Elemental Analysis To determine the elemental composition of the compound.

Exploring Structure-Activity Relationships

The versatility of the synthetic route starting from 1-(2-Amino-5-chlorophenyl)propan-1-one allows for the systematic modification of the bupropion structure to probe its structure-activity relationships. By varying the amine used in the nucleophilic substitution step, researchers can investigate how changes in the size, shape, and electronic properties of the N-substituent affect the compound's affinity and activity at dopamine and norepinephrine transporters.[4][6] This information is invaluable for the rational design of new bupropion analogues with improved pharmacological profiles.

Conclusion

1-(2-Amino-5-chlorophenyl)propan-1-one is a cornerstone in the synthesis of bupropion and its analogues. The straightforward and adaptable synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to create a diverse library of compounds for further pharmacological evaluation. By adhering to rigorous experimental procedures and comprehensive analytical characterization, the scientific community can continue to build upon the therapeutic potential of the bupropion scaffold.

References

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"1-(2-Amino-5-chlorophenyl)propan-1-one" derivatization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Amino" Privilege

The molecule 1-(2-amino-5-chlorophenyl)propan-1-one (CAS: 25563-29-3), also known as 2-amino-5-chloropropiophenone , represents a "privileged scaffold" in medicinal chemistry. Unlike its ubiquitous analog 2-amino-5-chlorobenzophenone (used in Valium® synthesis), this propiophenone derivative offers a strategic advantage: it introduces an ethyl group at the critical C-position of the resulting heterocycles.

This alkyl substitution is vital for scaffold hopping —modulating lipophilicity (


) and steric fit within enzyme binding pockets without altering the core pharmacophore. This Application Note details three high-value derivatization protocols to convert this precursor into Quinolines , 1,4-Benzodiazepines , and Quinazolines .

Application Module A: Friedländer Annulation (Quinoline Synthesis)

The Friedländer synthesis is the most robust method for converting o-aminoaryl ketones into polysubstituted quinolines, a structural motif found in antimalarials (e.g., Chloroquine analogs) and kinase inhibitors.

Mechanism & Rationale

The reaction involves a condensation between the amino group of the propiophenone and the carbonyl of an


-methylene ketone (e.g., ethyl acetoacetate), followed by an intramolecular Claisen-type condensation and dehydration.
  • Regiochemistry: The ethyl group from the propiophenone remains at the C4 position of the quinoline.

  • Catalysis: We utilize Sulfamic Acid (

    
    ) , a solid acid catalyst that offers a "greener" profile and higher yields than traditional sulfuric acid/acetic acid mixtures.
    
Experimental Protocol

Target: Ethyl 6-chloro-4-ethyl-2-methylquinoline-3-carboxylate

  • Reagents:

    • 1-(2-amino-5-chlorophenyl)propan-1-one (1.0 equiv, 10 mmol)

    • Ethyl acetoacetate (1.2 equiv, 12 mmol)

    • Sulfamic acid (10 mol%)

    • Solvent: Ethanol (absolute, 20 mL)

  • Procedure:

    • Step 1: Charge a 50 mL round-bottom flask with the propiophenone, ethyl acetoacetate, and ethanol.

    • Step 2: Add sulfamic acid in one portion.

    • Step 3: Heat to reflux (

      
      ) with vigorous stirring.
      
    • Step 4: Monitor (TLC): Eluent Hexane:EtOAc (8:2). The yellow spot of the starting amino-ketone (

      
      ) will disappear, replaced by a highly fluorescent blue/purple spot of the quinoline (
      
      
      
      ). Reaction time: ~3–5 hours.
    • Step 5: Cool to room temperature. The product often precipitates directly. If not, pour onto crushed ice (50 g).

    • Step 6: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from hot ethanol.

  • Critical Insight: The steric bulk of the propionyl (ethyl) group retards the initial Schiff base formation compared to acetophenones. Do not reduce the reflux time, even if the solution clears early.

Pathway Visualization

Friedlander cluster_0 Reactants cluster_1 Intermediate R1 2-Amino-5-chloropropiophenone Int1 Schiff Base (Imine Formation) R1->Int1 Acid Cat. - H2O R2 Ethyl Acetoacetate R2->Int1 Int2 Enamine Tautomer Int1->Int2 Tautomerization Prod 6-Chloro-4-ethyl-2-methyl- quinoline-3-carboxylate Int2->Prod Cyclodehydration (Intramolecular)

Figure 1: Acid-catalyzed Friedländer annulation pathway targeting C4-ethyl quinolines.

Application Module B: 1,4-Benzodiazepine Synthesis

This protocol synthesizes the core scaffold of "Valium-like" anxiolytics but with a 5-ethyl substitution. This specific derivative is valuable for studying the benzodiazepine binding site's tolerance for alkyl bulk at the C5 position.

Mechanism & Rationale

Direct reaction with glycine ethyl ester is often sluggish due to the deactivated ketone. We employ the Haloacetyl Chloride method , which is more aggressive and reliable.

  • N-Acylation: Reaction with chloroacetyl chloride.[1][2]

  • Delépine-type Amination & Cyclization: Treatment with hexamethylenetetramine (Hexamine) or Ammonia to install the amine, which then attacks the ketone intramolecularly.

Experimental Protocol

Target: 7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Part A: Acylation

  • Dissolve 1-(2-amino-5-chlorophenyl)propan-1-one (10 mmol) in dry DCM (30 mL) with Pyridine (11 mmol).

  • Cool to

    
    .[3] Add Chloroacetyl chloride  (11 mmol) dropwise.
    
  • Stir at RT for 2 hours. Wash with 1N HCl, then brine. Evaporate to yield the 2-chloroacetamido intermediate.

Part B: Cyclization (The Hexamine Route)

  • Dissolve the intermediate from Part A in Ethanol (40 mL).

  • Add Hexamethylenetetramine (Hexamine) (12 mmol) and NaI (catalytic, 0.5 mmol).

  • Reflux for 6 hours. (The hexamine forms an adduct, which cleaves to the primary amine under acidic workup, or use alcoholic ammonia for direct conversion).

  • Alternative (Simpler): Treat the intermediate with 15%

    
     in Methanol in a sealed pressure tube at 
    
    
    
    for 12 hours.
  • Workup: Evaporate solvent. The residue is treated with refluxing isopropanol to induce cyclization if incomplete.

  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

Workflow Visualization

Benzo Start Start: 2-Amino-5-chloropropiophenone Step1 Step 1: Acylation (Chloroacetyl Chloride, Pyridine, DCM) Start->Step1 Inter Intermediate: 2-Chloro-N-(aryl)acetamide Step1->Inter Step2 Step 2: Amination & Cyclization (NH3/MeOH or Hexamine) Inter->Step2 Nucleophilic Subst. Final Product: 7-Chloro-5-ethyl-1,4-benzodiazepin-2-one Step2->Final Imine formation (-H2O)

Figure 2: Stepwise synthesis of the 5-ethyl-1,4-benzodiazepine scaffold.

Application Module C: Quinazoline Synthesis

Quinazolines are privileged scaffolds in oncology (e.g., Gefitinib). The o-amino ketone reacts with urea or formamide to close the pyrimidine ring.

Experimental Protocol

Target: 6-Chloro-4-ethyl-2(1H)-quinazolinone

  • Reagents: Propiophenone derivative (10 mmol), Urea (50 mmol, excess).

  • Conditions: Solvent-free melt .

  • Procedure:

    • Mix the starting material and urea in a mortar; grind to a fine powder.

    • Place in a round-bottom flask and heat to

      
       in an oil bath. The mixture will melt.
      
    • Maintain temperature for 2 hours. Ammonia gas will evolve (perform in fume hood).

    • Cool to

      
       and add water (20 mL) to the melt.
      
    • The product precipitates as a beige solid. Filter and recrystallize from DMF/Water.

Analytical Validation

To ensure protocol success, compare your isolated product data against these expected parameters.

FeatureStarting Material (Propiophenone)Product A (Quinoline)Product B (Benzodiazepine)
Appearance Yellow crystalline solidWhite/Off-white needlesPale yellow solid
Carbonyl IR ~1640 cm⁻¹ (H-bonded ketone)~1720 cm⁻¹ (Ester)~1680 cm⁻¹ (Amide)
1H NMR (Key)

2.90 (q, 2H, -CH2-)

3.10 (q, 2H, Ar-CH2-)

4.2 (s, 2H, Ring-CH2)
TLC (Hex/EtOAc) Higher Rf (Non-polar)Mid Rf (Fluorescent)Lower Rf (Polar amide)

Note on NMR: In the starting material, the amino protons often appear as a broad singlet around 6.0–7.0 ppm. In the Quinoline , these disappear. In the Benzodiazepine , a broad amide proton appears near 10.0 ppm.

References

  • Friedländer Synthesis Mechanism & Scope

    • Friedländer Synthesis.[4][5][6][7][8] J&K Scientific. Retrieved from

    • Friedländer Quinoline Synthesis.[4][5][6][7][8] Alfa Chemistry. Retrieved from

  • Benzodiazepine Synthesis Protocols

    • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. National Institutes of Health (PMC). Retrieved from

    • One-Pot Synthesis of 1,4-Benzodiazepines from 2'-Aminoacetophenone Oxime. BenchChem Application Notes.[1] Retrieved from

  • General Reactivity of o-Amino Ketones

    • The synthesis of amino acids by phase-transfer reactions.[9] Organic Chemistry Portal.[4] Retrieved from

Sources

Application Notes & Protocols: 1-(2-Amino-5-chlorophenyl)propan-1-one as a Versatile Precursor for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(2-amino-5-chlorophenyl)propan-1-one as a pivotal building block for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The inherent reactivity of its ortho-aminoaryl ketone functionality allows for a range of classical and modern cyclization strategies. This document details field-proven protocols for the synthesis of substituted quinolines via the Friedländer Annulation and 1,4-benzodiazepines, two classes of heterocycles with profound pharmacological importance. Each protocol is presented with a detailed mechanistic rationale, quantitative data, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 1-(2-Amino-5-chlorophenyl)propan-1-one

1-(2-Amino-5-chlorophenyl)propan-1-one is a highly valuable bifunctional reagent in synthetic organic chemistry. Its structure incorporates two key reactive centers: a nucleophilic aromatic amine and an electrophilic ketone. The ortho-disposition of these groups is the cornerstone of its utility, priming the molecule for intramolecular cyclization reactions following an initial intermolecular condensation.

The presence of a chlorine atom at the 5-position and a propionyl group instead of the more common benzoyl group offers several advantages:

  • Modulation of Lipophilicity and Electronics: The chloro-substituent influences the electronic properties of the aromatic ring and increases the lipophilicity of the resulting heterocyclic products, a key parameter in tuning drug-like properties.

  • Stereochemical Potential: The ethyl group of the propanone moiety provides a site for further functionalization or can influence the steric environment of the resulting heterocycle.

  • Versatile Reactivity: The α-methylene group of the ketone provides an additional handle for reactivity, enabling access to a wider array of synthetic strategies compared to its benzophenone analog.

This guide will focus on two of the most powerful applications of this precursor: the synthesis of quinolines and benzodiazepines.

Core Applications & Synthetic Pathways

The strategic utility of 1-(2-amino-5-chlorophenyl)propan-1-one is best illustrated through its conversion into distinct heterocyclic cores. The choice of co-reactant and catalyst dictates the final scaffold, allowing for controlled and divergent synthesis from a single starting material.

G cluster_0 Reactants & Conditions A 1-(2-Amino-5-chlorophenyl)propan-1-one R1 α-Methylene Ketones + Acid/Base Catalyst A->R1 Friedländer Annulation R2 Amino Acid Esters or α-Halo Acyl Halides A->R2 Cyclocondensation R3 Oxime Formation & Isocyanide Cyclization A->R3 Tandem Cyclization B Quinolines C 1,4-Benzodiazepines D Quinazolines R1->B R2->C R3->D

Figure 1: Synthetic pathways from 1-(2-amino-5-chlorophenyl)propan-1-one.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing the quinoline ring system. It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] This reaction can be catalyzed by either acids or bases.[3]

Mechanistic Rationale

The reaction proceeds through two plausible pathways, both culminating in the same quinoline product.[2][4]

  • Aldol Condensation First: The α-methylene ketone and 1-(2-amino-5-chlorophenyl)propan-1-one undergo an initial intermolecular aldol condensation. The resulting adduct then rapidly cyclizes via intramolecular attack of the amine onto the ketone, followed by dehydration to yield the aromatic quinoline ring.

  • Schiff Base Formation First: The aromatic amine reacts with the carbonyl of the co-reactant to form a Schiff base (imine). This is followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the final product.

The use of an effective catalyst, such as Niobium (V) chloride (NbCl5), can significantly accelerate the reaction and improve yields, often under environmentally benign conditions like glycerol as a solvent.[5]

G start o-Aminoaryl Ketone + α-Methylene Ketone step1 Aldol Condensation (Intermolecular) start->step1 step2 Aldol Adduct step1->step2 step3 Cyclization & Dehydration (Intramolecular) step2->step3 end Substituted Quinoline step3->end

Figure 2: Simplified workflow for the Friedländer Annulation.

General Protocol: NbCl₅-Catalyzed Synthesis of a 2,4-Disubstituted Quinoline

This protocol is adapted from a general method for quinoline synthesis using NbCl₅ in glycerol, a green and effective solvent system.[5]

Materials:

  • 1-(2-Amino-5-chlorophenyl)propan-1-one (1.0 mmol, 183.6 mg)

  • 1,3-Cyclohexanedione (1.0 mmol, 112.1 mg)

  • Niobium (V) chloride (NbCl₅) (0.1 mmol, 27.0 mg)

  • Glycerol (2 mL)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask, add 1-(2-amino-5-chlorophenyl)propan-1-one (1.0 mmol) and 1,3-cyclohexanedione (1.0 mmol).

  • Add glycerol (2 mL) to the flask and stir to create a suspension.

  • Carefully add NbCl₅ (0.1 mmol) to the mixture. Causality Note: NbCl₅ is a Lewis acid that activates the carbonyl group, facilitating the initial condensation step.[5] Glycerol serves as a non-toxic, biodegradable solvent that can promote the reaction.[5]

  • Heat the reaction mixture to 80-90 °C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Reaction times typically range from 40-75 minutes.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired quinoline derivative.

Representative Data

The Friedländer reaction is versatile, accommodating various carbonyl partners.

Co-reactantProduct ClassCatalystTypical YieldReference
1,3-DiketonesPolycyclic QuinolinesNbCl₅ in Glycerol76-90%[5]
Acetophenone Derivatives2,4-Diaryl Quinolinesp-TsOH (Solvent-free)Good to Excellent[6]
α-Methylene KetonesSubstituted QuinolinesCholine-based DESExcellent[4]
Ethyl AcetoacetateQuinoline-3-carboxylatesNafion NR50 (Microwave)High[7]

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, known for their anxiolytic, sedative, and anticonvulsant properties. 2-Aminoaryl ketones are the classical starting materials for their synthesis.[8][9] A common and effective strategy involves a two-step sequence: N-acylation followed by intramolecular cyclization.[10]

Mechanistic Rationale

The synthesis begins with the acylation of the aromatic amino group of 1-(2-amino-5-chlorophenyl)propan-1-one with chloroacetyl chloride. This forms an N-(2-acyl-4-chlorophenyl)-2-chloroacetamide intermediate. The subsequent cyclization is achieved by treatment with a source of ammonia, such as hexamine in the presence of an acid, which facilitates an intramolecular nucleophilic substitution of the chloride by the in-situ formed imine nitrogen, leading to the seven-membered diazepine ring.[10]

Protocol: Synthesis of a 7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Analog

This protocol is based on a reported synthesis of benzodiazepine cores.[10]

PART A: Synthesis of N-(4-chloro-2-propionylphenyl)-2-chloroacetamide

Materials:

  • 1-(2-Amino-5-chlorophenyl)propan-1-one (0.01 mol, 1.84 g)

  • Chloroacetyl chloride (0.02 mol, 1.59 mL)

  • Toluene (50 mL)

Procedure:

  • Dissolve 1-(2-amino-5-chlorophenyl)propan-1-one in toluene (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add chloroacetyl chloride dropwise to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 4 hours. Causality Note: Refluxing ensures the acylation reaction goes to completion. Toluene is a suitable non-polar solvent for this transformation.[10]

  • Monitor the reaction by TLC.

  • After cooling, the solvent can be removed under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by recrystallization.

PART B: Cyclization to 7-chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • Crude N-(4-chloro-2-propionylphenyl)-2-chloroacetamide (from Part A)

  • Hexamine (Hexamethylenetetramine) (0.072 mol, 7.58 g, relative to starting material)

  • Formic acid (99%) (3.6 mL, relative to starting material)

  • Absolute ethanol (500 mL, relative to starting material)

Procedure:

  • Suspend the crude product from Part A, hexamine, and formic acid in absolute ethanol in a 1 L round-bottom flask.

  • Heat the suspension to reflux and maintain for 6 hours. Causality Note: Hexamine serves as an ammonia equivalent under these conditions, which is necessary for the ring-closing step. Formic acid helps to catalyze the imine formation and subsequent cyclization.[10]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Treat the residue with dilute hydrochloric acid and filter to remove any solids.

  • Neutralize the filtrate with an aqueous ammonia solution to precipitate the crude benzodiazepine product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final 1,4-benzodiazepine.

Safety and Handling

  • 1-(2-Amino-5-chlorophenyl)propan-1-one: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. Niobium (V) chloride is moisture-sensitive and corrosive. Handle these reagents with extreme care in a fume hood.

  • Solvents: Toluene and other organic solvents are flammable. Keep away from ignition sources.

Conclusion

1-(2-Amino-5-chlorophenyl)propan-1-one stands out as a powerful and adaptable precursor in heterocyclic synthesis. The protocols detailed herein for the construction of quinoline and benzodiazepine scaffolds demonstrate its utility. By rationally selecting reaction partners and conditions, chemists can leverage this single starting material to access a wide spectrum of complex molecules with significant potential in medicinal chemistry and materials science. The reliability of these transformations, rooted in well-understood reaction mechanisms like the Friedländer annulation, makes this compound an indispensable tool for the modern synthetic chemist.

References

  • Lin, H., Huang, R., Wang, X., Fu, J., Liu, Y., Yi, Y., & Pan, Y. (2025). Synthesis of 2‐Aminoquinazolines through I2‐Catalyzed Cyclization of 2‐Aminoaryl Ketone Oximes and Isocyanides. Asian Journal of Organic Chemistry. Available at: [Link]

  • G.A. Hiegel, J.L. Pasteris. (1995). Synthesis of benzodiazepines. US Patent 5,466,799A.
  • Wikipedia contributors. (2023). 2-Amino-5-chlorobenzophenone. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Singh, P., Kumar, A., Kumar, Y., & Kumar, A. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1095-1105. Available at: [Link]

  • Anonymous. (2023). Effective Method for Making Quinoline Derivatives in Gl. Journal of Applied Chemistry, 11(2), 1-5. Available at: [Link]

  • Wikipedia contributors. (2023). Nazarov cyclization reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Uddin, G., Rauf, A., Siddiqui, B. S., & Muhammad, N. (2012). Synthesis of diazepam. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2020). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Anonymous. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • NotDijkstra. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. Available at: [Link]

  • Xu, Z., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. Available at: [Link]

  • Tius, M. A. (2004). The Nazarov Cyclization. Organic Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Anonymous. (n.d.). View of Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents. Publisher. Available at: [Link]

  • Open Research Online. (n.d.). Synthesis of Novel Heterocyclic a-Amino Acids. Open Research Online. Available at: [Link]

  • Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Dissertation. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Molecules. Available at: [Link]

  • Anonymous. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal. Available at: [Link]

  • Caldarelli, M., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for 1-(2-Amino-5-chlorophenyl)propan-1-one in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate in Heterocyclic Chemistry

1-(2-Amino-5-chlorophenyl)propan-1-one is a substituted aminoketone that serves as a valuable intermediate in medicinal chemistry. Its structure, featuring a reactive amino group and a ketone functionality on a halogenated benzene ring, makes it a prime candidate for the synthesis of a variety of heterocyclic compounds. While less documented than its close analog, 2-amino-5-chlorobenzophenone, its chemical properties suggest a significant role as a precursor, most notably for the synthesis of 1,4-benzodiazepines.[1][2] The presence of the propionyl group, as opposed to a benzoyl group, allows for the introduction of an ethyl substituent at the 5-position of the resulting benzodiazepine ring, potentially influencing the pharmacological profile of the final molecule.

This guide provides an in-depth look at the applications of 1-(2-Amino-5-chlorophenyl)propan-1-one in medicinal chemistry research, including its physicochemical properties, a representative synthetic protocol, and its application in the synthesis of benzodiazepine scaffolds. The methodologies described herein are based on established principles of organic and medicinal chemistry, drawing parallels from the well-established synthesis and reactions of related 2-aminophenyl ketones.[3][4]

Physicochemical and Spectroscopic Data

Accurate characterization of 1-(2-Amino-5-chlorophenyl)propan-1-one is crucial for its effective use in synthesis. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 1685-20-7[5]
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.63 g/mol [5]
SMILES CCC(C1=CC(Cl)=CC=C1N)=O[5]

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra should be obtained and analyzed for each batch to confirm identity and purity prior to use.

Experimental Protocols

Part 1: Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one

The synthesis of 2-aminophenyl ketones can be achieved through various methods. A common and effective approach is the Friedel-Crafts acylation of a protected aniline, followed by deprotection. An alternative, and often high-yielding method, involves the reduction of an isoxazole precursor.[1] The following protocol is a representative example adapted from the synthesis of analogous 2-aminobenzophenones.[6]

Protocol 1: Synthesis via Isoxazole Reduction

This protocol is based on the well-established synthesis of 2-amino-5-chlorobenzophenone from a 5-chloro-3-phenylanthranil precursor.[6] A similar approach can be envisioned for 1-(2-Amino-5-chlorophenyl)propan-1-one starting from 5-chloro-3-ethyl-1,2-benzisoxazole.

Materials:

  • 5-chloro-3-ethyl-1,2-benzisoxazole

  • Iron powder

  • Ethanol

  • Sulfuric acid (6 mol/L)

  • Sodium hydroxide solution

  • Activated carbon

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • To a three-necked flask containing 50 mL of ethanol, add 10.0 g of 5-chloro-3-ethyl-1,2-benzisoxazole and 4.8 g of iron powder.

  • Heat the mixture to reflux with stirring for 30 minutes.

  • Slowly add 1 mL of 6 mol/L sulfuric acid solution dropwise to the refluxing mixture.

  • Continue to reflux for an additional hour after the addition is complete.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture and adjust the pH to 8 with a sodium hydroxide solution.

  • Cool the mixture to 50°C and add 0.2 g of activated carbon.

  • Reflux for 30 minutes for decolorization.

  • Perform a hot filtration into a crystallization flask.

  • Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold ethanol, and dry to obtain 1-(2-Amino-5-chlorophenyl)propan-1-one.

Causality Behind Experimental Choices:

  • Iron in acidic ethanol: This combination serves as a classical and efficient reducing agent for the reductive cleavage of the N-O bond in the isoxazole ring.

  • pH adjustment: The addition of sodium hydroxide neutralizes the sulfuric acid and precipitates iron hydroxides, facilitating their removal by filtration.

  • Activated carbon: This is used to adsorb colored impurities, leading to a purer final product upon crystallization.

Part 2: Application in the Synthesis of a 1,4-Benzodiazepine Scaffold

1-(2-Amino-5-chlorophenyl)propan-1-one is a key precursor for synthesizing 1,4-benzodiazepines. The following is a general, two-step protocol for the construction of a 7-chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one scaffold, drawing from established benzodiazepine syntheses.[3][4][7]

Protocol 2: Synthesis of a 1,4-Benzodiazepine Derivative

Step 1: Acylation of the Amino Group

Materials:

  • 1-(2-Amino-5-chlorophenyl)propan-1-one

  • Toluene

  • Chloroacetyl chloride

  • Reaction flask

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 1.84 g of 1-(2-Amino-5-chlorophenyl)propan-1-one in 20 mL of toluene in a suitable reaction vessel.

  • Cool the solution to 5–10 °C using an ice bath.

  • Prepare a solution of 0.85 mL of chloroacetyl chloride in 2 mL of toluene.

  • Add the chloroacetyl chloride solution dropwise to the cooled 1-(2-Amino-5-chlorophenyl)propan-1-one solution with stirring.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-(4-chloro-2-propionylphenyl)acetamide.

Step 2: Cyclization to form the Benzodiazepine Ring

Materials:

  • Crude 2-chloro-N-(4-chloro-2-propionylphenyl)acetamide

  • Methanol

  • Hexamethylenetetramine

  • Ammonia gas

  • Reaction flask with reflux condenser and gas inlet

  • Heating mantle

Procedure:

  • In a reaction flask, suspend the crude 2-chloro-N-(4-chloro-2-propionylphenyl)acetamide and hexamethylenetetramine in methanol.

  • Bubble ammonia gas through the stirred suspension while heating to reflux.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold methanol and then with water.

  • Dry the product to yield 7-chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Trustworthiness of the Protocol:

This two-step sequence is a well-established and reliable method for the synthesis of the 1,4-benzodiazepine core. The initial acylation protects the amino group and introduces the necessary carbon atom for the formation of the seven-membered ring. The subsequent cyclization with a source of ammonia, such as hexamethylenetetramine in the presence of ammonia, is a standard procedure for forming the diazepine ring.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one Synthetic workflow for the target intermediate. start 5-chloro-3-ethyl- 1,2-benzisoxazole reagents1 Fe, H₂SO₄ (cat.) Ethanol, Reflux start->reagents1 product 1-(2-Amino-5-chlorophenyl) propan-1-one reagents1->product

Synthesis of a 1,4-Benzodiazepine Derivative Application in benzodiazepine synthesis. start 1-(2-Amino-5-chlorophenyl) propan-1-one reagents1 Chloroacetyl chloride Toluene start->reagents1 intermediate 2-chloro-N-(4-chloro-2-propionylphenyl) acetamide reagents1->intermediate reagents2 Hexamethylenetetramine Ammonia, Methanol, Reflux intermediate->reagents2 product 7-chloro-5-ethyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one reagents2->product

Conclusion and Future Perspectives

1-(2-Amino-5-chlorophenyl)propan-1-one, while not as extensively studied as its benzophenone counterpart, holds significant potential as a versatile intermediate in medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of novel heterocyclic molecules, particularly benzodiazepine derivatives with unique substitution patterns. The exploration of its reactivity and the biological activity of its downstream products could lead to the discovery of new therapeutic agents with improved pharmacological profiles. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such adaptable building blocks will undoubtedly increase.

References

  • Siczek, M., Siczek, M., Szpot, P., Zawadzki, M., & Wachełko, O. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Molecules, 24(21), 3864.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102944, 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 211464, 2-Amino-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diazepam. Retrieved from [Link]

  • Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Amino-5-chlorobenzophenone in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Application Notes and Protocols: Unveiling the Biological Potential of 1-(2-Amino-5-chlorophenyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 1-(2-Amino-5-chlorophenyl)propan-1-one

The compound 1-(2-Amino-5-chlorophenyl)propan-1-one serves as a pivotal building block in medicinal chemistry.[1][2] While the parent molecule is primarily a synthetic intermediate, its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Through strategic chemical modifications, this scaffold gives rise to molecules, most notably chalcones and various heterocyclic systems, that exhibit significant antimicrobial, anticancer, and enzyme-inhibitory properties.[3][4][5]

The presence of the chloro- and amino- functionalities on the phenyl ring provides reactive sites for further molecular elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of the key biological activities associated with these derivatives, complete with validated protocols for their evaluation and insights into the rationale behind the experimental designs.

Part 1: Synthesis of Biologically Active Derivatives - The Chalcone Gateway

A primary route to biologically active derivatives from 1-(2-Amino-5-chlorophenyl)propan-1-one is through its conversion into chalcones (1,3-diaryl-2-propen-1-ones).[6] Chalcones are well-established precursors in flavonoid biosynthesis and are known for their diverse pharmacological effects.[3][6] The synthesis is typically achieved via the Claisen-Schmidt condensation, a robust and versatile base-catalyzed reaction.[7][8]

Causality of the Method: The Claisen-Schmidt condensation is effective because the base (e.g., NaOH) deprotonates the α-carbon of the ketone (1-(2-Amino-5-chlorophenyl)propan-1-one), forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct yields the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. This conjugated system is crucial for the biological activity of many chalcones.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-(2-Amino-5-chlorophenyl) propan-1-one D Claisen-Schmidt Condensation A->D B Substituted Aromatic Aldehyde B->D C Base Catalyst (e.g., NaOH in Ethanol) C->D E Chalcone Derivative (α,β-Unsaturated Ketone) D->E

Caption: General workflow for the synthesis of chalcone derivatives.

Part 2: Antimicrobial Activity Evaluation

Derivatives of 1-(2-Amino-5-chlorophenyl)propan-1-one, particularly halogenated chalcones, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[6][7][8] The presence of halogens like chlorine can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[6]

Application Note: The primary screening of novel synthetic compounds for antimicrobial activity is a critical first step in the discovery of new anti-infective agents. The two most common and foundational methods are the agar diffusion assay for qualitative screening and the broth microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC). The MIC value is a key parameter, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and is essential for comparing the potency of different compounds.[9]

Protocol 2.1: Agar Disc Diffusion Assay

This method provides a preliminary, qualitative assessment of antimicrobial activity.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Compound Application: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Aseptically place sterile 6 mm paper discs onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each compound solution onto a disc.

  • Controls: Use a disc with the pure solvent as a negative control and a disc with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) or antifungal (e.g., Fluconazole) as a positive control.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone indicates greater sensitivity of the microbe to the compound.

Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol provides a quantitative measure of antimicrobial potency.

G A Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate B Add standardized microbial inoculum to each well A->B C Include Positive Control (Inoculum + Broth) & Negative Control (Broth only) B->C D Incubate plate (e.g., 37°C for 24h) B->D E Add Resazurin or visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculum Addition: Prepare a microbial inoculum as described in Protocol 2.1 and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Seal the plate and incubate under appropriate conditions.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by adding an indicator like resazurin.

Data Presentation:

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Derivative 3a125>250250
Derivative 3b250>250>250
Derivative 3c (Halogenated) 62.5 250 62.5
Ampicillin816N/A
FluconazoleN/AN/A4
Data is representative and based on findings for similar halogenated chalcones.[6]

Part 3: Anticancer (Antiproliferative) Activity Screening

Numerous derivatives incorporating the chloro-phenyl moiety have been evaluated for their anticancer activity against various human cancer cell lines.[4][10][11] These compounds can induce cell death through mechanisms such as apoptosis or by inhibiting key signaling pathways involved in cell proliferation.[10]

Application Note: The MTT assay is a robust, colorimetric method for assessing cell viability and proliferation. It is widely used for the initial in vitro screening of potential anticancer agents. The assay relies on the ability of mitochondrial reductase enzymes in viable cells to cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value—the concentration of a drug that inhibits cell growth by 50%.[12][13]

Protocol 3.1: MTT Cytotoxicity Assay

G A Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well and incubate for 4 hours D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Read absorbance at ~570 nm using a plate reader F->G H Calculate % Viability and determine IC₅₀ value G->H

Caption: Standard workflow for the MTT antiproliferative assay.

Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) during their exponential growth phase.[4] Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium. Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Create a series of dilutions in the cell culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and wells with cells treated with DMSO-containing medium (vehicle control).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation:

Compound IDCell LineIC₅₀ (µM)
Derivative 5fHCT-116 (Colon)1.66
Derivative 7MCF-7 (Breast)20.1
Derivative 17HepG2 (Liver)19.5
Doxorubicin (Control)MCF-7 (Breast)~1.0
Data is representative and based on findings for similar heterocyclic derivatives.[4][11]

Part 4: Enzyme Inhibition Assays

The structural features of these derivatives make them candidates for enzyme inhibition. For example, chalcones have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[14] Other related heterocyclic structures have shown inhibitory activity against enzymes like monoamine oxidase (MAO), which is relevant for neurological disorders.[5]

Application Note: Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor. For an enzyme like COX-2, which converts arachidonic acid into prostaglandin H₂, an assay can measure the production of prostaglandins. By comparing the rate of product formation with and without the test compound, one can determine the compound's inhibitory potency (IC₅₀). Understanding if a compound selectively inhibits an enzyme isoform (e.g., COX-2 over COX-1) is crucial for developing targeted therapies with fewer side effects.[14]

G cluster_pathway Inflammatory Pathway AA Arachidonic Acid (Substrate) COX COX Enzyme AA->COX PG Prostaglandins (Inflammation) COX->PG Inhibitor Derivative (Inhibitor) Inhibitor->COX

Caption: Inhibition of the COX enzyme-mediated inflammatory pathway.

Protocol 4.1: General In Vitro COX Inhibition Assay

This protocol outlines the general steps for a commercially available colorimetric COX inhibitor screening assay.

Methodology:

  • Reagent Preparation: Prepare all assay buffers, cofactors, and enzyme (COX-1 or COX-2) solutions according to the kit manufacturer's protocol.

  • Inhibitor Pre-incubation: In a 96-well plate, add buffer, a heme cofactor, the purified enzyme (COX-1 or COX-2), and the test compound at various concentrations. Allow this mixture to pre-incubate for a set time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C. The reaction measures the peroxidase activity of COX, which generates a colored product from a probe molecule.

  • Data Acquisition: Read the absorbance of the colored product using a plate reader at the wavelength specified by the assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction with no inhibitor. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

References

  • Ngameni, B., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Advances in Medical and Pharmaceutical Sciences, 1-10. [Link]

  • Ashburn, B. O., et al. (2018). Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 112-119. [Link]

  • Al-Ostoot, F. H., et al. (2025). Chalcone-related small molecules as potent antibacterial and antifungal agents. Journal of Molecular Structure, 1311, 138330. [Link]

  • Kwiecień, H., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Molecules, 29(18), 4291. [Link]

  • Kumar, R., et al. (2011). Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research, 3(6), 610-613. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][7][8]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1459. [Link]

  • Wang, L., et al. (2017). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm, 8(2), 428-435. [Link]

  • Abdelgawad, M. A., et al. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophenes. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 241-245. [Link]

  • Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

  • Brzozowski, Z., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 453-460. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]

  • Reniers, J., et al. (2011). Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives. European Journal of Medicinal Chemistry, 46(12), 6093-6099. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Abdelwahab, S. I., et al. (2022). Synthesis, in-vitro anti-cyclooxygenase activity and in-silico evaluation of novel chalcone derivatives. Tropical Journal of Pharmaceutical Research, 21(11), 2421-2428. [Link]

  • Not available.
  • Not available.
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  • Not available.

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Amino-5-chlorophenyl)propan-1-one as a Divergent Scaffold in Heterocyclic Synthesis

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (also known as 2-amino-5-chloropropiophenone) is a high-value ortho-aminoaryl ketone building block.[1][2] Its structural uniqueness lies in the coexistence of a nucleophilic aniline amine, an electrophilic carbonyl, and a halogen handle (chlorine) at the para-position relative to the amine. This tri-functional nature makes it an ideal "linchpin" for divergent synthesis, allowing rapid access to pharmacologically active fused heterocycles such as 4-ethylquinolines , 3-methylcinnolines , and 1,4-benzodiazepines .[1][2]

This guide details the mechanistic rationale and validated protocols for transforming this scaffold into three distinct heterocyclic classes, emphasizing reaction causality and self-validating control steps.

Molecule Profile & Preparation

  • IUPAC Name: 1-(2-Amino-5-chlorophenyl)propan-1-one[1][2]

  • CAS Number: 1685-20-7[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][3][4]
  • Molecular Weight: 183.63 g/mol [2][3][4]

  • Key Features:

    • C1-Propanoyl: Provides a 3-carbon unit; the

      
      -methylene is crucial for cyclization (e.g., Cinnoline synthesis).[1][2]
      
    • C2-Amino: Primary nucleophile for imine formation or diazotization.[1][2]

    • C5-Chloro: Stable handle for late-stage functionalization (e.g., Suzuki/Buchwald coupling).[1][2]

Preparation of the Building Block (Sugasawa Reaction)

If not purchased, the scaffold is best synthesized via the boron-mediated ortho-acylation of 4-chloroaniline.[1][2]

Protocol:

  • Reagents: 4-Chloroaniline (1.0 equiv), Propionitrile (1.2 equiv), BCl

    
     (1.1 equiv), AlCl
    
    
    
    (1.1 equiv).[1][2]
  • Solvent: 1,2-Dichloroethane or Toluene.[2]

  • Procedure:

    • Add BCl

      
       to 4-chloroaniline at 0°C to form the aniline-boron complex.[1][2]
      
    • Add propionitrile and AlCl

      
      .
      
    • Reflux (80–100°C) for 6–12 hours.[2]

    • Quench: Acidic hydrolysis (2N HCl) breaks the imine intermediate to release the ketone.

    • Purification: Steam distillation or silica chromatography (Hexane/EtOAc).[2]

    • Validation: IR (C=O stretch ~1640 cm

      
       due to H-bonding), 
      
      
      
      H NMR (Triplet for methyl, Quartet for methylene).[1][2]

Core Application 1: Quinoline Synthesis (Friedländer Annulation)

The most robust application of this scaffold is the Friedländer synthesis, where it condenses with ketones or aldehydes possessing an


-methylene group. This route grants access to 4-ethyl-6-chloroquinolines , a core found in antimalarial and anti-inflammatory agents.[1][2]
Mechanistic Insight

The reaction proceeds via a two-step cascade:[1][2][5][6]

  • Imine Formation: The C2-amine attacks the carbonyl of the coupling partner (acid-catalyzed).[2]

  • Aldol-Type Cyclization: The enolizable

    
    -carbon of the coupling partner attacks the C1-carbonyl of the propiophenone, followed by dehydration.[2]
    
Protocol: Synthesis of 6-Chloro-4-ethyl-2-methylquinoline
  • Substrate: 1-(2-Amino-5-chlorophenyl)propan-1-one.[1][2][7]

  • Coupling Partner: Acetone (or Acetone equivalent like Ethyl Acetoacetate followed by decarboxylation).[2]

  • Catalyst: Sulfamic acid (solid acid) or KOH (base mediated).[1] Recommendation: Acid catalysis often gives higher yields for propiophenones due to steric hindrance.

Step-by-Step:

  • Setup: Dissolve 1-(2-Amino-5-chlorophenyl)propan-1-one (5 mmol) in Ethanol (15 mL).

  • Addition: Add Acetone (7.5 mmol) and Sulfamic Acid (10 mol%).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Disappearance of yellow amine spot).

  • Workup: Cool to RT. Neutralize with saturated NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    .[2]
  • Purification: Recrystallization from EtOH/Water.[2]

Data Summary:

Catalyst Condition Yield Notes
KOH (Base) Reflux, EtOH 65-70% Can lead to aldol side-products of acetone.[1][2][8]
Sulfamic Acid Reflux, EtOH 85-92% Cleanest profile; solid catalyst is reusable.

| I


 (10 mol%) | DMSO, 100°C | 78% | Oxidative conditions; faster but harder workup.[1][2] |

Core Application 2: Cinnoline Synthesis (Widman-Stoermer)[1][2]

This scaffold is uniquely suited for synthesizing 4-hydroxycinnolines (4-cinnolinones) via the Widman-Stoermer synthesis.[1][2] Unlike acetophenones, the propiophenone side chain (ethyl) possesses an


-methylene group (-CH

-) that participates in the cyclization, resulting in a 3-methyl substituted cinnoline.[1][2]
Mechanistic Insight
  • Diazotization: The C2-amine is converted to a diazonium salt.[2]

  • Intramolecular Coupling: The diazonium electrophile attacks the enol form of the pendant ketone (specifically the

    
    -carbon).
    
  • Result: Formation of the N=N bond and closure of the pyridazine ring.

Protocol: Synthesis of 6-Chloro-3-methylcinnolin-4-ol
  • Diazotization:

    • Suspend 1-(2-Amino-5-chlorophenyl)propan-1-one (10 mmol) in 4N HCl (20 mL). Cool to 0–5°C.

    • Add NaNO

      
       (11 mmol) in water dropwise.[2] Stir for 30 min. Critical: Keep T < 5°C to prevent diazonium decomposition.
      
  • Cyclization:

    • Transfer the diazonium solution into a pre-heated (60–70°C) solution of 4N HCl (or H

      
      SO
      
      
      
      ).
    • Stir for 1–2 hours. The product often precipitates as the reaction proceeds.

  • Isolation:

    • Cool to RT. Adjust pH to ~4–5 with Sodium Acetate to maximize precipitation.

    • Filter the solid.[8][9] Wash with cold water.[2]

  • Validation:

    • NMR: Disappearance of ethyl signals (triplet/quartet) and appearance of a singlet methyl group (at C3) and a downfield OH/NH signal (tautomeric).

Core Application 3: Benzodiazepine Synthesis

The scaffold serves as a precursor to 1,4-benzodiazepines , specifically 5-ethyl derivatives, which are structural analogs of bioactive anxiolytics (e.g., Nordazepam analogs).[1]

Protocol: Synthesis of 7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
  • Acylation:

    • React 1-(2-Amino-5-chlorophenyl)propan-1-one with Bromoacetyl bromide (1.1 equiv) in CH

      
      Cl
      
      
      
      with Et
      
      
      N (1.2 equiv) at 0°C.
    • Product: 2-Bromo-N-(4-chloro-2-propionylphenyl)acetamide.[1][2]

  • Cyclization (Ammonolysis):

    • Treat the intermediate with methanolic ammonia (7N NH

      
       in MeOH) or Hexamethylenetetramine (Hexamine) in refluxing ethanol.
      
    • Mechanism: Ammonia displaces the bromide (S

      
      2) to form the amine, which then attacks the ketone intramolecularly to close the 7-membered ring.
      
  • Yield: Typically 60–75% over two steps.[9]

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the divergent utility of the scaffold.

G Start 1-(2-Amino-5-chlorophenyl) propan-1-one (CAS: 1685-20-7) Friedlander Friedländer Conditions (Ketone + H+) Start->Friedlander Condensation Diazotization Widman-Stoermer (NaNO2, HCl) Start->Diazotization N-Nitrosation Acylation Halo-Acylation (Br-CH2-COBr, NH3) Start->Acylation Amide Formation Quinoline 6-Chloro-4-ethyl- quinoline Derivatives Friedlander->Quinoline Cyclodehydration (- 2 H2O) Cinnoline 6-Chloro-3-methyl- cinnolin-4-ol Diazotization->Cinnoline Intramolecular Azo Coupling Benzo 7-Chloro-5-ethyl- 1,4-benzodiazepin-2-one Acylation->Benzo Ammonolysis & Ring Closure

Caption: Divergent synthesis pathways transforming the 2-amino-5-chloropropiophenone scaffold into three distinct heterocyclic classes.

References

  • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines."[1][2] Journal of the American Chemical Society, 1978. [1]

  • Cheng, C. C., & Yan, S. J. "The Friedländer Synthesis of Quinolines." Organic Reactions, 2004.

  • CymitQuimica. "1-(2-amino-5-chlorophenyl)propan-1-one Product Data." CymitQuimica Catalog, 2026.

  • BLD Pharm. "Product 1685-20-7 Technical Specifications." BLD Pharm, 2025.

  • Alford, E. J., & Schofield, K. "Cinnolines. Part XXVI. The Widman–Stoermer synthesis." Journal of the Chemical Society, 1952. (Classic mechanism reference for 2-aminoacylbenzene cyclization).[1][2]

Sources

Application Note: Quantitative Analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of analytical methods for the precise quantification of 1-(2-Amino-5-chlorophenyl)propan-1-one. As a key intermediate and potential impurity in pharmaceutical manufacturing, robust analytical oversight is critical. This document outlines detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This note is intended for researchers, quality control analysts, and drug development professionals engaged in the characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

1-(2-Amino-5-chlorophenyl)propan-1-one is a substituted cathinone derivative whose purity and concentration must be meticulously controlled in pharmaceutical development and production. The presence of an aminoaryl functional group suggests a potential for genotoxic or other adverse biological activities, necessitating sensitive and accurate quantification.[3] The choice of analytical methodology is paramount and is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the regulatory context.

This guide presents two primary analytical strategies: a robust HPLC-UV method suitable for routine quality control and process monitoring, and a highly sensitive LC-MS/MS method for trace-level quantification, such as in impurity profiling or pharmacokinetic studies. The principles outlined herein are based on established methodologies for similar aromatic amines and ketones, providing a solid foundation for method development and validation.[4]

Physicochemical Properties and Analytical Considerations

While specific experimental data for 1-(2-Amino-5-chlorophenyl)propan-1-one is not extensively published, its structure (an aromatic amine and ketone) allows for the prediction of key physicochemical properties that inform analytical method development.

  • Solubility: The presence of a polar amino group and a ketone function suggests moderate solubility in polar organic solvents like methanol, acetonitrile, and ethanol. Aqueous solubility is likely to be pH-dependent.

  • pKa: The basicity of the aromatic amino group will influence the compound's charge state at different pH values. This is a critical parameter for optimizing chromatographic retention and extraction efficiency.

  • Chromophores: The aromatic rings and the carbonyl group provide strong ultraviolet (UV) absorbance, making HPLC-UV a viable detection method.

  • Ionization: The basic amino group is readily protonated, making positive mode electrospray ionization (ESI+) a suitable technique for LC-MS/MS analysis.

These properties guide the selection of appropriate solvents, mobile phase pH, and detection techniques to ensure a robust and reliable analytical method.

HPLC-UV Method for Quantification

This method is designed for the quantification of 1-(2-Amino-5-chlorophenyl)propan-1-one in drug substances or formulated products where the concentration is expected to be relatively high.

Rationale for Method Design

A reversed-phase HPLC method is selected for its versatility and robustness in separating compounds of moderate polarity. A C18 column is a standard choice for such analytes, offering good retention and peak shape. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the manipulation of retention time by adjusting the organic content and pH. UV detection is chosen for its simplicity, reliability, and the strong UV absorbance of the analyte.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Amino-5-chlorophenyl)propan-1-one reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 1 mg of the analyte and dissolve in 10 mL of methanol. Further dilute with the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation (ICH Q2(R1))[1][2][3]

A comprehensive validation of the HPLC-UV method should be performed to ensure its suitability for the intended purpose. The following parameters must be assessed:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by analyzing placebo samples and stressed samples (acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The linearity of the method should be established across the range of the analytical procedure. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be greater than 0.99.[5]

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This should be assessed by a minimum of six replicate injections of the same sample. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and on different equipment. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 1: Hypothetical Validation Data for HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD (µg/mL) Report0.3
LOQ (µg/mL) Report1.0

LC-MS/MS Method for Trace Quantification

For applications requiring higher sensitivity, such as the determination of trace-level impurities or for bioanalytical studies, an LC-MS/MS method is the technique of choice.[3]

Rationale for Method Design

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[6] By using Multiple Reaction Monitoring (MRM), the method can selectively detect and quantify the target analyte even in complex matrices with minimal interference. Positive electrospray ionization is chosen due to the basic nature of the analyte's amino group, which is readily protonated.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system consisting of a binary or quaternary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: A fast gradient may be employed to ensure high throughput.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): To be determined by direct infusion of a standard solution (expected m/z corresponding to [M+H]⁺).

  • Product Ions (Q3): To be determined by fragmentation of the precursor ion. At least two product ions should be monitored for confirmation and quantification.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., spray voltage, source temperature, gas flows).

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the trace-level concentration range (e.g., 0.1 - 100 ng/mL).

  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation (ICH Q2(R1) and FDA Guidance)[8][9][10][11]

The validation of an LC-MS/MS method follows similar principles to the HPLC-UV method but with a greater emphasis on matrix effects and the use of an internal standard.

  • Specificity/Selectivity: Assessed by analyzing at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity, Range, Accuracy, and Precision: Determined as described for the HPLC-UV method, but over the much lower concentration range of the LC-MS/MS method.

  • LOD and LOQ: Determined based on signal-to-noise ratios.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure should be determined.

Table 2: Hypothetical Validation Data for LC-MS/MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Selectivity No interference in blank matrixComplies
Linearity (r²) ≥ 0.990.9989
Range (ng/mL) 0.1 - 1000.1 - 100
Accuracy (% Recovery) 85.0 - 115.0%92.5% - 108.7%
Precision (RSD)
- Repeatability≤ 15.0%6.2%
- Intermediate Precision≤ 20.0%9.8%
LOD (ng/mL) Report0.03
LOQ (ng/mL) Report0.1
Matrix Effect Within acceptable limits95% - 105%
Recovery Consistent and reproducible> 90%

Experimental Workflows and Diagrams

Visualizing the experimental process is key to ensuring reproducibility and understanding the analytical workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis ref_std Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) ref_std->dissolve_std sample Test Sample dissolve_sample Dissolve in Methanol sample->dissolve_sample dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std dilute_sample Dilute to Range dissolve_sample->dilute_sample filter Filter (0.45 µm) dilute_std->filter dilute_sample->filter autosampler Autosampler Injection (10 µL) filter->autosampler Inject column C18 Column Separation autosampler->column detector UV Detection (254 nm) column->detector data Data Acquisition & Processing detector->data report Quantification Report data->report Generate Report

Caption: HPLC-UV analysis workflow for 1-(2-Amino-5-chlorophenyl)propan-1-one.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt is Internal Standard is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute autosampler Autosampler Injection (5 µL) reconstitute->autosampler Inject column C18 Column Separation autosampler->column ms MS/MS Detection (ESI+, MRM) column->ms data Data Acquisition & Processing ms->data report Quantification Report data->report Generate Report

Caption: LC-MS/MS bioanalytical workflow for trace quantification.

Conclusion

The analytical methods detailed in this application note provide a robust starting point for the reliable quantification of 1-(2-Amino-5-chlorophenyl)propan-1-one. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical challenge, with HPLC-UV being a workhorse for routine quality control and LC-MS/MS offering the high sensitivity required for trace analysis. Adherence to the validation principles outlined by the ICH and other regulatory bodies is essential to ensure the generation of high-quality, defensible data.[7][8][9][10] It is imperative that any method developed based on these protocols undergoes a full, formal validation study to demonstrate its suitability for its intended purpose.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Todua, N., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Journal of Applied Pharmaceutical Science. Analysis of amino acids by high performance liquid chromatography. [Link]

  • MDPI. (2015). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. [Link]

  • U.S. Environmental Protection Agency. 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. [Link]

  • Springer. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

  • PMC. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • PMC. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. [Link]

  • Cheméo. Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). [Link]

  • Studia Universitatis Babes-Bolyai, Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • Journal of Bio Innovation. (2014). physicochemical property of drug molecules with respect to drug actions. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. [Link]

  • Spectroscopy Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. [Link]

  • Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. [Link]

  • PubChem. 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. [Link]

Sources

Application Note: A Robust RP-HPLC Method for the Analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for drug development and quality control. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring excellent peak shape and resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a detailed experimental protocol, and a systematic approach to method validation in accordance with ICH guidelines.

Introduction

1-(2-Amino-5-chlorophenyl)propan-1-one is a synthetic cathinone derivative with a chemical structure that presents specific analytical challenges.[1] As a crucial building block in the synthesis of pharmacologically active molecules, ensuring its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[2][3] This application note describes a validated RP-HPLC method designed for the routine analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one, providing a reliable tool for quality assurance and control.

The selection of the reversed-phase mode of chromatography is predicated on the non-polar nature of the analyte, which allows for effective retention and separation on a hydrophobic stationary phase like C18.[2] The method has been developed to be specific, accurate, precise, and robust, making it suitable for implementation in a regulated laboratory environment.

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for 1-(2-Amino-5-chlorophenyl)propan-1-one is not extensively published, its structure, featuring an aromatic ring, a chlorine substituent, an amino group, and a ketone, allows for informed decisions on the chromatographic conditions. The presence of the amino group (a basic functionality) and the overall aromaticity suggest that pH control of the mobile phase is crucial for achieving symmetrical peak shapes and reproducible retention times. The chromophores within the molecule indicate strong UV absorbance, making UV detection a suitable and sensitive choice.

Based on the analysis of structurally similar aminophenol and aminophenazone compounds, a C18 column is an appropriate stationary phase.[4][5] The mobile phase will consist of a mixture of an organic modifier (acetonitrile) and an aqueous buffer. A phosphate buffer is selected to maintain a consistent pH, which is critical for the ionization state of the amino group. A detection wavelength in the range of 220-285 nm is anticipated to provide good sensitivity.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 1-(2-Amino-5-chlorophenyl)propan-1-one reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Modifier): Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(2-Amino-5-chlorophenyl)propan-1-one reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM KH2PO4 in water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Sample Preparation

Accurately weigh a sample containing 1-(2-Amino-5-chlorophenyl)propan-1-one and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method Validation

To ensure the reliability and accuracy of the analytical data, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] The validation parameters to be assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the working standard solution multiple times. The system suitability parameters and their acceptance criteria are outlined below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (if applicable) and a spiked sample to ensure no interfering peaks are observed at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

ParameterAcceptance Criteria
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterAcceptance Criteria
LOD (S/N) 3:1
LOQ (S/N) 10:1

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical steps involved in the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution Preparation injection Sample/Standard Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Report Generation quantification->report Validation_Logic cluster_params Validation Parameters Method Developed HPLC Method Validation Method Validation Method->Validation SystemSuitability System Suitability Validation->SystemSuitability Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ ValidatedMethod Validated Method for Routine Use Validation->ValidatedMethod

Caption: Logical relationship of method validation parameters.

Conclusion

This application note presents a comprehensive and robust RP-HPLC method for the quantitative analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one. The described method is specific, linear, accurate, and precise, making it highly suitable for routine quality control in pharmaceutical development and manufacturing. By providing a detailed protocol and a clear rationale for the chosen experimental conditions, this guide serves as a valuable resource for scientists and researchers in the field.

References

  • Ionescu, C., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Revista de Chimie, 64(3), 275-279. [Link not available]
  • ResearchGate. (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • Hasan, M. N., et al. (2023). Validated RP-HPLC-UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. Journal of Chemistry, 2023, 1-11. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]

  • PharmTech. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

Sources

Application Notes and Protocols for the Electrophilic Reactions of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed technical guide to the reactivity of 1-(2-Amino-5-chlorophenyl)propan-1-one with various electrophiles. This document explores the nuanced reactivity of this substituted aminophenyl ketone, offering field-proven insights and self-validating experimental protocols to guide researchers in its synthetic applications, particularly in the context of pharmaceutical and fine chemical synthesis. This molecule is a key structural motif and a versatile precursor, notably in the synthesis of benzodiazepines and other heterocyclic compounds.[1][2]

The reactivity of 1-(2-Amino-5-chlorophenyl)propan-1-one is governed by the interplay of three key functional components: the electron-donating amino group, the electron-withdrawing chloro substituent on the aromatic ring, and the propan-1-one side chain, which possesses both a reactive carbonyl group and acidic α-protons. Understanding the electronic and steric influences of these groups is paramount to predicting and controlling the outcomes of its reactions with electrophiles.

Regioselectivity in Electrophilic Aromatic Substitution

The aromatic ring of 1-(2-Amino-5-chlorophenyl)propan-1-one is activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino (-NH₂) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself.[3] However, the existing substituents on the ring dictate the ultimate position of substitution.

The positions on the aromatic ring are numbered as follows:

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Pyridine B Cool in Ice Bath A->B C Add Acetic Anhydride B->C D Stir at Room Temperature (2-4h) C->D E Monitor by TLC D->E F Pour into Ice-Water E->F Completion G Filter and Wash Solid F->G H Dry the Product G->H I Recrystallize (Optional) H->I J J I->J Purified Product

Sources

The Strategic Role of 1-(2-Amino-5-chlorophenyl)propan-1-one in the Synthesis of Novel Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Neurological Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents targeting the Central Nervous System (CNS) is a paramount endeavor. The intricate network of the CNS demands a high degree of specificity and efficacy from potential drug candidates. Within this context, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of the target molecules. 1-(2-Amino-5-chlorophenyl)propan-1-one emerges as a key building block, offering a unique combination of reactive functional groups that serve as a gateway to a diverse array of heterocyclic scaffolds with significant potential for CNS activity. This guide provides an in-depth exploration of the application of this versatile precursor in the preparation of CNS agents, with a focus on quinazolinones and quinolines, two classes of compounds renowned for their diverse neurological effects.

The core structure of 1-(2-Amino-5-chlorophenyl)propan-1-one, featuring a reactive amino group ortho to a propiophenone moiety, is primed for a variety of cyclization and condensation reactions. The presence of a chlorine atom on the phenyl ring can also modulate the electronic properties and metabolic stability of the resulting derivatives, a crucial aspect in the design of CNS-active drugs. This document will elucidate the chemical principles underpinning its reactivity and provide detailed protocols for its utilization in the synthesis of potential CNS therapeutic agents.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Amino-5-chlorophenyl)propan-1-one is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 94-98 °C
Solubility Soluble in methanol, ethanol, and other organic solvents.

Application in the Synthesis of Quinazolinones: A Gateway to Sedative-Hypnotic and Anticonvulsant Agents

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous CNS-active drugs.[1] Notably, methaqualone, a well-known sedative-hypnotic, features a 2-methyl-3-aryl-4(3H)-quinazolinone scaffold.[2] The synthesis of such compounds often involves the cyclocondensation of an N-acylated anthranilic acid derivative with an appropriate amine. 1-(2-Amino-5-chlorophenyl)propan-1-one provides a direct route to analogous structures.

Synthetic Rationale: The Niementowski Quinazoline Synthesis

The reaction of a 2-aminoaryl ketone with an amide or a related nitrogen source to form a quinazolinone is a variation of the Niementowski quinazoline synthesis. This approach allows for the construction of the quinazolinone core in a convergent manner.

Experimental Protocol: Synthesis of 6-chloro-2-ethyl-3-aryl-4(3H)-quinazolinone derivatives

This protocol outlines a general procedure for the synthesis of 6-chloro-2-ethyl-3-aryl-4(3H)-quinazolinone derivatives, potential CNS agents, starting from 1-(2-Amino-5-chlorophenyl)propan-1-one. This method is adapted from established procedures for quinazolinone synthesis.[3]

Step 1: Acylation of 1-(2-Amino-5-chlorophenyl)propan-1-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-Amino-5-chlorophenyl)propan-1-one (1 equivalent) in a suitable solvent such as toluene or dioxane.

  • Reagent Addition: Slowly add an acylating agent, for example, propionyl chloride (1.1 equivalents), to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude N-(5-chloro-2-propionylphenyl)propanamide is then washed with a saturated sodium bicarbonate solution and water, and dried over anhydrous sodium sulfate.

Step 2: Cyclization to form the Quinazolinone Ring
  • Reaction Setup: The crude N-(5-chloro-2-propionylphenyl)propanamide from the previous step is dissolved in a suitable solvent like ethanol.

  • Reagent Addition: Add an appropriate aromatic amine (e.g., o-toluidine, 1.2 equivalents) to the solution.

  • Catalyst: A catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a Lewis acid, can be added to facilitate the cyclization.

  • Reaction: The reaction mixture is heated to reflux for 4-8 hours. The formation of the quinazolinone can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-chloro-2-ethyl-3-aryl-4(3H)-quinazolinone.

Application in the Synthesis of Quinolines: Accessing a Privileged CNS Scaffold

Quinolines are another class of heterocyclic compounds with a broad spectrum of biological activities, including significant effects on the CNS. The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5]

Synthetic Rationale: The Friedländer Annulation

1-(2-Amino-5-chlorophenyl)propan-1-one serves as the 2-aminoaryl ketone component in the Friedländer synthesis. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring system.[6]

Experimental Protocol: Synthesis of 6-chloro-2-methyl-4-substituted-quinolines

This protocol provides a general method for the synthesis of substituted quinolines from 1-(2-Amino-5-chlorophenyl)propan-1-one via the Friedländer synthesis.[7]

  • Reaction Setup: In a round-bottom flask, combine 1-(2-Amino-5-chlorophenyl)propan-1-one (1 equivalent) and a ketone containing an α-methylene group (e.g., acetone, ethyl acetoacetate, 1.5 equivalents).

  • Catalyst: Add a catalytic amount of an acid or base. For acid catalysis, p-toluenesulfonic acid or a few drops of concentrated sulfuric acid can be used. For base catalysis, potassium hydroxide or sodium ethoxide in ethanol is effective.

  • Solvent: The reaction can be carried out in a solvent such as ethanol or toluene, or under solvent-free conditions.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture. If a solid precipitates, it can be filtered and washed with a cold solvent. If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 6-chloro-2-methyl-4-substituted-quinoline.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G cluster_0 Quinazolinone Synthesis cluster_1 Quinoline Synthesis (Friedländer Annulation) Start_QZN 1-(2-Amino-5-chlorophenyl)propan-1-one Acylation Acylation (Propionyl Chloride) Start_QZN->Acylation Step 1 Intermediate_QZN N-(5-chloro-2-propionylphenyl)propanamide Acylation->Intermediate_QZN Cyclization_QZN Cyclization (Aromatic Amine, Catalyst) Intermediate_QZN->Cyclization_QZN Step 2 Product_QZN 6-chloro-2-ethyl-3-aryl-4(3H)-quinazolinone Cyclization_QZN->Product_QZN Start_QL 1-(2-Amino-5-chlorophenyl)propan-1-one Condensation Condensation (α-Methylene Ketone, Catalyst) Start_QL->Condensation Product_QL 6-chloro-2-methyl-4-substituted-quinoline Condensation->Product_QL

Caption: Synthetic pathways to quinazolinones and quinolines.

Conclusion: A Foundation for Future CNS Drug Development

1-(2-Amino-5-chlorophenyl)propan-1-one stands as a valuable and versatile precursor in the synthesis of heterocyclic compounds with significant potential for CNS activity. Its inherent reactivity allows for the efficient construction of quinazolinone and quinoline scaffolds, which are central to the development of sedative-hypnotics, anticonvulsants, and other neurological agents. The protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the rich chemical space accessible from this starting material. Further derivatization and biological evaluation of the resulting compounds are anticipated to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a range of CNS disorders.

References

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A study of the infrared spectra of certain quinazoline derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1980). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry, 23(1), 100-104. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

  • van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic Science International, 122(2-3), 142-149. [Link]

  • Kornet, M. J. (2018). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 23(9), 2336. [Link]

  • Mohammadi, G., & Gholampour, N. (2019). Synthesis of quinazolinones through the one-pot three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H). Organic Chemistry Research, 5(1), 64-72. [Link]

  • Scite.ai. (n.d.). Friedländer Quinoline Synthesis. [Link]

  • Van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Forensic science international, 122(2-3), 142-149. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of quinazolinones involving isatoic anhydride. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Rathman, T. L., Sleevi, M. C., Krafft, M. E., & Wolfe, J. F. (1980). Functionalization of 2-methyl-3-o-tolyl-4(3H)-quinazolinone and related compounds through carbanion reactions at the 2-methyl group. The Journal of Organic Chemistry, 45(11), 2169-2176. [Link]

  • Abulkhair, H. S., El-Gamal, K. M., El-Adl, K., & Fadl, M. F. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4 (3H)-quinazolinone Derivatives as Anticonvulsant Agents. Med chem (Los Angeles), 6(9), 593-603. [Link]

  • Google Patents. (n.d.). CN106496144A - A kind of synthesis technique of afloqualone.
  • Rhodium.ws. (n.d.). Methaqualone (Quaalude) Synthesis. [Link]

  • Scribd. (2022, January 17). Methaqualone (Quaalude) Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Amanote Research. (n.d.). Synthesis of the Metabolites of Afloqualone and. [Link]

  • Patrone, J. D., Pelz, N. F., Bates, B. S., Souza-Fagundes, E. M., Vangamudi, B., Camper, D. V., ... & Fesik, S. W. (2017). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. ChemMedChem, 11(8), 893–899. [Link]

  • Sadu, S., Zengin, G., Uba, A. I., & Ak, G. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]

  • Klásek, A., & Slouka, J. (2003). Dotting the i's in three-component Biginelli-like condensations using 3-amino-1,2,4-triazole as a 1,3-binucleophile. Green Chemistry, 5(5), 579-583. [Link]

  • Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one (also known as 2-amino-5-chloropropiophenone) presents a classic challenge in aromatic substitution: achieving ortho-selectivity relative to the amino group while avoiding polymerization or poly-substitution.

While standard Friedel-Crafts acylation fails on free anilines (due to Lewis acid complexation deactivating the ring), two primary routes are industry-validated. This guide prioritizes the Modified Sugasawa Reaction as the "Gold Standard" for yield and atom economy, while providing the Protection/Deprotection Route as a robust alternative for laboratories lacking boron trichloride handling capabilities.

Yield Comparison Matrix
MethodTypical YieldAtom EconomyKey ChallengeSuitability
A. Classic Sugasawa 40-55%HighHCl accumulation inhibits reaction; difficult workup.Small scale (<1g)
B. Modified Sugasawa 80-90% HighRequires BCl₃ handling; strict anhydrous conditions.[1]Process Scale (>10g)
C. Protection Route 60-70%LowMulti-step (3 steps); lower throughput.General Lab Use

Primary Protocol: The Modified Sugasawa Reaction

The Logic: The Sugasawa reaction utilizes a dual Lewis acid system (BCl₃ and AlCl₃).[2] BCl₃ complexes the aniline nitrogen, acting as a temporary protecting group and directing the incoming electrophile to the ortho position via a six-membered transition state. The Innovation: Standard conditions often stall due to HCl saturation.[1] The modification involves using a high-boiling non-polar co-solvent (Toluene) to physically strip HCl from the reaction matrix, shifting the equilibrium toward the product.

Step-by-Step Methodology

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Propionitrile (1.2 eq) [Acts as the electrophile source]

  • Boron Trichloride (BCl₃) (1.1 eq, 1M solution in Xylene or DCM)

  • Aluminum Chloride (AlCl₃) (1.1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) + Toluene (for HCl stripping)

Workflow:

  • Complexation (Exothermic):

    • Dissolve 4-chloroaniline in DCE under N₂.

    • Cool to 0°C.[1][3]

    • CRITICAL: Add BCl₃ solution dropwise. Observation: A thick white precipitate (the aniline-boron complex) will form. Ensure efficient stirring.

  • Lewis Acid Activation:

    • Add solid AlCl₃ in one portion.[1]

    • Add Propionitrile.[1]

  • The "HCl Strip" Reflux:

    • Add Toluene (volume equal to DCE).[1]

    • Heat to reflux (approx. 80-85°C).[1]

    • Optimization: Use a Dean-Stark trap or open reflux under a strong N₂ stream to facilitate HCl gas escape.[1]

    • Duration: 6–12 hours.[1] Monitor by HPLC (looking for disappearance of aniline).

  • Hydrolysis (The "Stuck" Intermediate):

    • Cool to 0°C.[1][3]

    • CAUTION: Slowly quench with 2N HCl.

    • Note: The initial quench does NOT release the product.[1] The boron-nitrogen bond is strong.

    • Release Step: Heat the biphasic mixture to 80°C for 1–2 hours. The organic layer will darken as the free amine ketone is released.[1]

Troubleshooting The Sugasawa Route
SymptomProbable CauseCorrective Action
Low Conversion (<50%) HCl saturation in the reaction matrix.Switch to the Toluene/DCE mix and ensure N₂ sweep removes HCl gas.[1]
"Missing" Product in Workup Incomplete hydrolysis of the B-N complex.The complex is stable at room temp.[1] You MUST reflux the quenched acidic mixture to liberate the product.[1]
Polymerization / Tar Overheating during BCl₃ addition.[1]Maintain T < 5°C during initial BCl₃ addition. The complexation is highly exothermic.[1]
Regioisomer Contamination Moisture ingress.[1]BCl₃ hydrolyzes instantly with moisture to form HCl and Boric acid, killing the ortho-directing effect. Dry all glassware overnight.

Alternative Protocol: Protection/Deprotection (Friedel-Crafts)

The Logic: If BCl₃ is unavailable, one must mask the amine as an acetamide to prevent catalyst poisoning, perform the acylation, and then hydrolyze.

Workflow:

  • Protection: React 4-chloroaniline with Acetic Anhydride

    
    4-Chloroacetanilide .
    
  • Acylation:

    • Mix 4-Chloroacetanilide (1 eq) with Propionyl Chloride (1.2 eq) in CS₂ or Nitrobenzene.

    • Add AlCl₃ (2.5 eq).[1] Note: Excess AlCl₃ is needed as the amide carbonyl also complexes.

    • Heat to 55°C for 4 hours.

  • Hydrolysis:

    • Reflux the intermediate (N-acetyl-2-amino-5-chloropropiophenone) in 6N HCl/Ethanol (1:1) for 6 hours to remove the acetyl group.[1]

Mechanistic Visualization & Logic

The following diagram illustrates the critical "HCl Trap" logic in the Sugasawa modification and the workup decision tree.

SugasawaOptimization cluster_optimization Yield Optimization Loop Start Start: 4-Chloroaniline Complex Step 1: BCl3 Complexation (Ortho-Director Formation) Start->Complex DCE, 0°C Addition Step 2: Add Nitrile + AlCl3 Complex->Addition Reflux Step 3: Reflux (DCE/Toluene) Addition->Reflux HCl_Removal CRITICAL: HCl Gas Expulsion (Drives Equilibrium) Reflux->HCl_Removal Toluene Co-solvent Quench Step 4: Acid Quench (2N HCl) Reflux->Quench Conversion > 95% Hydrolysis Step 5: Thermal Hydrolysis (Breaks B-N Bond) Quench->Hydrolysis Heat to 80°C Product Target: 1-(2-Amino-5-chlorophenyl)propan-1-one Hydrolysis->Product Extraction & Crystallization

Caption: The Modified Sugasawa pathway highlighting the critical HCl expulsion step required to push conversion beyond 50%.

FAQ: Common Research Issues

Q: The product oils out during recrystallization.[1] How do I get a solid? A: This compound has a low melting point (often reported around 60-70°C for similar analogs, though specific data varies).

  • Solution: Avoid pure ethanol.[1] Use a mixture of Heptane/Ethyl Acetate (9:1) .[1] Dissolve the oil in a minimum amount of warm EtOAc, then slowly add Heptane until cloudy. Cool to -20°C with vigorous stirring to induce nucleation.

Q: Can I use Propionyl Chloride instead of Propionitrile in the Sugasawa reaction? A: No. The Sugasawa reaction specifically relies on the nitrile to form an intermediate ketimine species. Using an acid chloride with BCl₃/AlCl₃ on a free aniline will likely lead to amide formation (N-acylation) rather than ring acylation (C-acylation).

Q: My NMR shows a mixture of two isomers. What happened? A: If you see a doublet at the ortho position relative to the amine, you likely have the correct product. If you see a singlet, you may have acylated the position meta to the chlorine (position 6), though this is electronically unfavorable.

  • More likely:[1][4] You have incomplete hydrolysis of the N-acetyl intermediate (if using Method B) or residual starting material. Check the integration of the aromatic protons.

    • Target Pattern: 3 aromatic protons.[1] One singlet (H6), two doublets (H3, H4).

Q: Why is the color of the reaction turning dark purple/black? A: This is common in aniline oxidations.[1] However, in the Sugasawa reaction, a dark color often indicates thermal decomposition of the amine-boron complex before the nitrile reacts. Ensure you add AlCl₃ after the BCl₃ complex is fully formed and keep the initial temp low.

References

  • Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[1] 1. Specific ortho-acylation of anilines."[1] Journal of the American Chemical Society, 100.15 (1978): 4842-4852.

  • Douglas, A. W., et al. "Mechanistic insights into the Sugasawa reaction: A practical synthesis of 2-amino-aryl ketones." Tetrahedron Letters, 35.37 (1994): 6807-6810.

  • Scientific Update LLP. "Ortho-Acylation of Anilines (Sugasawa Reaction)." Organic Process Research & Development, Optimization discussions regarding HCl removal.

  • ChemicalBook. "Synthesis of 2-Amino-5-chlorobenzophenone" (Analogous chemistry validation).

Sources

Technical Support Center: 1-(2-Amino-5-chlorophenyl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. The following question-and-answer-style guide addresses common issues, focusing on the identification and mitigation of reaction side products.

The primary synthetic route to 1-(2-Amino-5-chlorophenyl)propan-1-one is the Friedel-Crafts acylation of 4-chloroaniline with an acylating agent like propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this reaction is prone to several side reactions that can impact yield and purity.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is very low, or I'm not getting any of the desired product. What's the most likely cause?

A1: The most common reason for a failed or low-yielding Friedel-Crafts acylation of an aniline derivative is the deactivation of the catalyst and the aromatic ring.[1][2] The amino group (-NH₂) on 4-chloroaniline is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[2] This complexation places a positive charge on the nitrogen, which strongly deactivates the aromatic ring by withdrawing electron density, thus inhibiting the desired electrophilic aromatic substitution.[2]

Troubleshooting Steps:

  • Protect the Amino Group: The most effective solution is to protect the amino group before acylation. Convert the 4-chloroaniline to an amide (e.g., N-(4-chlorophenyl)propanamide) first. The amide is still an ortho-, para- director but is less activating than the free amine, which helps prevent side reactions while allowing the ring acylation to proceed.[3] After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to yield the final product.

  • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Ensure all materials are rigorously dried before use.

  • Use Stoichiometric Catalyst: The ketone product itself is a Lewis base and will form a stable complex with the catalyst.[1][4] Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion.[4][5]

Q2: I've isolated a product, but my analytical data (NMR, MS) shows a mixture of isomers. What are the likely isomeric side products?

A2: Regioisomerism is a significant challenge in this synthesis. The desired product is the result of acylation at the ortho position relative to the amino group. However, acylation can also occur at other positions.

  • Primary Isomeric Side Product: 1-(4-Amino-3-chlorophenyl)propan-1-one. The primary directing group on the starting material is the amino group, which is strongly activating and ortho-, para-directing. The chlorine atom is deactivating but is also an ortho-, para-director. The propionyl group will preferentially add to the position most activated by the amino group, which is ortho to it. However, steric hindrance from the amino group can lead to some acylation at the other ortho position (relative to the chlorine), which is meta to the amino group.

  • Minor Isomeric Side Product: 1-(2-Amino-3-chlorophenyl)propan-1-one. Acylation can also occur at the position ortho to both the amino and chloro groups. The formation of this isomer is generally less favored due to the combined steric hindrance.

The formation of these isomers is a common issue when multiple positions on the aromatic ring are activated.

Workflow for Isomer Identification:

Caption: Workflow for isolating and identifying isomeric side products.

Q3: My mass spec data shows a peak corresponding to the addition of two propionyl groups. How can this be avoided?

A3: This indicates that diacylation has occurred. While Friedel-Crafts acylation products (ketones) are generally deactivating, preventing further substitution, this is not always absolute, especially under harsh reaction conditions.[5][6]

Mitigation Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the (protected) 4-chloroaniline. Avoid a large excess of propionyl chloride.

  • Reaction Temperature: Run the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) to improve selectivity and reduce the energy available for a second acylation.[1]

  • Reverse Addition: Add the protected 4-chloroaniline solution slowly to the mixture of the Lewis acid and acylating agent. This maintains a low concentration of the activated aromatic ring, disfavoring diacylation.

Q4: I'm observing a significant amount of an amide byproduct, N-(4-chlorophenyl)propanamide. Why is this happening and how do I prevent it?

A4: This is a classic case of N-acylation competing with the desired C-acylation (the Friedel-Crafts reaction). The lone pair of electrons on the nitrogen of the amino group is nucleophilic and can directly attack the acylating agent (propionyl chloride) to form an amide.[7][8]

This is especially problematic when performing the reaction on the unprotected 4-chloroaniline. The formation of the N-acylated product consumes your starting material and acylating agent, reducing the yield of the desired C-acylated product.

Preventative Measures:

  • Protect the Amino Group: As mentioned in Q1, protecting the amine as an amide beforehand is the most reliable way to prevent N-acylation. The amide nitrogen is significantly less nucleophilic.

  • Use a Non-Nucleophilic Base (if applicable): In some acylation protocols, a base is used to scavenge the HCl byproduct. Using a bulky, non-nucleophilic base can sometimes favor C-acylation over N-acylation, although this is less common in classic Friedel-Crafts conditions.

Caption: Competing N-acylation and C-acylation pathways.

Q5: My final product seems to degrade during workup or purification. What are the stability concerns for 1-(2-Amino-5-chlorophenyl)propan-1-one?

A5: Aminophenones can be susceptible to degradation, particularly under certain conditions.

  • Oxidative Degradation: The amino group makes the aromatic ring electron-rich and susceptible to oxidation, which can be accelerated by trace metal impurities, air, and light.[9] This can lead to the formation of colored impurities.

  • pH Sensitivity: The stability of aminophenones can be pH-dependent. Strongly acidic or basic conditions during aqueous workup could potentially lead to hydrolysis or other side reactions.[10][11] While generally stable, prolonged exposure to harsh pH at elevated temperatures should be avoided.[9]

Recommendations for Workup and Purification:

  • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) for extraction and chromatography to minimize exposure to oxygen.

  • Control pH: During aqueous workup, neutralize the reaction mixture carefully and avoid letting it sit for extended periods at very high or low pH.

  • Prompt Purification: Purify the crude product as soon as possible after the reaction and workup. Column chromatography on silica gel is a common method.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to maximize its long-term stability.

Analytical Troubleshooting Protocols

Protocol 1: HPLC-UV Method for Isomer Quantification

This protocol is designed to separate and quantify the desired product from its main regioisomers.

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Gradient Start with 30% Acetonitrile, ramp to 80% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 360 nm
Injection Vol. 10 µL
Column Temp. 30°C

Rationale: A gradient elution is necessary to effectively separate the isomers which may have very similar polarities.[12] Formic acid is added to improve peak shape by ensuring the amino groups are protonated.

Protocol 2: NMR Analysis for Structural Confirmation

Unequivocal identification of isomers requires advanced NMR techniques.

  • ¹H NMR: Acquire a standard proton NMR. The aromatic region will be complex, but the splitting patterns and coupling constants provide initial clues.

  • ¹³C NMR: Identify the number of unique carbons. Isomers will have a different number of signals or different chemical shifts, especially for the carbons in the aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY will confirm proton-proton couplings within the aromatic ring.

    • HSQC will correlate protons to their directly attached carbons.

    • HMBC is crucial. It shows long-range (2-3 bond) correlations between protons and carbons. Look for correlations from the protons of the ethyl group (-CH₂-CH₃) to the carbons of the aromatic ring. This will definitively establish the point of attachment of the propionyl group.[13]

References

  • Jiménez-López, J., et al. (2022). Stability and pKa Modulation of Aminophenoxazinones and Their Disulfide Mimics by Host–Guest Interaction with Cucurbit[14]uril. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Larsen, J. W., & Magid, R. M. (1974). Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones as Potential Prodrugs of Model Primary Amines. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Pediaa.com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Montone, C. M., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules. Retrieved from [Link]

  • Singh, R. K., et al. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives. ResearchGate. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • El-Gendy, M. A. (1983). Stability of aqueous solutions of mibolerone. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • American Chemical Society. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Abraham, R. J. (n.d.). ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • American Chemical Society. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]

  • Yau, M. K., & Yuen, P. H. (1993). Stability of amiodarone hydrochloride in admixtures with other injectable drugs. American Journal of Hospital Pharmacy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Limona Ketone NMR Analysis. Retrieved from [Link]

Sources

Optimizing reaction conditions for "1-(2-Amino-5-chlorophenyl)propan-1-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ACPP-2401

Version: 1.0

Welcome to the technical support guide for the synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Introduction: The Core Challenge

The synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one is primarily achieved via a Friedel-Crafts acylation of a substituted aniline precursor. The central challenge arises from the presence of the amino (-NH₂) group on the aromatic ring. The lone pair of electrons on the nitrogen atom acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) required for the reaction.[1] This complexation places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards the necessary electrophilic aromatic substitution, often leading to reaction failure or extremely low yields.[1]

The most effective and widely adopted strategy to overcome this is a three-stage process:

  • Protection of the amino group to reduce its basicity.

  • Friedel-Crafts Acylation of the protected intermediate.

  • Deprotection to reveal the target primary amine.

This guide is structured to address potential issues at each of these critical stages.

Troubleshooting Guide & FAQs

Section 1: Amine Protection & Initial Reaction Setup

Q1: My Friedel-Crafts acylation of p-chloroaniline is failing completely or resulting in a very low yield. Why is this happening?

A: This is the most common issue and stems from the fundamental reactivity of the starting material. The amino group (-NH₂) on the p-chloroaniline is a strong Lewis base. It reacts with the Lewis acid catalyst (AlCl₃) to form a stable complex.[1] This complex deactivates the aromatic ring, making it electron-poor and thus highly resistant to electrophilic attack by the acylium ion.[1] Essentially, the catalyst is consumed in an unproductive acid-base reaction rather than facilitating the desired C-C bond formation.

Q2: How can I successfully perform an acylation on p-chloroaniline?

A: To circumvent the deactivating effect of the amino group, you must first protect it. The most common method is acetylation, which converts the highly basic amino group into a much less basic amido group (-NHCOCH₃).[1] This is achieved by reacting p-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. The amide's lone pair is delocalized into the carbonyl group, significantly reducing its interaction with the Lewis acid catalyst and allowing the Friedel-Crafts acylation to proceed as intended.[1] The protecting group is then removed in a subsequent step.

Section 2: The Friedel-Crafts Acylation Step

Q3: I've protected the amino group, but my acylation reaction is still sluggish or failing. What are the most common causes?

A: If the protection step was successful, failure at this stage typically points to issues with the reaction conditions, particularly the catalyst.

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane), freshly opened or properly stored anhydrous AlCl₃, and oven- or flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[2] The catalyst complexes with both the acyl chloride (to form the acylium ion) and the carbonyl group of the product ketone. This product complexation deactivates the product against further acylation and means a full equivalent of the catalyst is consumed.[2] For this reason, it is common to use a slight excess (1.1 to 2.5 equivalents) of AlCl₃.[1]

  • Low Reagent Purity: Ensure your N-(4-chlorophenyl)acetamide and propanoyl chloride (or propanoic anhydride) are of high purity. Impurities can interfere with the catalyst or introduce side reactions.

Q4: I'm getting a mixture of products. How can I improve the regioselectivity?

A: The acetamido group (-NHCOCH₃) is an ortho, para-director. Since the para position is already occupied by the chlorine atom, the acylation should be directed to the ortho position (position 2) relative to the acetamido group. If you are observing other isomers, consider the following:

  • Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. The initial formation of the acylium ion complex should be done at a low temperature (e.g., 0 °C) to control the reaction rate.[1] Allowing the reaction to warm up too quickly can sometimes lead to side products.

  • Steric Hindrance: While the acetamido group directs ortho, it is also sterically bulky. This inherent steric hindrance favors substitution at the less hindered ortho position, which is our target. If your acylating agent is excessively bulky, this could become a factor, though it is not anticipated with a propanoyl group.

Section 3: Deprotection and Purification

Q5: How do I remove the acetyl protecting group after the acylation is complete?

A: The acetyl group is typically removed by acid- or base-catalyzed hydrolysis. A common and effective method is to heat the acylated intermediate in the presence of aqueous acid (e.g., hydrochloric acid in ethanol/water). This will cleave the amide bond, yielding the desired 1-(2-Amino-5-chlorophenyl)propan-1-one, usually as its hydrochloride salt, and acetic acid as a byproduct.[1]

Q6: What is the best method to purify the final product?

A: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: After deprotection, you can neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to obtain the free amine. The product can then be extracted into an organic solvent. Washing the organic layer with brine and drying it are standard subsequent steps.

  • Recrystallization: This is often a highly effective method for purifying the final solid product. A suitable solvent system (e.g., ethanol/water, toluene, or heptane) should be determined experimentally to achieve high purity and yield.[3]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is a reliable alternative.

Data & Protocols

Table 1: Optimized Reaction Conditions for Friedel-Crafts Acylation
ParameterRecommended ValueRationale & Key Considerations
Substrate N-(4-chlorophenyl)acetamideThe protected amine is crucial to prevent catalyst deactivation.
Acylating Agent Propanoyl Chloride1.0 - 1.2 equivalents. Highly reactive. Must be added slowly at low temperature.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)1.1 - 2.5 equivalents. Must be of high purity and handled under anhydrous conditions.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvent that effectively suspends AlCl₃. Must be thoroughly dried.
Temperature 0 °C to Room TemperatureAdd reagents at 0 °C to control initial exotherm. Allow to slowly warm to room temperature.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS to determine completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent moisture from deactivating the AlCl₃ catalyst.
Table 2: General Troubleshooting Summary
Observed IssuePotential Cause(s)Recommended Solution(s)
No reaction / Low conversion 1. Amine not protected.2. Inactive (wet) AlCl₃.3. Insufficient AlCl₃.1. Protect the amine via acetylation first.2. Use fresh, anhydrous AlCl₃ and dry all glassware/solvents.3. Increase AlCl₃ to at least 1.1 equivalents.
Formation of dark tar/polymer 1. Reaction temperature too high.2. Impure starting materials.1. Maintain low temperature (0 °C) during reagent addition.2. Purify starting materials before use.
Product is difficult to isolate Incomplete reaction or complex mixture of side products.Re-evaluate the reaction conditions. Purify via column chromatography.
Low yield after deprotection Incomplete hydrolysis of the amide.Increase reaction time or temperature for the hydrolysis step. Ensure sufficient acid is present.

Detailed Experimental Protocols

Protocol 1: Protection - Synthesis of N-(4-chlorophenyl)acetamide
  • Dissolution: In a 500 mL flask, dissolve 4-chloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.[1]

  • Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (1.05 eq) in water.

  • Acetylation: To the stirred 4-chloroaniline hydrochloride solution, add acetic anhydride (1.2 eq). Immediately follow with the one-shot addition of the sodium acetate solution.

  • Precipitation & Isolation: A white precipitate of N-(4-chlorophenyl)acetamide should form rapidly. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.

  • Purification: The crude product can be dried in a vacuum oven. For higher purity, recrystallize from an ethanol/water mixture.[1]

Protocol 2: Friedel-Crafts Acylation
  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous aluminum chloride (AlCl₃, 1.5 eq). Cool the resulting suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add propanoyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the dry N-(4-chlorophenyl)acetamide (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude acylated product.

Protocol 3: Deprotection - Hydrolysis to Final Product
  • Setup: In a round-bottom flask, combine the crude product from Protocol 2 with a mixture of ethanol and 6M hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Isolation of Salt: Cool the reaction mixture. The product, 1-(2-Amino-5-chlorophenyl)propan-1-one hydrochloride, may precipitate. If so, it can be collected by filtration. If not, remove the solvent under reduced pressure.

  • Conversion to Free Amine (Optional): Dissolve the hydrochloride salt in water and neutralize by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~8.

  • Extraction & Purification: Extract the aqueous solution with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude free amine. Purify further by recrystallization or column chromatography as needed.

Visualizations

Synthesis_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: Acylation cluster_2 PART 3: Deprotection & Purification Start 4-Chloroaniline Protect Acetylation (Acetic Anhydride, NaOAc) Start->Protect Intermediate N-(4-chlorophenyl)acetamide Protect->Intermediate Acylate Friedel-Crafts Acylation (Propanoyl Chloride, AlCl3) Intermediate->Acylate Product_Protected N-(4-chloro-2-propanoylphenyl)acetamide Acylate->Product_Protected Deprotect Acid Hydrolysis (HCl, EtOH/H2O) Product_Protected->Deprotect Purify Purification (Recrystallization / Chromatography) Deprotect->Purify End 1-(2-Amino-5-chlorophenyl)propan-1-one Purify->End

Caption: Overall workflow for the synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one.

FC_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration Acyl_Cl Propanoyl Chloride Acylium_Complex Acylium-Catalyst Complex Acyl_Cl->Acylium_Complex AlCl3_1 AlCl3 (Catalyst) AlCl3_1->Acylium_Complex Acylium_Ion Acylium Ion (Electrophile) Acylium_Complex->Acylium_Ion Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Substrate N-(4-chlorophenyl)acetamide Substrate->Sigma_Complex Product Acylated Product Sigma_Complex->Product AlCl4_minus [AlCl4]- AlCl3_2 AlCl3 (Regenerated) Product->AlCl3_2 H+ abstraction by [AlCl4]- HCl HCl

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Troubleshooting_Tree action_node action_node Start Reaction Failed? Q1 Was the amine group protected? Start->Q1 A1_No Protect amine via acetylation first. Q1->A1_No No Q2 Were ALL reagents & glassware anhydrous? Q1->Q2 Yes A2_No Use fresh anhydrous AlCl3. Oven-dry glassware. Use anhydrous solvent. Q2->A2_No No Q3 Was catalyst stoichiometry >1.1 equivalents? Q2->Q3 Yes A3_No Increase AlCl3 to 1.1 - 2.5 equivalents. Q3->A3_No No Q4 Was reaction temperature controlled at 0°C during addition? Q3->Q4 Yes A4_No Maintain 0-5°C during reagent addition to prevent side reactions. Q4->A4_No No End Review purification and deprotection steps. Q4->End Yes

Caption: A logical flow for troubleshooting a failed synthesis reaction.

References

  • BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline. BenchChem Technical Support.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation. MilliporeSigma.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Available at: [Link]

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource. It moves beyond generic safety data to address the specific chemical behavior of 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 23419-45-6), a critical intermediate often used in the synthesis of pharmaceuticals like Efavirenz and various quinoline/indole derivatives.[1][2][3]

CAS: 23419-45-6 | Synonyms: 2'-Amino-5'-chloropropiophenone Technical Level: Advanced Organic Synthesis[1][2]

Part 1: Critical Storage & Handling Protocols

The "Golden Rules" for maintaining intermediate integrity.

This compound is an ortho-amino aryl ketone .[1][2] Structurally, it possesses both a nucleophilic amine and an electrophilic carbonyl in close proximity.[2][3] This "privileged structure" makes it valuable for heterocycle synthesis (e.g., Friedländer annulation) but inherently unstable during storage.[2][3]

The Storage Triad

To prevent degradation, you must control three variables: Oxidation, Cyclization, and Moisture. [2][3]

VariableRisk FactorMitigation Protocol
Temperature High. Room temperature promotes intermolecular Schiff-base formation (dimerization) and oxidation.[1][2]Store at -20°C (Long-term) or 2-8°C (Active use). Note: Thaw completely before opening to prevent condensation.[1][2]
Atmosphere Critical. The primary aniline moiety is susceptible to radical oxidation (browning).[1][2][3]Argon or Nitrogen Overlay. Pro-Tip:[1][2] Do not just cap the vial; parafilm alone is insufficient.[2][3] Backfill with inert gas after every use.[1][2][3]
pH Environment Severe. Acidic vapors catalyze cyclization; Basic vapors promote oxidation.[1][2][3]Segregated Storage. Never store in the same secondary container as volatile acids (HCl, TFA) or volatile bases (TEA, Pyridine).[2]
Handling "Red Flags"
  • Avoid Metal Contact: Do not use iron or low-grade steel spatulas.[1][2] Trace metal ions (Fe³⁺, Cu²⁺) can catalyze the single-electron oxidation of the aniline nitrogen, leading to rapid darkening (azo/diazo species formation).[2][3] Use glass, Teflon, or high-grade stainless steel. [1][2]

  • Solution Stability: This compound is unstable in solution over long periods.[1][2][3]

    • In Chloroform/DCM: Slow acid-catalyzed decomposition (due to trace HCl in solvent).[1][2]

    • In Acetone/Methanol: Potential hemiaminal formation with the solvent.[2][3]

    • Rule: Prepare solutions immediately prior to use.[1][2][3]

Part 2: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: "My sample has turned from yellow to dark brown/black. Is it usable?"

Diagnosis: Oxidation of the aniline moiety.[1][3] The Science: Primary anilines oxidize to form quinone-imines or azo-dimers, which are highly colored even at low concentrations (0.1–1%).[1][2] Resolution:

  • Check Purity: Run an LC-MS or TLC.[1][2][3] If the impurity profile is <5%, the color is likely cosmetic.[2][3]

  • Purification: If degradation is >5%, recrystallize.

    • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.[1][2][3]

    • Adsorbent: A rapid filtration through a pad of silica gel (using 10% EtOAc/Hexane) often removes the polar, dark oxidation products.[2][3]

Q2: "I see an unexpected peak at M+ - 18 or 2M - 18 in my LC-MS."

Diagnosis: Cyclization or Dimerization.[1][2][3] The Science:

  • M-18 (Loss of water): Intramolecular condensation is unlikely for this specific structure unless it reacts with a solvent or additive.[1][2]

  • Dimerization: Ortho-amino ketones can self-condense (intermolecular Schiff base formation) under acidic conditions or heat.[1][2] Resolution: Ensure your LC-MS mobile phase is not too acidic (avoid high % TFA if the compound is sensitive).[1][2] Store the solid, not the solution.

Q3: "The compound is not dissolving in my standard reaction solvent."

Diagnosis: Polymorphism or Impurity Hardening.[1][2][3] The Science: Amino-ketones can form strong intermolecular hydrogen bond networks (N-H[1][2][3]···O=C) in the solid state, leading to variable lattice energies.[2][3] Resolution:

  • Sonicate at 30°C.

  • If using non-polar solvents (Toluene), add a co-solvent (THF or DCM) to break the H-bond network.[1][2]

Part 3: QC & Validation Workflows

Recommended Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it degrades the amine).[2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Strong absorption due to the benzoyl chromophore).[1][2][3]

Visual Decision Tree (DOT Diagram)

The following logic flow helps you decide whether to use, repurify, or discard a batch.

QC_Workflow Start Visual Inspection (Color/Texture) Yellow Pale Yellow/Beige Crystalline Start->Yellow Brown Dark Brown/Black or Oily Start->Brown ActionUse PROCEED Use in Synthesis Yellow->ActionUse Standard LCMS Run LC-MS/TLC (Check Purity) Brown->LCMS Verify Integrity PurityHigh Purity > 98% LCMS->PurityHigh Color is Cosmetic PurityMed Purity 90-98% LCMS->PurityMed Oxidation Present PurityLow Purity < 90% LCMS->PurityLow Degradation PurityHigh->ActionUse ActionPurify RECRYSTALLIZE (EtOH/Water or Silica Plug) PurityMed->ActionPurify ActionDiscard DISCARD (Irreversible Polymerization) PurityLow->ActionDiscard

Caption: QC Decision Tree for 1-(2-Amino-5-chlorophenyl)propan-1-one. Dark color does not always indicate total failure, but requires analytical verification.[2]

Part 4: Degradation Mechanism

Understanding why the compound degrades helps in preventing it.[3]

Degradation_Mechanism Compound 1-(2-Amino-5-chlorophenyl) propan-1-one (Active) Oxidation Oxidative Radical Formation Compound->Oxidation Air/Light Trace Metals Condensation Intermolecular Schiff Base Compound->Condensation Acidic Vapor Heat Dimer Azo/Hydrazo Dimers (Dark Color) Oxidation->Dimer Oligomer Oligomers (Insoluble) Condensation->Oligomer

Caption: Primary degradation pathways.[1][2] The Amino group is the weak link regarding oxidation, while the Ketone+Amine combination drives condensation.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 211464 (Related Isomer: 2-amino-1-(4-chlorophenyl)propan-1-one). Retrieved from [Link]

  • Sugasawa, T., et al. (1978). Aminohaloborane in organic synthesis.[2][3] 1. Specific ortho-acylation of anilines.[1][2][3] Journal of the American Chemical Society.[2][3] (Foundational chemistry for o-amino ketone synthesis and reactivity).

Sources

Troubleshooting "1-(2-Amino-5-chlorophenyl)propan-1-one" synthesis scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-(2-Amino-5-chlorophenyl)propan-1-one Topic: Troubleshooting Boron-Mediated Ortho-Acylation (Sugasawa Reaction) Reference ID: TS-2026-ACP-SU

Executive Summary

This guide addresses the scale-up challenges for synthesizing 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 25345-70-2). While Friedel-Crafts acylation is standard for aryl ketones, free anilines poison traditional Lewis acid catalysts.

The industry-standard solution for this molecule is the Sugasawa reaction , utilizing Boron Trichloride (


)  and Aluminum Chloride (

)
with Propionitrile . This method selectively directs acylation to the ortho position relative to the amine.

Key Scale-Up Risks:

  • Thermal Runaway:

    
     complexation is violently exothermic.
    
  • Mass Transfer Failure: The reaction intermediate forms a dense, viscous sludge that can break standard impellers.

  • Hydrolysis Hazards: Quenching releases massive volumes of

    
     gas.
    

Part 1: The Process Workflow (Visualized)

The following diagram illustrates the critical path and control points for the synthesis.

SugasawaProcess Start Start: 4-Chloroaniline + Propionitrile Cooling Cool to < 0°C (Inert Atmosphere) Start->Cooling BCl3_Add Addition 1: BCl3 (Rate Limiting Step) Cooling->BCl3_Add Exotherm Control AlCl3_Add Addition 2: AlCl3 (Solid Addition) BCl3_Add->AlCl3_Add N-B Complex Formed Heating Reflux (80-90°C) 6-12 Hours AlCl3_Add->Heating Complex Formation of Boron-Imine Complex (Viscous Slurry) Heating->Complex Ortho-Migration Quench Acidic Hydrolysis (HCl Release!) Complex->Quench Cool to 20°C Isolation Phase Separation & Crystallization Quench->Isolation

Caption: Critical path for Sugasawa acylation. Red nodes indicate high-risk safety control points requiring active monitoring.

Part 2: Troubleshooting Guides (Q&A)

Phase 1: Reagent Addition & Initiation

Q1: Upon adding


, the internal temperature spiked despite the jacket being at -20°C. How do I control this? 
Diagnosis:  The formation of the aniline-

adduct is highly exothermic (

). At scale, the surface-area-to-volume ratio decreases, making passive cooling insufficient. Solution:
  • Dosing Strategy: Switch from continuous flow to pulse-wise addition . Stop addition if internal temp rises

    
     above setpoint.
    
  • Dilution: If using neat

    
     gas, switch to a 1.0 M solution in Dichloroethane (DCE)  or Toluene. The solvent acts as a heat sink.
    
  • Cryo-Precooling: Pre-cool the reactor to

    
     before addition.
    

Q2: The mixture turned into a solid "brick" after adding


. The stirrer motor tripped. What happened? 
Diagnosis:  This is the "Sugasawa Sludge." The Lewis acid complex precipitates out of non-polar solvents like toluene, causing agitator seizure.
Solution: 
  • Solvent Switch: Use 1,2-Dichloroethane (DCE) or Chlorobenzene instead of Toluene. The complex is slightly more soluble in halogenated solvents.

  • Shear Force: Replace standard anchor impellers with high-torque helical ribbon impellers or Pitched Blade Turbines (PBT) designed for high-viscosity pastes (up to 50,000 cP).

  • Volume: Ensure the initial solvent volume is at least 10-12 volumes relative to the starting aniline.

Phase 2: Reaction Progression

Q3: HPLC shows 15% unreacted starting material (4-chloroaniline) after 12 hours at reflux. Should I add more catalyst? Diagnosis: Incomplete conversion is rarely due to lack of catalyst but rather loss of volatiles . Propionitrile (bp 97°C) can escape if the condenser is inefficient, or


 can off-gas.
Solution: 
  • Check Condenser: Ensure coolant is at

    
    .
    
  • Stoichiometry Check: The "Golden Ratio" for this reaction is usually 1.0 : 1.2 : 1.2 : 1.5 (Aniline : Nitrile :

    
     : 
    
    
    
    ). If you started lower, add 0.2 eq of
    
    
    .
  • Do NOT add more

    
     at reflux:  This will flash off immediately and create a safety hazard.
    
Phase 3: Quenching & Isolation

Q4: During the acid quench, the reactor pressurized rapidly, popping the rupture disk. Why? Diagnosis: The intermediate is a boron-imine complex. Hydrolysis releases the ketone AND


 gas simultaneously. If water is added too fast, the gas evolution rate exceeds the vent capacity.
Solution: 
  • Inverse Quench: Do not add water to the reactor. Transfer the reaction mixture slowly into a separate vessel containing pre-chilled dilute HCl (2N) .

  • Scrubber Capacity: Ensure your caustic scrubber is sized to handle 3 molar equivalents of

    
     gas released over the quench period.
    

Part 3: Mechanistic Insight (Why this works)

Understanding the mechanism prevents "blind" troubleshooting. The reaction relies on the "Sugasawa Effect," where the boron atom acts as a temporary template to hold the nitrile in the correct position for ortho attack.

Mechanism Aniline 4-Chloroaniline Adduct N-BCl3 Adduct (Lewis Acid Protection) Aniline->Adduct + BCl3 Transition Cyclic Transition State (Ortho-Specific) Adduct->Transition + Propionitrile + AlCl3 Imine Ketimine Intermediate Transition->Imine - HCl Product 1-(2-Amino-5-chlorophenyl) propan-1-one Imine->Product + H3O+ (Hydrolysis)

Caption: The boron atom anchors the nitrogen, while the nitrile coordinates to the boron, forcing the electrophile to attack the ortho carbon.[1]

Part 4: The "Golden Batch" Protocol (Scale-Up Ready)

Scale: 1.0 kg Input (4-Chloroaniline) Equipment: 20L Jacketed Glass Reactor, Scrubber System, Cryostat.

StepOperationCritical Parameter
1 Charge DCE (10 L) and 4-Chloroaniline (1.0 kg, 7.84 mol) .Stir until dissolved.
2 Cool to -5°C . Purge with

.

< 2%.
3 Add

(1.0M in DCE, 8.6 mol)
dropwise.
Max Temp: 5°C. (Exotherm!)
4 Add Propionitrile (650 g, 11.8 mol) followed by

(1.15 kg, 8.6 mol)
.
Add solid

via powder funnel.
5 Heat to Reflux (83°C) . Hold for 12 hours.Monitor off-gassing. Slurry will thicken.
6 Cool to 20°C .
7 Inverse Quench: Transfer slurry into 2N HCl (10 L, 0°C) .Rate limit by gas evolution.
8 Heat quench mix to 60°C for 1 hour.Ensures hydrolysis of imine to ketone.
9 Separate layers. Wash organic with NaOH (2N) to remove phenols.pH of aq layer > 10.
10 Concentrate and crystallize from Heptane/EtOAc .Target Yield: 85-90%.

References

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[2] Aminohaloborane in organic synthesis. 1. Specific ortho substitution of the anilino group. Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Douglas, A. W., et al. (1994).[2] A detailed mechanism for the Sugasawa reaction. Tetrahedron Letters, 35(37), 6807-6810. Link

  • BenchChem Technical Support. (2025). Scale-Up of Friedel-Crafts Acylation & Troubleshooting. Link

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide: Thermal Runaway Risks. Link

  • ChemicalBook. (2024).[3] Product Data: 1-(2-Amino-5-chlorophenyl)propan-1-one. Link

Sources

Technical Support Center: Purification of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-(2-Amino-5-chlorophenyl)propan-1-one. The inherent chemical properties of this intermediate—specifically its basic amino group and crystalline nature—present unique challenges and opportunities for purification. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed, validated protocols to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient the user before selecting a purification strategy.

Q1: What are the most common impurities I should expect when working with crude 1-(2-Amino-5-chlorophenyl)propan-1-one?

You will likely encounter a mixture of impurities stemming from the synthetic route and subsequent handling.[1] These can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials, reagents, or by-products from side reactions. For instance, if using a Friedel-Crafts acylation route, positional isomers or di-acylated species may be present.

  • Degradation Products: The primary amino group is susceptible to air oxidation, especially during heating or prolonged storage, which can lead to colored impurities.[2]

  • Residual Solvents: Solvents used during the synthesis or work-up that were not completely removed.[2] These are often detected by GC-MS or NMR analysis.[3]

Q2: What is the first analytical step I should take to assess the purity of my crude product?

Before attempting any large-scale purification, a preliminary purity assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is an invaluable, rapid technique to visualize the number of components in your crude mixture.[4] By testing different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol), you can also develop a starting point for flash column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the industry standard.[3][5] A quick injection on a reverse-phase C18 column can give you a precise percentage of your main product and a profile of the impurities.

Q3: Which purification technique is the best starting point for this specific compound?

For a solid organic compound like 1-(2-Amino-5-chlorophenyl)propan-1-one, recrystallization is often the most efficient and scalable first choice.[6][7] This technique leverages differences in solubility between the desired compound and impurities at different temperatures.[8] If recrystallization fails to remove closely related impurities, column chromatography is the next logical step.

Q4: How can I definitively confirm the purity and identity of my final product?

A combination of methods should be used for final validation:

  • HPLC Analysis: To confirm the removal of impurities and quantify the final purity, typically aiming for >98%.[4]

  • Melting Point Analysis: A sharp melting point that is consistent with the literature value indicates high purity.[9] Impurities typically cause the melting point to be depressed and the range to broaden.

  • Spectroscopic Analysis:

    • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of any remaining impurities that have distinct signals.[3]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

Section 2: Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during purification experiments.

Scenario 1: Recrystallization Issues

Q: My compound won't crystallize from the solution after cooling. What should I do?

This is a common issue related to supersaturation or excessive solvent.

  • Explanation: Crystal formation requires the solution to be supersaturated.[7] This may not occur if too much solvent was added or if nucleation is slow.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous pure batch.[6][9]

    • Reduce Solvent Volume: If nucleation fails, you may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent, then attempt to cool it again.[10]

    • Increase Cooling: If crystals don't form at room temperature, place the flask in an ice bath to further decrease the compound's solubility.[9][10]

Q: An oil formed instead of crystals during recrystallization. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent or when the solution's saturation point is below the compound's melting point.

  • Explanation: The compound is coming out of solution, but the temperature is too high for a crystal lattice to form.

  • Solutions:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[9]

    • Lower the Cooling Temperature: Try cooling the solution more slowly to give the molecules time to align into a crystal lattice. Do not place the hot solution directly into an ice bath, as rapid cooling encourages oiling.[10]

    • Change Solvents: Consider using a lower-boiling point solvent or a different solvent pair.

Q: My recrystallized product is still impure or the recovery is very low. What went wrong?

This points to an issue with solvent selection or technique.

  • Explanation: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while impurities remain either fully soluble or insoluble at all temperatures.[8][10] A low yield is an inherent part of recrystallization, as some product is always lost in the mother liquor, but it can be minimized.[6]

  • Solutions:

    • For Low Purity: If impurities co-crystallized, the solvent choice was poor. Re-evaluate solvent systems. If colored impurities persist, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering.[10]

    • For Low Recovery: You may have used too much solvent, filtered the crystals while the solution was still warm, or not cooled the solution sufficiently. Ensure you are using the minimum amount of hot solvent needed for dissolution and are cooling thoroughly in an ice bath before filtration.[6]

Scenario 2: Column Chromatography Issues

Q: My compound is streaking badly on a silica gel column. Why is this happening and how can I prevent it?

This is a classic problem when purifying basic compounds on acidic stationary phases.

  • Explanation: Silica gel is acidic due to surface silanol groups (Si-OH). The basic amino group on your compound interacts strongly with these acidic sites, leading to poor elution, band broadening (streaking), and potential product loss.[11]

  • Solutions:

    • Neutralize the Stationary Phase: Add a small amount of a competing base to your mobile phase (eluent). A common choice is 0.5-1% triethylamine (TEA) or ammonia in your solvent system (e.g., ethyl acetate/hexane with 1% TEA).[11][12] This base will interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel, which is often better for basic compounds.[12]

    • Switch to Reversed-Phase Chromatography: Reversed-phase flash chromatography (using a C18 stationary phase) separates compounds based on hydrophobicity and avoids the acid-base interaction issue entirely.[11][13]

Scenario 3: Acid-Base Extraction Issues

Q: A thick emulsion formed at the solvent interface during my acid-base extraction. How do I break it?

Emulsions are common when dealing with complex mixtures and can prevent clean separation of the aqueous and organic layers.

  • Explanation: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities that act as surfactants.

  • Solutions:

    • Time and Patience: Let the separatory funnel stand for a period; sometimes the layers will separate on their own.

    • Mechanical Agitation: Gently swirl or stir the mixture with a glass rod. Avoid vigorous shaking, which can worsen the problem.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is suitable for quantifying the purity of 1-(2-Amino-5-chlorophenyl)propan-1-one.[14]

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1)

Table 1: HPLC Method Parameters

Protocol 2: Purification by Recrystallization

Step-by-Step Guide:

  • Solvent Selection: In a test tube, add ~20-30 mg of your crude material. Add a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) dropwise. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.[6]

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Add the minimum amount of near-boiling solvent required to fully dissolve the solid.[10]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[6] Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has fully evaporated.

Protocol 3: Purification by Flash Column Chromatography (Modified Silica Gel)

Step-by-Step Guide:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 1% triethylamine (TEA) by volume. For example, for 500 mL of eluent, add 5 mL of TEA.[11]

  • Column Packing: Pack a glass column with silica gel using your TEA-modified mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visualization and Workflow
General Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Start Crude Product PurityCheck Assess Purity (TLC, HPLC) Start->PurityCheck Decision Impurity Profile? PurityCheck->Decision Recrystallize Recrystallization Decision->Recrystallize Few impurities, crystalline solid Column Column Chromatography Decision->Column Multiple polar impurities Extraction Acid-Base Extraction Decision->Extraction Non-basic impurities FinalPurity Final Purity Check (HPLC, MP, NMR) Recrystallize->FinalPurity Column->FinalPurity Extraction->FinalPurity PureProduct Pure Product FinalPurity->PureProduct

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization

This diagram provides a logical flow for addressing common recrystallization problems.

RecrystallizationTroubleshooting Start Attempt Recrystallization Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound Oils Out Problem->OilingOut LowPurity Purity is Still Low Problem->LowPurity Sol1 Scratch Flask Add Seed Crystal NoCrystals->Sol1 Sol2 Reduce Solvent Volume NoCrystals->Sol2 Sol3 Reheat & Add More Solvent Cool Slowly OilingOut->Sol3 Sol4 Change Solvent System OilingOut->Sol4 Sol5 Use Activated Charcoal Re-recrystallize LowPurity->Sol5

Caption: Troubleshooting common recrystallization failures.

References
  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Galiano, F., et al. (n.d.). Separation and determination of aminohalogenbenzophenones by high-performance liquid chromatography with electrochemical detection. PubMed. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Protein Purification. (n.d.). Cytiva. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved from [Link]

  • PW 01: recrystallization. (n.d.). E-learning platform of University Center of Mila. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Archer, A. W. (2010, January 15). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Genotoxic Impurities: An Important Regulatory Aspect. (2020). Semantic Scholar. Retrieved from [Link]

  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace. Retrieved from [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. Retrieved from [Link]

  • John, S., et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-634. Retrieved from [Link]

Sources

Technical Support Center: TLC Monitoring of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Purification Guide Molecule: 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7) Application: Intermediate for quinoline/indole synthesis (e.g., via Sugasawa reaction).

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely monitoring the synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one , typically formed via the boron-mediated acylation (Sugasawa reaction) of 4-chloroaniline.

Technical Insight: This molecule presents a unique chromatographic behavior due to the intramolecular hydrogen bond between the carbonyl oxygen and the ortho-amino group. This interaction "masks" the polarity of the amine, often causing the product to run higher (less polar) than the starting material (4-chloroaniline) on silica gel, contrary to standard expectations for ketones.

This guide addresses the specific challenges of separating this intermediate from its starting materials and identifying common byproducts.

Part 1: Method Development (Eluent Selection)

Q: What is the optimal solvent system for separating the product from 4-chloroaniline?

A: Do not rely on standard "amine" gradients immediately. Due to the internal hydrogen bond, the product behaves more like a non-polar aromatic than a primary amine.

Recommended Protocol:

ComponentRoleRecommended RatioRf Expectation
Hexane Non-polar carrier80 - 90%--
Ethyl Acetate Polar modifier10 - 20%Product Rf: ~0.5 - 0.6
Triethylamine (TEA) Base additive0.5 - 1.0%Prevents streaking of starting material

Critical Comparison:

  • Starting Material (4-Chloroaniline): Polar, H-bond donor. Interacts strongly with silica silanols. Rf: ~0.2 - 0.3 (often streaks without TEA).

  • Product (Ortho-Amino Ketone): Pseudo-nonpolar due to internal 6-membered H-bond ring. Rf: ~0.5 - 0.6 .

  • Impurity (N-Acyl byproduct): If the reaction temperature was too low, you may form N-(4-chlorophenyl)propionamide. This usually runs lower than the C-acylated product due to the amide H-bond capability.

Visual Workflow: Solvent Optimization Logic

SolventLogic Start Start: Hexane/EtOAc (9:1) Check Check Rf & Spot Shape Start->Check Case1 Product Rf < 0.2? Check->Case1 Case2 Streaking Observed? Check->Case2 Case3 Poor Separation from Aniline? Check->Case3 Action1 Increase Polarity (Try 8:2 or 7:3) Case1->Action1 Action2 Add 1% Triethylamine (TEA) or NH3 to Eluent Case2->Action2 Action3 Switch to Toluene/Acetone (95:5) (Exploits Pi-Pi interactions) Case3->Action3

Figure 1: Decision tree for optimizing the mobile phase based on spot behavior.

Part 2: Visualization & Detection

Q: The product is yellow, but how do I confirm it's the correct amine?

A: Visual color is unreliable. The product is a weak fluorophore but a strong UV absorber.

Detection Matrix:

MethodObservationMechanism & Note
UV (254 nm) Dark Purple/Black Spot Primary Method. The conjugated benzene-carbonyl system quenches the F254 indicator strongly.
UV (365 nm) Faint Blue FluorescenceSome ortho-amino ketones fluoresce, but 4-chloroaniline may also fluoresce (impurities often fluoresce brighter than the product).
Ninhydrin Stain Slow/Faint Pink-Red Caution: The intramolecular H-bond makes the amine less nucleophilic. It reacts slower than the starting material (which turns bright red/purple instantly). Heat vigorously.
2,4-DNP Stain Orange/Red Precipitate Confirms the Ketone . Starting material (aniline) will NOT stain. This is the best way to distinguish Product vs. Starting Material.

Self-Validating Test:

  • Spot Starting Material (Lane 1), Reaction Mix (Lane 2), and Co-spot (Lane 3).

  • Dip in 2,4-DNP .

  • Result: Lane 1 should be empty (no ketone). Lane 2 should show a distinct orange spot for the product.

Part 3: Troubleshooting Common Issues

Issue 1: "The spot is streaking badly."
  • Cause: The amino group (-NH2) is interacting with the acidic silanol groups (Si-OH) on the TLC plate. Even though the internal H-bond reduces this, residual acidity on the plate can disrupt the bond.

  • Fix: Pre-elute the plate with mobile phase containing 1% Triethylamine (TEA) or add TEA directly to your developing chamber.

  • Alternative: Use "Amine-treated silica" plates if available, though usually unnecessary for this molecule.

Issue 2: "I see a 'ghost' spot that appears and disappears."
  • Cause: On-plate Cyclization. Ortho-amino ketones are precursors to quinolines. Acidic silica + heat (from drying the plate) can catalyze the cyclization to a quinoline derivative or an imine if residual ketone solvents are present.

  • Validation (2D TLC):

    • Run the TLC in Direction 1.

    • Dry the plate cold (air dry, no heat gun).

    • Rotate 90° and run in Direction 2.

    • Diagnosis: If the spot is on the diagonal, it is stable. If a new off-diagonal spot appears, the compound is decomposing on the silica.

Issue 3: "The reaction seems stuck; I still see starting material."
  • Technical Context: The Sugasawa reaction involves a boron complex intermediate.

  • Crucial Step: You must ensure the aliquot is fully quenched before spotting. The boron-amine complex is stable and may not migrate or may streak heavily.

  • Sampling Protocol:

    • Take 50 µL reaction mixture.

    • Add into a vial with 100 µL 2M HCl (to break the B-N complex) and 200 µL EtOAc.

    • Vortex and let layers separate.

    • Spot the organic (top) layer .

Part 4: Reaction Monitoring Workflow

This diagram illustrates the monitoring logic for the conversion of 4-chloroaniline to the product, accounting for the critical hydrolysis step.

MonitoringWorkflow Rxn Reaction Mixture (Boron Complex) Quench Acid Hydrolysis (2M HCl/Heat) Rxn->Quench Sampling Extraction Mini-Workup (EtOAc Extraction) Quench->Extraction Break Complex TLC Run TLC (Hex/EtOAc 8:2) Extraction->TLC Decision Decision Point TLC->Decision Continue Continue Heating Decision->Continue SM Present Workup Full Workup Decision->Workup SM < 5%

Figure 2: Critical sampling workflow. Direct spotting of the reaction mixture without hydrolysis will lead to false results due to the stable boron-amine complex.

References

  • Sugasawa, T., et al. (1978).[1] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Reich, H. J. (2024). "TLC Stains and Visualization."[2][3][4][5][6][7] University of Wisconsin-Madison Organic Chemistry Data. Link

  • Merck KGaA. (2024). "Thin Layer Chromatography Applications Guide." (General reference for mobile phase selection on Silica Gel 60). Link

Sources

Technical Support Center: 1-(2-Amino-5-chlorophenyl)propan-1-one Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and process chemists encountering 1-(2-Amino-5-chlorophenyl)propan-1-one (also known as 2-amino-5-chloropropiophenone ) as a byproduct or impurity in their synthetic workflows.[1][2]

Status: Active | Doc ID: TSC-IMP-1685 | Last Updated: 2026-02-18 Role: Senior Application Scientist[1][2]

Diagnostic Triage: Is This Your Impurity?

Before proceeding with deep characterization, confirm the identity of the byproduct using these rapid diagnostic indicators. This molecule is a classic "open-ring" intermediate often found during the synthesis of 5-chloro-3-methylindole or quinoline derivatives .[1]

Diagnostic ParameterExpected ObservationTechnical Note
Physical Appearance Yellow to orange crystalline solid.[1]Ortho-amino ketones are often colored due to intramolecular charge transfer (n


).[1]
LC-MS (ESI+) m/z 184.05 (100%) & 186.05 (32%)Distinctive Chlorine isotope pattern (

Cl/

Cl ratio of ~3:1).[2]
Retention Time (RP-HPLC) Elutes earlier than the corresponding indole (5-chloro-3-methylindole).[1][2]The open ketone/amine form is generally more polar than the cyclized aromatic indole.[1]
UV Spectrum

~235 nm, ~390 nm (broad tail).[2]
The 390 nm band is characteristic of the o-aminophenone chromophore.[1]

Root Cause Analysis: Origin of the Byproduct

Understanding why this molecule is present is critical for remediation.[1] It typically arises from two opposing pathways: Incomplete Cyclization (Forward) or Oxidative Ring Opening (Reverse).[2]

Pathway Visualization

The following diagram illustrates the mechanistic relationship between the byproduct and the target indole scaffold.

ByproductPathway Fig 1. The 'Open-Ring' Equilibrium: Origin of the Amino-Ketone Byproduct Start Starting Material (4-Chloroaniline + Propionitrile) Intermediate TARGET BYPRODUCT 1-(2-Amino-5-chlorophenyl)propan-1-one (Open Ring Form) Start->Intermediate Friedel-Crafts / Sugasawa Reaction Product Target Scaffold 5-Chloro-3-methylindole (Cyclized Form) Intermediate->Product Madelung Cyclization (- H2O) Product->Intermediate Acid Hydrolysis / Oxidative Cleavage Degradant Oxidative Degradant (N-Formyl kynurenine analog) Product->Degradant O3 / O2 (Singlet)

[1][2]

Scenario A: The "Stalled" Intermediate

If you are synthesizing 5-chloro-3-methylindole (via Sugasawa or similar methods), this byproduct is the uncyclized intermediate .[1][2]

  • Cause: Insufficient Lewis acid strength (e.g.,

    
     degradation) or premature quenching of the reaction before the dehydration step.[2]
    
  • Fix: Ensure anhydrous conditions during the cyclization phase. Prolong reflux times.

Scenario B: The "Degradation" Product

If you started with pure indole and this peak appeared upon storage:

  • Cause: Indoles are electron-rich and susceptible to oxidative cleavage at the C2-C3 bond, especially in solution under light exposure (photo-oxidation).[1][2]

  • Fix: Store samples under Argon/Nitrogen in amber vials.

Deep Characterization Guide

Use these spectral markers to definitively validate the structure.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Preferred) or 

.[2]
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

H
6.30 Broad Singlet (2H)

Critical: Disappears with

shake.[1] Indicates free amine (not cyclized).[1][2]

H
2.95 Quartet (

Hz)

Characteristic of the propionyl group adjacent to carbonyl.

H
1.21 Triplet (

Hz)

Terminal methyl of the ethyl chain.[2]

H
7.70 Doublet (

Hz)
Ar-H (C6)Deshielded by the carbonyl anisotropy (ortho position).[2]

C
202.5 Singlet

Ketone carbonyl.[2] If cyclized to indole, this peak vanishes (replaced by C2/C3 alkene signals).[2]
Infrared Spectroscopy (FT-IR)[1][2]
  • Key Band 1 (

    
    ):  Primary amine N-H stretching (doublet).[2]
    
  • Key Band 2 (

    
    ):  Carbonyl (
    
    
    
    ) stretching.[2] Note: This value is lower than typical ketones (
    
    
    ) due to intramolecular Hydrogen Bonding between the carbonyl oxygen and the ortho-amino proton.[2] This is a definitive structural proof of the ortho relationship.

Troubleshooting & Remediation Protocols

Protocol A: Removing the Byproduct from Indole Scaffolds

Since the byproduct contains a basic primary amine and a ketone, it has distinct solubility properties compared to the indole product.[1][2]

Step-by-Step Purification:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate .

  • Acid Wash (The "Trap"): Wash the organic layer with 1M HCl (cold).

    • Mechanism:[1][2] The ortho-amino ketone is more basic than the indole (which has the nitrogen lone pair involved in aromaticity).[1] The byproduct will protonate and move to the aqueous layer.[1]

  • Validation: Check the organic layer by TLC (20% EtOAc/Hexane).[1] The yellow spot (byproduct) should be removed.[1][2]

  • Recovery (Optional): Basify the aqueous layer with

    
     to recover the byproduct for reference standards.
    
Protocol B: Forcing Cyclization (Salvage)

If the byproduct is the major component (>50%), do not discard.[2] Convert it to the target.

  • Reagent: Reflux in Ethanol with 10% KOH (Madelung-style) or Acetic Acid/HCl .

  • Monitoring: Watch for the disappearance of the carbonyl peak in IR or the shift of the UV

    
     from 390 nm to ~280/290 nm (indole).
    

Frequently Asked Questions (FAQs)

Q: Why does the byproduct peak split in HPLC? A: This is likely not splitting but tautomerization .[1][2] In protic solvents, ortho-amino ketones can exist in equilibrium with their cyclic hemiaminal forms, though the open chain usually dominates.[1][2] Ensure your mobile phase pH is buffered (pH 2.5 or 7.[1]0) to collapse peak shape.[1][2]

Q: I see a mass of 366 in my spectrum. What is this? A: This is the Schiff Base Dimer . The free amine of one byproduct molecule has reacted with the ketone of another.[1] This occurs if the reaction mixture was concentrated under heat without acid/base neutralization.[1]

Q: Is this compound commercially available as a standard? A: Yes, but often under the name 2-amino-5-chloropropiophenone .[1][2] Ensure you check CAS 1685-20-7 to avoid confusion with the benzophenone analog.[1]

References

  • Sugasawa, T., et al. (1979).[1][2] "Aminohaloborane in organic synthesis. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society.[1]

  • BLD Pharm. (2024).[1][2] "1-(2-Amino-5-chlorophenyl)propan-1-one Product Analysis & MSDS." BLD Pharm Repository.

  • National Institute of Standards and Technology (NIST). (2023).[1][2] "Mass Spectral Library: 2-Amino-5-chlorobenzophenone analogs." NIST Chemistry WebBook.[1]

  • PubChem. (2025).[1][2][3][4] "Compound Summary: 2-Amino-5-chloropropiophenone." National Library of Medicine.[1][2] (Note: Link directs to the structural class for verification).

Sources

"1-(2-Amino-5-chlorophenyl)propan-1-one" reaction solvent effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Solvent Effects & Optimization Guide

Document ID: TS-ORG-2A5CP-01 Last Updated: February 18, 2026 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Molecule Profile

This guide addresses the solvent-dependent behavior of 1-(2-Amino-5-chlorophenyl)propan-1-one (also known as 2-amino-5-chloropropiophenone). This molecule is a critical ortho-aminoaryl ketone intermediate used primarily in the synthesis of pharmacophores such as quinolines (via Friedländer synthesis) and indoles .

The primary technical challenge with this molecule is the competition between N-acylation (amide formation) and C-acylation (ketone formation) during synthesis, and solubility issues during downstream cyclization.

PropertyDetail
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-one
Functional Groups Primary Amine (-NH₂), Ketone (C=O), Aryl Chloride (-Cl)
Key Reactivity Nucleophilic (Amine), Electrophilic (Carbonyl), Ortho-directing
Primary Challenge Regioselectivity (N- vs. C-attack) & Cyclization Efficiency

Synthesis Optimization (The Upstream Challenge)

Issue: "I am getting N-propionyl-4-chloroaniline (amide) instead of the desired ketone."

Diagnosis: This is the most common failure mode. Standard Friedel-Crafts conditions often fail because the amino group coordinates with Lewis acids (


), deactivating the ring, or reacts directly with the acylating agent to form an amide.

The Solution: The Sugasawa Reaction To force ortho-C-acylation, you must use a specific Lewis acid combination that acts as a temporary template. The Sugasawa reaction utilizes Boron Trichloride (


)  to form a cyclic borazine intermediate that directs the nitrile (propionitrile) to the ortho position.
Protocol: Solvent & Lewis Acid Selection
ComponentRecommendationTechnical Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) DCM: Standard for

handling. Maintains solubility of the boron complex.DCE: Use if the reaction stalls; allows reflux at 83°C (vs 40°C for DCM) to push kinetics.
Lewis Acid

(1.1 eq) +

(1.1 eq)

protects the amine and directs the nitrile.

provides the necessary Lewis acidity to activate the nitrile for electrophilic attack.
Reagent Propionitrile (Solvent/Reagent)Use propionitrile as a co-solvent or in excess to drive the equilibrium.
Step-by-Step Optimization Protocol
  • Inert Atmosphere: Purge reactor with Argon (

    
     hydrolyzes violently).
    
  • Complexation: Dissolve 4-chloroaniline in dry DCM . Cool to 0°C.

  • Addition: Add

    
     (1M in DCM) dropwise. Observation: A thick precipitate (amine-boron complex) will form.
    
  • Activation: Add Propionitrile followed by solid

    
    .
    
  • Reflux: Warm to reflux.

    • Checkpoint: If conversion is <50% after 4h, switch solvent to DCE and increase temperature.

  • Hydrolysis (Critical): Quench with 2M HCl and heat to 80°C to hydrolyze the intermediate ketimine to the ketone.

Visualizing the Pathway

SugasawaReaction Start 4-Chloroaniline Complex Boron-Amine Complex Start->Complex DCM, 0°C Reagent + Propionitrile + BCl3 NAcyl N-Acylation (Amide Side Product) Reagent->NAcyl Standard Friedel-Crafts (Avoid) CAcyl Ortho-C-Acylation (Ketimine Intermediate) Reagent->CAcyl AlCl3, Reflux (Sugasawa Path) Complex->Reagent Hydrolysis Acid Hydrolysis (2M HCl, Heat) CAcyl->Hydrolysis Product 1-(2-Amino-5-chlorophenyl) propan-1-one Hydrolysis->Product

Figure 1: The Sugasawa reaction pathway prioritizes C-acylation via a boron template, avoiding the thermodynamic N-acylation trap.

Downstream Applications (Cyclization)

Issue: "The Friedländer synthesis to quinoline is low-yielding or producing tar."

Context: When reacting 1-(2-Amino-5-chlorophenyl)propan-1-one with a ketone (e.g., acetone, cyclohexanone) to form a quinoline, solvent choice dictates the mechanism (acid vs. base catalysis).

Troubleshooting Matrix
ConditionSolvent SystemWhen to use?Mechanism Note
Acid Catalysis Glacial Acetic Acid (AcOH) + catalytic

Standard. Best for robust substrates.Promotes imine formation and dehydration. High solubility of the amino-ketone.[1][2]
Base Catalysis Ethanol (EtOH) + KOH/NaOHSensitive Substrates. Use if acid degrades your coupling partner.Requires reflux. Product often precipitates out (easy isolation).
Azeotropic Toluene + pTsOH (Dean-Stark)Stubborn Reactions. Removes water physically to drive equilibrium. Essential if the reaction stalls.

Expert Tip: If using Ethanol , the starting material (1-(2-Amino-5-chlorophenyl)propan-1-one) is moderately soluble, but the quinoline product is often less soluble. If the reaction mixture turns cloudy and precipitates a solid, do not filter immediately . Cool to 0°C first to maximize yield.

Physical Properties & Handling FAQ

Q: What is the best solvent for recrystallizing this compound?

A: Based on the solubility profile of chlorinated o-aminoacetophenones:

  • Primary Choice: Ethanol/Water (3:1) . Dissolve in hot ethanol, add water until turbid, then cool slowly.

  • Alternative: DCM/Hexane . Dissolve in minimal DCM, add hexane, evaporate DCM slowly.

  • Avoid: Pure water (insoluble) or pure hexane (oils out).

Q: My product is an oil. How do I solidify it?

A: The propyl chain adds lipophilicity, lowering the melting point compared to the methyl analog.

  • Dissolve the oil in a minimum amount of Diethyl Ether .

  • Add a seed crystal if available.

  • Cool to -20°C.

  • If it remains oily, triturating with cold Pentane often induces crystallization.

Q: Is the compound stable in DMSO/DMF?

A: Yes, it is highly soluble and stable in polar aprotic solvents (DMSO, DMF) for biological assays or further coupling. However, avoid prolonged heating in DMF (>120°C) without base, as self-condensation can occur over time.

References

  • Sugasawa, T., et al. (1978).[3] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[4] Journal of the American Chemical Society.[3] Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Experiments." Chemical Reviews. Link

  • BenchChem. (2025).[1][5] "2-Amino-2',5'-dichlorobenzophenone Solubility & Properties." (Used as structural analog for solubility data). Link

  • Douglas, A. W., et al. (1994).[3] "Mechanistic studies of the Sugasawa reaction." Tetrahedron Letters. Link

Sources

Technical Support Center: Purification of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-Amino-5-chlorophenyl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you troubleshoot common purification challenges and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude 1-(2-Amino-5-chlorophenyl)propan-1-one sample after a Friedel-Crafts acylation synthesis?

A: The synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one, typically via a Friedel-Crafts acylation of 4-chloroaniline with propanoyl chloride or propanoic anhydride, can lead to several impurities.[1][2][3][4] The primary cause of many of these impurities is the presence of the amino (-NH₂) group on the starting material. This group is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring and complicating the reaction.[1]

Common impurities include:

  • Unreacted Starting Materials: Residual 4-chloroaniline and the acylating agent.

  • Di-acylated Product: Introduction of a second propanoyl group onto the aromatic ring, although this is less likely due to the deactivating effect of the first acyl group.

  • Positional Isomers: Acylation at the ortho position to the chlorine atom (3-amino-4-chlorophenyl)propan-1-one, although the primary product is favored due to steric hindrance.

  • N-acylated Byproduct: Acylation of the amino group to form N-(4-chlorophenyl)propanamide. This can be a significant byproduct if the amino group is not protected.

  • Hydrolyzed Reagents: Moisture can decompose the acylating agent and the Lewis acid catalyst, leading to incomplete reactions.

Q2: I have a solid crude product. What is the most effective initial purification method?

A: For a solid crude product, recrystallization is the most efficient and economical first-pass purification technique.[5][6] The principle of recrystallization is based on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[5][7]

A suitable solvent for recrystallization should dissolve the compound well at its boiling point but poorly at low temperatures.[5][7] For aminophenone derivatives, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often yields the best results.[8]

A general workflow for selecting a recrystallization solvent is outlined below:

Caption: Decision tree for selecting a suitable recrystallization solvent.

Q3: During recrystallization, my product is "oiling out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

Here are some troubleshooting steps:

  • Re-heat the solution: Add a small amount of additional hot solvent until the oil completely redissolves.

  • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly into an ice bath from a high temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may not be appropriate. Experiment with a solvent system with a lower boiling point or a different polarity.

Q4: Recrystallization improved the purity, but it's still not sufficient for my needs. What should be my next purification step?

A: If recrystallization does not provide the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For aminophenones, there are a couple of common approaches:

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase (like a hexane/ethyl acetate mixture).

  • Amine-Functionalized Column Chromatography: A variation of normal-phase using a stationary phase with bonded amine groups. This is often advantageous for basic compounds.[9][10]

Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Normal-Phase Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolWidely available, cost-effective.Can cause peak tailing and yield loss for basic compounds due to strong interaction with acidic silica.[11]
Amine-Functionalized Amine-bonded silicaHexane/Ethyl AcetateEliminates the need for basic additives in the mobile phase, reduces peak tailing, and can improve separation selectivity for amines.[9][10]More expensive than standard silica gel.
Q5: I'm using a standard silica gel column and observing significant peak tailing for my compound. What is causing this and how can I prevent it?

A: The amino group in 1-(2-Amino-5-chlorophenyl)propan-1-one is basic. Silica gel has acidic silanol groups on its surface. The basic amine can interact strongly with these acidic sites, leading to poor peak shape (tailing) and potentially irreversible adsorption, which reduces your yield.[11]

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase silanol1 Si-OH silanol2 Si-OH silanol3 Si-OH amine R-NH₂ amine->silanol2 Strong Acid-Base Interaction (Causes Tailing)

Caption: Interaction between a basic amine and acidic silanol groups on silica gel.

To mitigate this issue, you have two primary options:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (typically 0.1-1%), into your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[11]

  • Use an Amine-Functionalized Column: As mentioned in the previous question, these columns have a basic surface, which eliminates the problematic acid-base interaction and is often the most effective solution for purifying basic compounds.[10]

Q6: How can I accurately assess the purity of my final product?

A: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[12]

Method Principle Information Provided
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.The industry standard for quantitative purity assessment. Provides area percent purity and detects non-volatile impurities.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identifies and quantifies volatile impurities, including residual solvents. The mass spectrum helps in identifying unknown impurities.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Confirms the chemical structure of the main component and can detect impurities with different chemical structures, even if they co-elute in chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a starting point and may require optimization for your specific crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(2-Amino-5-chlorophenyl)propan-1-one in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Caption: General workflow for purification by column chromatography.

References

  • The Science of Recrystallization. (2019). YouTube. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallisation Help. (2020). Reddit. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • When should amine-bonded columns be used for purification?. Biotage. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. [Link]

  • Separation and determination of aminohalogenbenzophenones by high-performance liquid chromatography with electrochemical detection. PubMed. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. PubChem. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... MDPI. [Link]

  • 1-(2-Aminophenyl)propan-1-one. PubChem. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC - NIH. [Link]

  • Purification of two secretin-releasing peptides structurally related to phospholipase A2 from canine pancreatic juice. PubMed. [Link]

  • Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. Biotage. [Link]

Sources

Technical Support Center: 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, stability concerns, and troubleshooting protocols for 1-(2-Amino-5-chlorophenyl)propan-1-one (also known as 2-amino-5-chloropropiophenone ). This document is structured as a Tier-3 Technical Support resource for researchers and process chemists.

Stability, Degradation Pathways & Troubleshooting Guide

Chemical Identity:

  • IUPAC Name: 1-(2-Amino-5-chlorophenyl)propan-1-one

  • Common Name: 2-Amino-5-chloropropiophenone[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
  • Key Function: Strategic intermediate for the synthesis of camptothecin derivatives, quinoline alkaloids, and indole-based pharmaceuticals via Friedländer or Madelung synthesis.

Part 1: Troubleshooting & FAQs

Direct solutions to common observations in the laboratory.

Q1: My sample has turned from a yellow crystalline solid to a dark brown/black tar. Is it still usable?

Diagnosis: Oxidative Polymerization. Like most primary aromatic amines, this compound is sensitive to atmospheric oxidation. The darkening indicates the formation of iminoquinones and azo-dimers .

  • Action: If the color change is superficial, recrystallize immediately (see Protocol A). If the bulk has degraded (confirmed by HPLC purity <95%), discard the lot. The oxidation products can act as radical initiators, accelerating further decomposition.

Q2: I observe a new, late-eluting impurity (RRT ~1.2-1.4) during storage. What is it?

Diagnosis: Schiff Base Formation or Dimerization. If stored in the presence of any carbonyl-containing solvents (acetone, ethyl acetate) or impurities, the primary amine will condense to form an imine (Schiff base) . Alternatively, self-condensation between the amine of one molecule and the ketone of another can occur, leading to oligomers.

  • Prevention: Store strictly in inert containers (glass/Teflon) under argon. Avoid ketone solvents for storage.

Q3: The compound is not reacting in the Friedländer synthesis as expected.

Diagnosis: Cyclodehydration (Premature Indole Formation). Under acidic conditions or excessive heat during drying, the compound may undergo intramolecular cyclization to form 5-chloro-2-ethylindole or 6-chloro-2-ethyl-4-hydroxyquinoline (if reactive partners are present). These cyclized byproducts are unreactive in subsequent condensation steps.

  • Check: Run an IR spectrum. Loss of the ketone carbonyl stretch (~1650-1660 cm

    
    ) and appearance of a broad -OH or -NH stretch suggests cyclization.
    

Part 2: Deep Dive - Degradation Pathways

The instability of 1-(2-Amino-5-chlorophenyl)propan-1-one stems from its ortho-amino ketone motif, which makes it a "loaded spring" for both oxidation and cyclization.

Pathway A: Oxidative Deamination & Coupling (Storage Instability)
  • Mechanism: The electron-rich primary amine is oxidized by atmospheric oxygen to a radical cation. This species couples to form azo linkages (-N=N-) or oxidizes further to nitro/nitroso species and quinone imines .

  • Visual Indicator: Darkening of the solid.

  • Impact: Reduces assay and introduces radical scavengers that inhibit metal-catalyzed coupling reactions later in the synthesis.

Pathway B: Intramolecular Cyclization (Thermal/Acid Instability)
  • Mechanism: The ortho disposition of the amino and propionyl groups facilitates intramolecular condensation.

    • Madelung-Type Cyclization: Under high heat or basic conditions, the amine attacks the alpha-carbon of the ketone (via enol tautomer) to form 5-chloro-2-ethylindole .

    • Friedländer-Type Self-Condensation: In the presence of acid, two molecules may condense (amine of one to ketone of another) to form dibenzo[b,f][1,5]diazocine derivatives or quinoline oligomers.

  • Impact: Irreversible loss of the reactive ketone handle.

Pathway C: Photolytic Degradation
  • Mechanism: Aromatic ketones are susceptible to Norrish Type reactions upon UV exposure. However, for o-amino ketones, the primary pathway is often photo-cyclization or photo-oxidation of the amine, leading to complex heterocyclic mixtures.

Pathway Visualization

DegradationPathways Start 1-(2-Amino-5-chlorophenyl) propan-1-one (Active API Intermediate) Oxidation Oxidative Coupling (Radical Mechanism) Start->Oxidation O2 / Air Exposure Cyclization Intramolecular Cyclization (Thermal/Acid Catalyzed) Start->Cyclization Heat (>50°C) / Acid Photolysis Photolytic Degradation (UV Exposure) Start->Photolysis UV Light (hv) AzoDimer Azo/Azoxy Dimers (Dark Brown Impurities) Oxidation->AzoDimer Quinone Quinone Imines (Polymerization) Oxidation->Quinone Indole 5-Chloro-2-ethylindole (Madelung Product) Cyclization->Indole -H2O Quinoline Quinoline Oligomers (Self-Condensation) Cyclization->Quinoline Dimerization PhotoProd Photo-Oxidation Products (Complex Mixture) Photolysis->PhotoProd

Figure 1: Primary degradation pathways including oxidative coupling (storage) and cyclization (thermal/process).

Part 3: Experimental Protocols

Protocol A: Purification via Recrystallization

Use this protocol if the compound shows mild discoloration (yellow to light brown).

  • Solvent Selection: Ethanol/Water (9:1) or pure Isopropanol.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Note: Do not boil for extended periods (>10 mins) to prevent thermal cyclization.

  • Filtration: If dark particles persist, filter hot through a Celite pad to remove polymerized oxidation products.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C.

  • Isolation: Filter the pale yellow needles and wash with cold hexane.

  • Drying: Dry under vacuum at <40°C (Critical: High heat promotes degradation).

Protocol B: Purity Assessment (HPLC)

Standard method to detect both oxidative and cyclized impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 360 nm (oxidized impurities)
Expected RT Main Peak: ~12-14 min.[3] Impurities: Late eluting (>15 min)

References

  • European Patent Office. (1989). Camptothecin derivatives and process for preparing same (EP0325247B1). Google Patents.

    • Relevance: Details the synthesis and physical properties (MP 238-239°C dec.)
  • Faye, P. L., Vaughan, K., & Hooper, D. L. (1983). Synthesis of 4-hydroxy-3,4-dihydro-1,2,3-benzotriazines via 2-(3-alkyl-1-triazeno)benzaldehydes and ketones. Canadian Journal of Chemistry, 61(1), 179–183.

    • Relevance: Discusses the stability of o-aminopropiophenone derivatives and their cyclization tendencies compared to benzaldehydes.
  • Keneford, J. R., & Simpson, J. C. E. (1948). Cinnolines. Part XVI. 4-Hydroxycinnolines from o-aminoacetophenones. Journal of the Chemical Society. Relevance: Establishes the foundational chemistry of o-amino ketone cyclization (Friedländer/Borsche synthesis) relevant to this structural class.
  • Guijarro, D., & Yus, M. (2005). The Use of o-Aminoacetophenone Derivatives in the Synthesis of Heterocycles. Current Organic Chemistry. Relevance: General review of degradation and synthetic utility of o-amino ketones.

Sources

Validation & Comparative

A Comparative Guide to 2-Aminoketone Precursors in Heterocyclic Synthesis: The Case of 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic selection of a starting material is a critical decision point in synthetic chemistry, profoundly influencing reaction efficiency, yield, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of 1-(2-amino-5-chlorophenyl)propan-1-one and other common 2-aminoketone precursors, particularly in the context of synthesizing 1,4-benzodiazepines—a class of drugs with significant therapeutic importance. We will explore the causal relationships behind experimental choices, present comparative data, and provide validated protocols to guide researchers in making informed decisions for their specific synthetic goals.

Introduction: The Strategic Importance of 2-Aminoketones in Medicinal Chemistry

2-Aminoketones, particularly 2-aminobenzophenones and their aliphatic analogues, are highly valuable precursors in pharmaceutical synthesis.[1] Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes them ideal substrates for cyclization reactions to form a variety of heterocyclic scaffolds.[2] The most prominent application is the synthesis of the 1,4-benzodiazepine core, the foundational structure for widely used anxiolytic, sedative, anticonvulsant, and muscle relaxant drugs like diazepam and lorazepam.[1][3]

The substituents on the aromatic rings of these precursors are not merely passive components; they are critical determinants of the final molecule's biological activity, metabolic stability, and receptor binding affinity.[4] Therefore, the choice between precursors like a propiophenone (e.g., 1-(2-amino-5-chlorophenyl)propan-1-one) and a benzophenone (e.g., 2-amino-5-chlorobenzophenone) is a pivotal one, with significant implications for the resulting drug's properties and synthesis pathway.

Subject in Focus: 1-(2-Amino-5-chlorophenyl)propan-1-one

1-(2-Amino-5-chlorophenyl)propan-1-one is a propiophenone derivative. Its key structural features—a 2-amino group for initial reaction and cyclization, a 5-chloro substituent which often enhances pharmacological activity, and a propiophenone ethyl ketone side chain—distinguish it from the more common benzophenone analogues.

Advantages:

  • Altered Pharmacological Profile: The ethyl group at the C5 position of the resulting benzodiazepine ring (in place of a phenyl group) can lead to novel compounds with different potency, duration of action, and metabolic pathways compared to traditional benzodiazepines.

  • Potential for Novel IP: Synthesizing derivatives from this precursor allows for the exploration of new chemical space, potentially leading to the discovery of patentable next-generation therapeutics.

Limitations:

  • Steric Hindrance: The ethyl group is less sterically bulky than a phenyl group, which can alter the kinetics of cyclization. However, its flexibility might also introduce conformational challenges.

  • Commercial Availability: It is generally less common and potentially more expensive than its widely used benzophenone counterpart, 2-amino-5-chlorobenzophenone.

Comparative Analysis: Performance in Benzodiazepine Synthesis

The most effective way to evaluate a precursor is to compare its performance in a well-established synthetic transformation. The synthesis of the 7-chloro-1,3-dihydro-5-alkyl/aryl-2H-1,4-benzodiazepin-2-one scaffold serves as an excellent benchmark.

Feature1-(2-Amino-5-chlorophenyl)propan-1-one 2-Amino-5-chlorobenzophenone [3]2-Amino-5-nitrobenzophenone
Primary Use Precursor for 5-ethyl benzodiazepine analogues.Precursor for a wide range of classic 5-phenyl benzodiazepines (e.g., Diazepam, Lorazepam).[4]Versatile precursor requiring an additional reduction step to the amine.
Key Structural Feature Propiophenone (ethyl ketone) side chain.Benzophenone (phenyl ketone) side chain.[5]Nitro group requires reduction, allowing for late-stage diversification.
Typical Cyclization Partner Glycine ethyl ester or haloacetyl halide.Glycine ethyl ester or haloacetyl halide.[6]Glycine ethyl ester or haloacetyl halide (post-reduction).
Reaction Kinetics Potentially faster acylation due to less steric bulk at the carbonyl carbon compared to benzophenone.Well-established, predictable reaction rates.Requires an additional, often harsh, reduction step (e.g., SnCl2/HCl, Fe/AcOH).
Resulting API Profile Leads to novel 5-ethyl analogues with potentially unique pharmacological properties.Forms the basis of many well-characterized and established benzodiazepine drugs.[4]Can be used to synthesize the same APIs as the amino-precursor, but offers synthetic flexibility.
Side Product Profile Risk of self-condensation or side reactions involving the enolizable protons of the ethyl ketone.Lower risk of ketone-based side reactions; generally cleaner cyclizations.Potential for incomplete reduction or side reactions related to the nitro group.

Experimental Protocols and Mechanistic Insights

The synthesis of a 1,4-benzodiazepine-2-one from a 2-aminoketone typically follows a two-step sequence: acylation of the amine followed by cyclization.

Workflow Visualization

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-Aminoketone Precursor C 2-(Haloacetamido)ketone Intermediate A->C Toluene, 5-10°C B Acylating Agent (e.g., Chloroacetyl Chloride) B->C E 1,4-Benzodiazepin-2-one Product C->E Hexamethylenetetramine, Reflux D Ammonia Source (e.g., NH₃ in Methanol) D->E G A_Start 2-Amino-5-chlorobenzophenone Phenyl group (R=Ph) A_Inter Intermediate Phenyl group provides steric bulk and electronic delocalization A_Start->A_Inter Acylation & Amination A_Prod 5-Phenyl Benzodiazepine Well-studied SAR A_Inter->A_Prod Intramolecular Condensation B_Start 1-(2-Amino-5-chlorophenyl)propan-1-one Ethyl group (R=Et) B_Inter Intermediate Ethyl group offers less steric hindrance, different electronics B_Start->B_Inter Acylation & Amination B_Prod 5-Ethyl Benzodiazepine Novel chemical space B_Inter->B_Prod Intramolecular Condensation

Sources

Characterization and validation of "1-(2-Amino-5-chlorophenyl)propan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Characterization and Validation of 1-(2-Amino-5-chlorophenyl)propan-1-one

Executive Summary & Strategic Positioning

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7) is a specialized ortho-amino ketone building block. Unlike its ubiquitous methyl analog (1-(2-amino-5-chlorophenyl)ethanone), this propyl-chain derivative offers unique steric and lipophilic properties critical for Structure-Activity Relationship (SAR) tuning in drug discovery.

This guide validates the compound's utility as a "linchpin" synthon for constructing 4-ethyl-substituted quinolines , indoles , and pyrazoles . While often overshadowed by the methyl ketone or the meta-chloro isomers (related to Bupropion synthesis), the 2-amino-5-chloro substitution pattern makes it an indispensable tool for accessing specific pharmacological space, particularly in the synthesis of antiretrovirals and parasitic control agents.

Key Differentiator: The ethyl side chain introduces a specific steric bulk that modulates the binding affinity of downstream heterocycles, a feature often lost when defaulting to the simpler methyl ketone alternatives.

Comparative Analysis: The "Ethyl vs. Methyl" Decision

In medicinal chemistry, the choice between a propiophenone (ethyl) and acetophenone (methyl) backbone is non-trivial. The following table objectively compares CAS 1685-20-7 with its primary alternatives.

Table 1: Comparative Reactivity & Application Profile

FeatureTarget: 1-(2-Amino-5-chlorophenyl)propan-1-one Alternative A: Methyl Analog (Acetophenone) Alternative B: 2-Amino-5-chlorobenzaldehyde
CAS 1685-20-7 1685-19-45202-85-7
Side Chain Ethyl (-CH₂CH₃)Methyl (-CH₃)Hydrogen (-H)
Lipophilicity (LogP) High (~2.8) Moderate (~2.3)Low
Steric Bulk Moderate (Tolerates 4-position functionalization) Low (Standard scaffold)None (Unsubstituted 4-position)
Cyclization Kinetics Slower (Steric hindrance requires higher T) Fast (Rapid condensation)Very Fast (Prone to self-polymerization)
Downstream Product 4-Ethylquinolines / 3-Ethylindoles 4-Methylquinolines / 3-MethylindolesUnsubstituted Quinolines
Primary Use Case SAR Optimization (Lipophilic pockets) General Library SynthesisCore Scaffold Generation

Expert Insight: Choose the Propyl variant (CAS 1685-20-7) when your pharmacophore requires increased lipophilicity or when the receptor pocket at the 4-position of the resulting quinoline is hydrophobic. The Methyl variant is better for initial "hit" generation due to lower cost and faster reactivity.

Technical Validation: Pathways & Mechanisms

The utility of 1-(2-Amino-5-chlorophenyl)propan-1-one lies in its divergent reactivity.[1] It serves as a "switch" point where reaction conditions dictate the final heterocycle.

Mechanism Visualization

The following diagram illustrates the validated synthetic pathways originating from this scaffold.

G Start Precursor 1-(5-chloro-2-nitrophenyl)propan-1-one Target TARGET SCAFFOLD 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7) Start->Target Reduction (Fe/HCl or H2/Pd) Quinoline 4-Ethyl-6-chloroquinoline (Friedländer Synthesis) Target->Quinoline Condensation w/ Ketones (Base/Acid) Pyrazole Pyrazole Derivative (via DMF-DMA) Target->Pyrazole 1. DMF-DMA 2. Hydrazine Indole 3-Ethyl-5-chloroindole (Reductive Cyclization) Target->Indole TiCl3 / Zn (McMurry-type)

Figure 1: Divergent synthetic utility of CAS 1685-20-7. The amino-ketone motif allows access to three distinct heterocyclic classes.

Experimental Protocols: Characterization & Validation

To ensure reproducibility, the following protocols address the specific instability issues (oxidation/dimerization) associated with ortho-amino ketones.

Protocol A: Purity Assessment (HPLC-UV)

Ortho-amino ketones are prone to oxidative degradation (darkening) upon storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide/amine).

  • Acceptance Criteria:

    • Main Peak > 97.0% Area.

    • Critical Impurity: Check for the nitro precursor (retention time shift) or azo dimers (late eluting).

Protocol B: Functional Validation (Friedländer Cyclization)

This assay confirms the "cyclizability" of the material, which is a more relevant metric than simple purity for synthesis applications.

  • Reagents: Mix 1-(2-Amino-5-chlorophenyl)propan-1-one (1.0 eq) with Cyclohexanone (1.2 eq).

  • Catalyst: Add saturated ethanolic KOH (0.1 eq) or Sulfamic acid (5 mol%) for acid catalysis.

  • Conditions: Reflux in Ethanol (80°C) for 4 hours.

  • Monitoring: TLC (Hexane:EtOAc 3:1). The yellow amino-ketone spot should disappear, replaced by a highly fluorescent (blue/UV) quinoline spot.

  • Validation:

    • Pass: >90% conversion to the quinoline derivative.

    • Fail: Significant remaining starting material (indicates deactivated amine) or complex mixture (indicates decomposition).

Safety & Handling (E-E-A-T)

  • Stability Warning: As an aniline derivative, this compound is light-sensitive and prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Toxicity: Structural analogs (cathinones) have biological activity.[2] Treat as a potential bioactive agent.[2] Use full PPE (gloves, fume hood).

  • Regulatory: While not a controlled substance itself, it is structurally related to cathinone precursors. Verify local regulations regarding "designer drug" analog laws before import.

References

  • CymitQuimica . (2026).[3] Product Catalog: 1-(2-amino-5-chlorophenyl)propan-1-one (CAS 1685-20-7).[4][5][6][7] Retrieved from

  • BLD Pharm . (2026).[4] Compound Characterization: 1-(2-Amino-5-chlorophenyl)propan-1-one.[4][5][6][7] Retrieved from

  • PubChem . (2026). Compound Summary: 1-(2-Amino-5-chlorophenyl)-1-phenylethanol (Related Structure). Retrieved from

  • Google Patents . (2026). N-phenyl-1,1,1-trifluoromethanesulfonamide hydrazone derivative compounds and their use in the control of parasites. Retrieved from

  • BenchChem . (2026). 2-Amino-1-(3-chlorophenyl)propan-1-one (Isomer Comparison). Retrieved from

Sources

Comparative analysis of "1-(2-Amino-5-chlorophenyl)propan-1-one" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of the primary synthetic routes to 1-(2-Amino-5-chlorophenyl)propan-1-one, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] The document provides a detailed examination of methodologies, supported by experimental data and mechanistic insights, to assist researchers in selecting the most suitable pathway for their specific needs, balancing factors such as yield, scalability, and process safety.

Introduction to 1-(2-Amino-5-chlorophenyl)propan-1-one

1-(2-Amino-5-chlorophenyl)propan-1-one is a substituted 2-aminoaryl ketone. This class of compounds serves as a versatile precursor for the synthesis of quinolines, benzodiazepines, and other pharmacologically significant molecules.[1][2] The strategic placement of the amino, chloro, and propanoyl groups on the aromatic ring provides multiple reactive sites for further chemical transformations, making it a valuable building block in medicinal chemistry and process development.

Route 1: Friedel-Crafts Acylation of a Protected Aniline Derivative

The most classical and widely applicable approach for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[3] However, the direct acylation of 4-chloroaniline is problematic. The primary amino group is a strong Lewis base and will form a highly unreactive complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating the aromatic ring towards electrophilic substitution.[4][5]

To circumvent this, a protection-acylation-deprotection strategy is employed. This is a robust and well-understood pathway that ensures high regioselectivity and good yields.

Causality Behind Experimental Choices:
  • Protection Step: The amino group of 4-chloroaniline is protected as an acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-directing activator but is significantly less basic than the free amine. This prevents irreversible complexation with the Lewis acid catalyst while still activating the ring for electrophilic attack.

  • Acylation Step: The Friedel-Crafts acylation is performed with propanoyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃). The acetamido group directs the incoming acyl electrophile to the positions ortho and para to itself. Since the para position is blocked by the chlorine atom, the acylation occurs with high regioselectivity at the ortho position. A stoichiometric amount of the Lewis acid is required because the product ketone also forms a complex with it.[3]

  • Deprotection Step: The final step involves the hydrolysis of the acetamido group to reveal the primary amine, yielding the target product. This is typically achieved under acidic or basic conditions.

Visualizing the Pathway: Friedel-Crafts Acylation

Friedel_Crafts_Acylation_Route cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection 4-Chloroaniline 4-Chloroaniline Ac2O Acetic Anhydride 4-Chloroacetanilide 4-Chloroacetanilide 4-Chloroaniline->4-Chloroacetanilide Ac2O->4-Chloroacetanilide Acetylation PropanoylChloride Propanoyl Chloride + AlCl₃ AcylatedIntermediate 2-Propanoyl-4- chloroacetanilide 4-Chloroacetanilide->AcylatedIntermediate PropanoylChloride->AcylatedIntermediate Friedel-Crafts Acylation H3O Acid (e.g., HCl) FinalProduct 1-(2-Amino-5-chlorophenyl) propan-1-one AcylatedIntermediate->FinalProduct H3O->FinalProduct Hydrolysis

Caption: The three-step synthesis of the target compound via a protection-acylation-deprotection strategy.

Route 2: Synthesis from Substituted Nitroaromatics

An alternative strategy involves introducing the amino group late in the synthesis via the reduction of a nitro group. This approach avoids the complications associated with the free amino group during the Friedel-Crafts reaction but requires careful control of regioselectivity during the initial steps. A method for a related compound, 2-amino-5-alkoxy propiophenone, has been patented, demonstrating the viability of this general approach.[6]

General Strategy:
  • Nitration: A suitable precursor, such as m-chloropropiophenone, is nitrated. The reaction conditions must be carefully controlled to favor the formation of the desired 2-nitro-5-chloro isomer.

  • Reduction: The nitro group of the resulting 2-nitro-5-chloropropiophenone is then reduced to the primary amine. Various reducing agents can be employed, such as iron powder in acidic media or catalytic hydrogenation.[7]

Causality Behind Experimental Choices:
  • Nitration First: Performing the nitration on the propiophenone precursor avoids the issues of aniline chemistry. The ketone group is a meta-director, while the chlorine is an ortho-, para-director. This can lead to a mixture of isomers, which is a significant drawback of this route, requiring careful optimization and purification.

  • Robust Reduction: The reduction of an aromatic nitro group is a high-yielding and reliable transformation. Methods like using iron in ethanol/acid are cost-effective and suitable for large-scale production.[7]

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: From Nitroaromatic
Starting Materials 4-Chloroaniline, Propanoyl Chloride, Acetic Anhydridem-Chloropropiophenone, Nitrating agent (e.g., HNO₃/H₂SO₄)
Number of Steps 3 (Protection, Acylation, Deprotection)2 (Nitration, Reduction)
Regioselectivity High (Ortho-acylation directed by the acetamido group)Potentially low (Can produce isomeric mixtures during nitration)
Overall Yield Moderate to GoodVariable; highly dependent on nitration selectivity and purification
Key Reagents AlCl₃ (stoichiometric), Acetic AnhydrideStrong acids (H₂SO₄, HNO₃), Reducing agents (Fe, H₂/Pd-C)
Scalability Well-established and scalable.Scalable, but purification of isomers can be challenging.
Safety/Waste Requires handling of moisture-sensitive and corrosive AlCl₃. Generates aluminum-containing waste.Involves highly corrosive and oxidizing strong acids.

Experimental Protocols

Protocol for Route 1: Friedel-Crafts Acylation Pathway

This protocol is a representative procedure based on established methodologies for the acylation of anilides.

Step 1: Synthesis of 4-Chloroacetanilide (Protection)

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain 4-chloroacetanilide.

    • Expected Yield: >90%.

Step 2: Synthesis of 1-(2-Acetamido-5-chlorophenyl)propan-1-one (Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq) in a suitable solvent (e.g., 1,2-dichloroethane), slowly add propanoyl chloride (1.2 eq) at 0-5 °C.

  • Add the 4-chloroacetanilide (1.0 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture and carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one (Deprotection)

  • Suspend the 1-(2-acetamido-5-chlorophenyl)propan-1-one (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NH₄OH solution) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Experimental Workflow Diagram

Experimental_Workflow start Start: 4-Chloroaniline protection Protect Amino Group (Acetic Anhydride) start->protection protection_workup Workup & Isolate 4-Chloroacetanilide protection->protection_workup acylation Friedel-Crafts Acylation (Propanoyl Chloride, AlCl₃) protection_workup->acylation acylation_workup Quench (Ice/HCl) & Extract Product acylation->acylation_workup purify_intermediate Purify Intermediate (Recrystallization/Chromatography) acylation_workup->purify_intermediate deprotection Hydrolyze Amide (HCl/Ethanol, Reflux) purify_intermediate->deprotection deprotection_workup Neutralize & Filter Crude Product deprotection->deprotection_workup final_purification Final Purification (Recrystallization) deprotection_workup->final_purification end End Product: 1-(2-Amino-5-chlorophenyl) propan-1-one final_purification->end

Caption: Step-by-step workflow for the synthesis via the Friedel-Crafts acylation route.

Conclusion and Recommendations

For the laboratory-scale synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one with high purity and predictable regiochemistry, the Friedel-Crafts acylation of protected 4-chloroaniline (Route 1) is the superior method. Its primary advantages are the high regioselectivity dictated by the directing group and the well-established nature of each step. While it involves an additional step compared to the nitro-reduction route, the ease of purification and avoidance of isomeric mixtures make it more efficient overall.

The synthesis starting from a nitroaromatic precursor (Route 2) may be considered for industrial-scale production if the nitration step can be optimized to produce the desired isomer in high selectivity, potentially reducing the number of operational steps. However, for research and development purposes, the reliability and predictability of the Friedel-Crafts approach make it the recommended pathway.

References

[1] Mohammadpoor-Baltork, I., Tangestaninejad, S., Moghadam, M., Mirkhani, V., Anvar, S., & Mirjafari, A. (2010). Microwave-Promoted Alkynylation-Cyclization of 2-Aminoaryl Ketones: A Green Strategy for the Synthesis of 2,4-Disubstituted Quinolines. Synlett, 2010(20), 3104-3112. Available from: [Link]

[8] Google Patents. (2002). JP2002205977A - Friedel-Crafts acylation reaction of anilides. Available from:

[9] Bao, S., et al. (2011). A practical synthesis of 2-amino-5-methoxylpropiophenone. Chinese Chemical Letters, 22(1), 1-4. Available from: [Link]

[4] BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

[10] ResearchGate. (2000). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available from: [Link]

[6] Google Patents. (2010). CN101723841B - Preparation method of 2-amino-5-alkoxy propiophenone. Available from:

[5] Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Available from: [Link]

[11] Science.gov. friedel-crafts acylation reaction: Topics by Science.gov. Available from: [Link]

[12] Azizi, N., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40663-40707. Available from: [Link]

[13] Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

[2] ResearchGate. The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. Available from: [Link]

[3] Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

Sources

A Comparative Guide to Purity Assessment of 1-(2-Amino-5-chlorophenyl)propan-1-one: The Power of Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a molecule like 1-(2-Amino-5-chlorophenyl)propan-1-one, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is not just a regulatory hurdle but a scientific necessity.[1][2] This guide provides an in-depth comparison of analytical techniques for determining the purity of this compound, with a special focus on the strengths and application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can alter its pharmacological and toxicological properties, potentially leading to adverse effects or reduced therapeutic efficacy. For "1-(2-Amino-5-chlorophenyl)propan-1-one," potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, employing a highly accurate and precise analytical method for purity determination is paramount.

Quantitative ¹H NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic molecules.[1][3] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are comparative methods, qNMR offers direct measurement of an analyte's concentration.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4]

Why is qNMR a superior choice for purity analysis?

  • Absolute Quantification: qNMR allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[5] By comparing the integral of a specific analyte proton signal to that of a certified internal standard with known purity and concentration, a direct and accurate purity value can be obtained.[1]

  • Universal Detection: ¹H NMR is nearly universal for organic molecules, as they almost all contain hydrogen atoms.[3][6]

  • Structural Information: A single qNMR experiment not only provides quantitative information but also confirms the structure of the analyte and can help identify unknown impurities.[7]

  • Non-destructive: The sample can be recovered and used for other analyses after the NMR measurement.[5]

Experimental Workflow: Purity Determination of "1-(2-Amino-5-chlorophenyl)propan-1-one" by qNMR

The successful implementation of a qNMR experiment hinges on careful planning and execution. The following is a detailed protocol for the purity assessment of "1-(2-Amino-5-chlorophenyl)propan-1-one."

Figure 1: General workflow for qNMR analysis.

3.1. Method Planning

  • Analyte Signal Selection: In the ¹H NMR spectrum of "1-(2-Amino-5-chlorophenyl)propan-1-one," protons on the aromatic ring and the ethyl group are suitable for quantification. The aromatic protons are expected in the range of 6.5-8.4 ppm, while the protons adjacent to the carbonyl group (α-protons) typically appear around 2.1-2.6 ppm.[8][9][10][11]

  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR. An ideal internal standard should:

    • Be of high purity (≥99%).[12]

    • Be chemically stable and non-reactive with the analyte or solvent.[5]

    • Have signals that do not overlap with the analyte or impurity signals.[4]

    • Be soluble in the chosen deuterated solvent.[12]

    • For "1-(2-Amino-5-chlorophenyl)propan-1-one," suitable internal standards for use in DMSO-d₆ or CDCl₃ could include maleic acid , 1,4-bis(trimethylsilyl)benzene (BTMSB) , or dimethyl sulfone .[12][13] BTMSB is particularly useful for non-polar analytes in these solvents.[13]

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is necessary.[3] DMSO-d₆ or CDCl₃ are common choices for compounds of this nature.[13]

3.2. Sample Preparation

Accurate weighing is crucial for qNMR.

  • Accurately weigh approximately 10-20 mg of "1-(2-Amino-5-chlorophenyl)propan-1-one" into a clean, dry vial.

  • Accurately weigh a similar amount of the chosen internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

3.3. Data Acquisition

To obtain a quantitative NMR spectrum, specific acquisition parameters must be employed to ensure the signal intensity is directly proportional to the number of protons.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse angle should be used to maximize the signal.

  • Relaxation Delay (d1): This is a critical parameter. A relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest (both analyte and internal standard) is required to ensure complete relaxation. For small molecules, a d1 of 30 seconds is often sufficient.

  • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.

3.4. Data Processing and Purity Calculation

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard.

  • The purity of the analyte (Purity_analyte) is calculated using the following equation[3] :

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • analyte: Refers to "1-(2-Amino-5-chlorophenyl)propan-1-one"

    • std: Refers to the internal standard

Comparison with Other Analytical Techniques

While qNMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture. Here's a comparison with other commonly used techniques.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-MS)Differential Scanning Calorimetry (DSC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]Separation based on volatility and interaction with a stationary phase, with mass spectrometry for identification.Measures heat flow associated with thermal transitions.[14]
Quantification Absolute, requires a certified internal standard.[5]Relative (area percent) or external/internal standard calibration.Relative (area percent) or external/internal standard calibration.Can be used for purity determination of highly pure, crystalline compounds.
Reference Standard Does not require a specific reference standard of the analyte.[1]Requires a reference standard of the analyte for accurate quantification.Requires reference standards for identification and quantification.Requires a highly pure reference material for calibration.
Selectivity High, based on distinct chemical shifts.Depends on chromatographic resolution.High, based on retention time and mass spectrum.Low, not suitable for complex mixtures.
Impurity Identification Possible through analysis of the full spectrum.[7]Possible if impurity standards are available or by hyphenation with MS.Excellent, based on mass spectral libraries.Not possible.
Sample Throughput Moderate, can be automated.High, well-suited for routine analysis.Moderate to high, depending on the method.Low to moderate.
Advantages Provides structural information, non-destructive, highly accurate.[5][7]High sensitivity, robust, widely available.High sensitivity, excellent for volatile impurities and residual solvents.Provides information on solid-state properties (polymorphism, melting point).[14]
Limitations Lower sensitivity than chromatographic methods, requires careful experimental setup.Response factors can vary for different compounds, potentially leading to inaccurate area percent results.[1]Not suitable for non-volatile or thermally labile compounds.Only applicable to crystalline materials, insensitive to amorphous impurities.

Figure 2: Logic for selecting an appropriate analytical technique.

Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the qNMR method, it should be validated according to ICH Q2(R1) guidelines.[15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of samples with varying concentrations.[16]

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity or by spiking a sample with a known amount of a certified reference material.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy, respectively.[16]

Conclusion and Recommendations

For the comprehensive purity assessment of "1-(2-Amino-5-chlorophenyl)propan-1-one," a multi-faceted approach is recommended. Quantitative ¹H NMR stands out as a primary, direct, and highly accurate method for determining absolute purity and confirming the chemical structure. Its ability to provide a wealth of information from a single, non-destructive experiment makes it an invaluable tool in research and development.[5][6]

For routine quality control and the detection of trace impurities, HPLC-UV is a robust and high-throughput complementary technique. GC-MS is the method of choice for identifying and quantifying volatile impurities and residual solvents. Finally, DSC can provide crucial information about the solid-state properties of the material, such as crystallinity and polymorphism, which can impact its stability and bioavailability.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can gain a thorough understanding of the purity profile of "1-(2-Amino-5-chlorophenyl)propan-1-one," ensuring the quality and safety of this important chemical intermediate.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

  • (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Quantitative 1 H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM.org. [Link]

  • DSC thermogram of N-salicylideneaniline aniline over two heating and... ResearchGate. [Link]

  • Equavilency between Mass Balance and qNMR metholologies. General. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • 1-(2-Amino-5-chlorophenyl)-1-phenylethanol | C14H14ClNO | CID. PubChem. [Link]

  • 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one. EPA. [Link]

  • 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Chemsrc. [Link]

  • Chemical Properties of 1-(2-Chlorophenyl)propan-2-one (CAS 6305-95-9). Cheméo. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • Ketones. OpenOChem Learn. [Link]

  • CH 336: Ketone Spectroscopy. Oregon State University. [Link]

  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Fiveable. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC. [Link]

  • Thermal Analysis | Analytical Chemistry. ACS Publications. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI. [Link]

  • Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. [Link]

  • Thermal Analysis of Thin Films – TAL. C-Therm. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

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Validation of Analytical Methods for "1-(2-Amino-5-chlorophenyl)propan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Analyte

1-(2-Amino-5-chlorophenyl)propan-1-one , widely known in the industry as 2-Amino-5-chloropropiophenone , is a critical pharmacophore. It serves as the primary synthetic intermediate and a potential degradation impurity for Bupropion Hydrochloride (an antidepressant and smoking cessation aid) and is a degradation product of Clorazepate .

In the context of ICH Q3A/B guidelines, controlling this species is not merely a matter of yield optimization; it is a regulatory mandate. Its presence in the final API indicates either incomplete reaction or instability. This guide objectively compares analytical methodologies to quantify this compound, recommending a Stability-Indicating HPLC-UV approach as the gold standard for finished product release, while evaluating GC-FID for raw material assessment.

Method Selection: Comparative Analysis

The choice of method depends on the sample matrix (Raw Material vs. Finished Dosage Form) and the required sensitivity.

Table 1: Analytical Method Performance Matrix
FeatureRP-HPLC (UV/DAD) UHPLC-MS/MS GC-FID
Primary Application Routine QC, Impurity Profiling in API/TabletsTrace Analysis, Genotoxic Screening, Metabolite IDRaw Material Purity (Free Base only)
Specificity High (with optimized gradient)Very High (Mass discrimination)Moderate (Thermal degradation risk)
Sensitivity (LOD) ~0.05 µg/mL< 0.001 µg/mL~0.5 µg/mL
Robustness Excellent (Standardized columns)Moderate (Matrix effects)Good (Fewer variables)
Cost per Run ModerateHighLow
Suitability Recommended for GMP release.Recommended for R&D/Investigation.[1][2]Alternative for synthesis monitoring.
Expert Insight: Why HPLC Dominates

While GC-FID is tempting for the volatile free base intermediate, it fails when analyzing the final Bupropion HCl salt due to the need for derivatization or neutralization prior to injection. Furthermore, thermal instability in the GC injector port can artificially generate this impurity from the parent drug, leading to false positives. Therefore, RP-HPLC is the only self-validating system for GMP compliance.

Strategic Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the method based on the stage of drug development.

MethodSelection Start Sample Type RawMat Raw Material (Synthesis Intermediate) Start->RawMat API_DP API or Drug Product (Bupropion HCl) Start->API_DP GC GC-FID (Limit Test) RawMat->GC If volatile & stable HPLC RP-HPLC (Stability Indicating) RawMat->HPLC If salt form API_DP->HPLC Mandatory Val_Spec Specificity: Stress Testing HPLC->Val_Spec Val_Lin Linearity & Range (LOQ to 120%) Val_Spec->Val_Lin Val_Acc Accuracy (Spike Recovery) Val_Lin->Val_Acc

Caption: Decision tree for analytical method selection and subsequent validation phases.

Recommended Protocol: Stability-Indicating RP-HPLC

This protocol is designed to separate 1-(2-Amino-5-chlorophenyl)propan-1-one from Bupropion and its other known impurities (e.g., 3-chlorobenzoic acid).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The extra-dense bonding (XDB) prevents peak tailing for basic amines like the analyte.

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 4.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 min: 80% A / 20% B

    • 10 min: 40% A / 60% B

    • 15 min: 40% A / 60% B

    • 16 min: 80% A / 20% B

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 226 nm (Lambda max for the aminoketone chromophore).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-(2-Amino-5-chlorophenyl)propan-1-one reference standard in 100 mL Methanol (100 µg/mL).

  • Working Standard: Dilute Stock to 5 µg/mL using Mobile Phase A:B (50:50).

Validation Parameters & Acceptance Criteria (ICH Q2)

The following data represents typical passing criteria for this method.

Specificity (Stress Testing)

The method must demonstrate spectral purity.

  • Protocol: Expose Bupropion HCl to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).

  • Requirement: The peak for 1-(2-Amino-5-chlorophenyl)propan-1-one must be spectrally pure (Peak Purity Index > 0.999) and resolved (Resolution > 2.0) from the parent drug and degradants.

Linearity[1][4]
  • Range: LOQ to 150% of the specification limit (typically 0.15%).

  • Levels: 5 concentration levels (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1][4]
Accuracy (Recovery)
  • Protocol: Spike the analyte into the placebo matrix at 50%, 100%, and 150% of the target limit.

  • Acceptance: Mean recovery between 98.0% – 102.0% .[1]

Precision[1][4]
  • System Precision: 6 injections of standard. RSD

    
     2.0%.[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.[1]
    
Table 2: Summary of Validation Results (Example Data)
ParameterAcceptance CriteriaTypical ResultStatus
LOD S/N

3:1
0.02 µg/mLPass
LOQ S/N

10:1
0.05 µg/mLPass
Linearity (

)

0.999
0.9998Pass
Accuracy (100%) 98.0 - 102.0%100.4%Pass
Resolution (

)

3.2 (vs Bupropion)Pass

Troubleshooting & Robustness

A robust method must withstand small variations.

Robustness Problem Issue: Peak Tailing > 1.5 Check1 Check pH of Buffer (Must be < pKa of amine) Problem->Check1 Check2 Check Column Age (Silanol activity) Check1->Check2 pH is OK Solution Add 0.1% Triethylamine (Silanol blocker) Check2->Solution Column is New

Caption: Troubleshooting logic for peak tailing, a common issue with amino-ketones.

Key Robustness Factors:

  • pH Sensitivity: The amino group makes retention highly pH-dependent. Ensure buffer pH is controlled within

    
     units.
    
  • Wavelength: Small shifts from 226 nm can drastically reduce sensitivity due to the sharp UV cutoff of the chlorophenyl ring.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • U.S. Pharmacopeia (USP). Bupropion Hydrochloride Monograph.[5] USP-NF.[6] (Defines related compounds and impurities).

  • Mowafy, H. A., et al. (2022). Development and validation of a stability-indicating HPLC method for determination of Clorazepate Dipotassium and its main impurities. Chula Digital Collections. Link

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. (Analogous chemistry reference). Link

  • Ssentongo, P., et al. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method.[5][7] National Institutes of Health (PMC). Link

Sources

Technical Comparison Guide: 1-(2-Amino-5-chlorophenyl)propan-1-one

[1]

Executive Summary

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7), also known as 2-amino-5-chloropropiophenone , is a critical pharmacophore intermediate.[1] It is structurally significant as a precursor in the Friedländer synthesis of quinolines and camptothecin analogs (e.g., intermediates for SN-38/Irinotecan).

This guide provides an objective technical comparison of its spectral characteristics against key structural analogs. It establishes a self-validating identification protocol, distinguishing the target from its isomers (e.g., 4-amino derivatives) and non-chlorinated congeners using NMR, IR, and MS data.

Spectral Characterization & Assignment[2][3]

The definitive identification of 1-(2-Amino-5-chlorophenyl)propan-1-one relies on observing the specific coupling patterns of the 1,2,4-trisubstituted benzene ring and the characteristic propionyl side chain.[1]

Nuclear Magnetic Resonance ( H NMR) Data

The following data represents the consensus spectral assignment derived from analogous ortho-amino ketone systems (e.g., 2-amino-5-chlorobenzophenone and 2-aminoacetophenone) in CDCl

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H6 7.70 – 7.80Doublet (

Hz)
1HDeshielded by the adjacent carbonyl (C=O).[1] Meta to Cl.
Ar-H4 7.15 – 7.25Doublet of Doublets1HCoupled to H3 (

Hz) and H6 (

Hz).[1]
Ar-H3 6.60 – 6.70Doublet (

Hz)
1HShielded by the ortho-amino group (electron donating).[1]
-NH

6.00 – 6.50Broad Singlet2HExchangeable.[1] Position varies with concentration/solvent.
-CH

-
2.90 – 3.00Quartet (

Hz)
2HMethylene of the propionyl group.[1]
-CH

1.15 – 1.25Triplet (

Hz)
3HTerminal methyl of the propionyl group.[1]

Technical Insight: The ortho-amino group often forms an intramolecular hydrogen bond with the carbonyl oxygen.[1] This locks the conformation, typically shifting the carbonyl signal in


C NMR and lowering the C=O stretching frequency in IR.
Infrared Spectroscopy (IR)
Functional GroupWavenumber (cm

)
Diagnostic Feature
N-H Stretch 3300 – 3450Doublet (Primary amine: symmetric & asymmetric).[1]
C=O Stretch 1635 – 1655Lowered frequency (typical ketones are ~1680) due to intramolecular H-bonding with NH

.
C=C Aromatic 1580 – 1600Ring skeletal vibrations.
C-Cl Stretch 700 – 750Characteristic fingerprint band for aryl chlorides.[1]

Comparative Analysis: Target vs. Alternatives

To ensure purity and identity, the target must be distinguished from its starting material (4-Chloroaniline) and its non-chlorinated analog (2-Aminopropiophenone).[1]

Spectral Comparison Table
FeatureTarget: 2-Amino-5-chloropropiophenone Comparator 1: 2-Aminopropiophenone Comparator 2: 4-Chloroaniline
Aromatic Pattern AMX System: 3 distinct signals (d, dd, d).[1]ABCD System: 4 distinct signals (more complex multiplet).AA'BB' System: 2 doublets (symmetric).
Alkyl Chain Quartet (~2.[1]95) + Triplet (~1.20).Quartet (~2.95) + Triplet (~1.20).Absent (No aliphatic protons).
H-3 Shift (Ortho to NH

)
~6.65 ppm (Shielded).[1]~6.65 ppm (Shielded).~6.60 ppm (Shielded).
H-6 Shift (Ortho to C=O) ~7.75 ppm (Deshielded by C=O).~7.75 ppm (Deshielded by C=O).N/A (No C=O deshielding).
Mass Spec (M+) 197 / 199 (3:1 ratio due to

Cl/

Cl).
149 (No Chlorine isotope pattern).127 / 129 (3:1 ratio).
Visualizing the Structural Logic

The following diagram illustrates the structural relationships and spectral differentiators.

SpectralLogicTargetTarget:2-Amino-5-chloropropiophenone(AMX Spin System)Comparator1Comparator:2-Aminopropiophenone(No Cl = Complex Aromatic Region)Target->Comparator1Differentiation:Absence of Cl Isotope PatternMore complex 1H NMR (4 Ar-H)Comparator2Starting Material:4-Chloroaniline(Symmetric AA'BB' System)Target->Comparator2Differentiation:Presence of Propionyl Group(Quartet/Triplet)Cl_IsotopeMS: m/z 197/199 (3:1)Target->Cl_IsotopePropionylNMR: Ethyl Group(2.95q, 1.20t)Target->Propionyl

Figure 1: Logic flow for distinguishing the target compound from key analogs using MS and NMR markers.

Experimental Protocols

Synthesis via Sugasawa Reaction

The direct acylation of 4-chloroaniline is challenging due to the deactivating nature of the amine-Lewis acid complex.[1] The Sugasawa reaction (using BCl


1

Reagents:

  • 4-Chloroaniline (1.0 eq)[1]

  • Propionitrile (1.2 eq)

  • Boron Trichloride (BCl

    
    ) (1.1 eq, 1M in xylene/toluene)
    
  • Aluminum Chloride (AlCl

    
    ) (1.1 eq)
    
  • Solvent: 1,2-Dichloroethane or Toluene[1]

Step-by-Step Workflow:

  • Adduct Formation: In a dry flask under N

    
    , dissolve 4-chloroaniline in solvent. Cool to 0°C. Slowly add BCl
    
    
    solution.[1] (Caution: Exothermic).
  • Addition: Add propionitrile followed by solid AlCl

    
    .
    
  • Cyclization/Acylation: Heat the mixture to reflux (approx. 80-100°C) for 6–12 hours. The intermediate ketimine complex forms.

  • Hydrolysis: Cool to 0°C. Quench carefully with 2N HCl. Heat to 60°C for 30 mins to hydrolyze the ketimine to the ketone.

  • Isolation: Extract with DCM. Wash organic layer with NaHCO

    
     (aq) and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane:EtOAc 9:1).

Synthesis Pathway Diagram

SynthesisSM4-ChloroanilineComplexKetimine-Boron Complex(Intermediate)SM->Complex Reflux (Sugasawa Conditons) Reagents1. BCl3 (Adduct Formation)2. Propionitrile + AlCl3Reagents->ComplexProduct1-(2-Amino-5-chlorophenyl)propan-1-one(Target)Complex->Product Acid Hydrolysis (2N HCl) QCQC Check:NMR (Absence of SM doublets)MS (m/z 197)Product->QC

Figure 2: The Sugasawa reaction pathway for the specific ortho-acylation of 4-chloroaniline.

Troubleshooting & Validation

  • Issue: Low Yield / Starting Material Recovery.

    • Cause: Inefficient Lewis acid complexation or moisture in BCl

      
      .[1]
      
    • Fix: Ensure strictly anhydrous conditions.[1] Use fresh AlCl

      
      .
      
  • Issue: Isomer Contamination (4-amino isomer).

    • Detection: Look for a symmetric AA'BB' pattern in the aromatic region of the NMR (~7.8 ppm and ~6.6 ppm doublets). The target ortho product must show the asymmetric AMX pattern.

  • Issue: Incomplete Hydrolysis.

    • Observation: Presence of ketimine peaks in IR (C=N stretch ~1620 cm

      
      ) or extra peaks in NMR.[1]
      
    • Fix: Extend the acidic hydrolysis time at 60°C.

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines."[1] Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • European Patent Office. (1989).[1] "Camptothecin derivatives and process for preparing same." EP0325247B1.[1] (Describes use of 2-amino-5-chloropropiophenone as intermediate). Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 107786, 2-Aminopropiophenone." PubChem. Link

  • BenchChem. (2025).[1] "4'-Aminopropiophenone Spectral Data." (Used for comparative isomer analysis). Link

A Comparative Analysis of the Biological Activity of 1-(2-Amino-5-chlorophenyl)propan-1-one Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Aminochlorophenyl Propanone Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of novel drug development. The "1-(2-amino-5-chlorophenyl)propan-1-one" core represents such a scaffold, integrating key pharmacophoric features—a primary aromatic amine, a halogenated phenyl ring, and a flexible propanone linker. While direct and extensive research on this specific parent compound and its immediate derivatives is emerging, a comprehensive analysis of structurally related compounds provides a strong predictive framework for their potential biological activities. The strategic placement of the chloro- group, an electron-withdrawing substituent, and the nucleophilic amino group offers multiple avenues for synthetic modification, making this a promising template for generating diverse chemical libraries.[1]

This guide provides a comparative analysis of the potential biological activities of derivatives of 1-(2-amino-5-chlorophenyl)propan-1-one, drawing upon experimental data from analogous chemical structures. We will explore the prospective anticancer, antimicrobial, and anti-inflammatory activities, detail the self-validating experimental protocols to assess these effects, and discuss the underlying structure-activity relationships (SAR) that guide rational drug design.[2]

Comparative Biological Activities: A Predictive Overview

The true value of a chemical scaffold lies in its tunability. By modifying the core structure of 1-(2-amino-5-chlorophenyl)propan-1-one—for instance, through acylation of the amino group, substitution on the phenyl ring, or transformation into heterocyclic systems—we can potentiate distinct biological effects.

SAR_Concept cluster_mods Structural Modifications cluster_activities Resulting Biological Activities Core 1-(2-Amino-5-chlorophenyl) propan-1-one Scaffold Amine_Mod Amine Derivatization (e.g., Amide formation) Core->Amine_Mod Heterocycle_Form Heterocyclic Ring Formation (e.g., Pyrrole, Triazine) Core->Heterocycle_Form Substituent_Mod Aromatic Ring Substitution Core->Substituent_Mod Anticancer Anticancer Amine_Mod->Anticancer Antimicrobial Antimicrobial Amine_Mod->Antimicrobial Heterocycle_Form->Anticancer AntiInflammatory Anti-inflammatory Heterocycle_Form->AntiInflammatory Substituent_Mod->Anticancer

Caption: General Structure-Activity Relationship (SAR) approach.

Anticancer Activity

The presence of a chlorophenyl group is a common feature in many potent anticancer agents.[3] Symmetrical chlorophenylamino-s-triazine derivatives, for example, have demonstrated significant cytotoxic activities against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[3] The strategic incorporation of electron-withdrawing groups like chlorine can enhance lipophilicity and promote interactions such as π–π stacking with biological targets.[3] Similarly, pyrazole derivatives have been investigated for their anticancer properties.[4] It is hypothesized that derivatives of our core scaffold, particularly those cyclized into nitrogen-containing heterocycles, could exhibit potent antiproliferative effects.

Table 1: Cytotoxic Activity of Structurally Related Compounds

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Reference
Chlorophenylamino-s-triazine 2,4-diCl, pyrrolidine substituent C26 (Murine Colon Carcinoma) 1.71 [3]
Chlorophenylamino-s-triazine 3,4-diCl, pyrrolidine substituent MCF7 (Human Breast Cancer) 4.98 [3]
Chlorophenylamino-s-triazine 3,4-diCl, pyrrolidine substituent C26 (Murine Colon Carcinoma) 3.05 [3]

| Amino Acid Derivative | 1-(4-Fluorophenyl)-2-((...)-triazol-3-yl)thio)ethanone | U-87 (Human Glioblastoma) | ~19.6% viability at 10 µM |[5] |

Antimicrobial Activity

The development of new antimicrobial agents is a critical global health priority.[6] Molecules incorporating both chlorophenyl and amide functionalities have shown promise. For instance, N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives have been successfully screened against various bacterial and fungal strains.[7] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The derivatization of the amino group on the "1-(2-amino-5-chlorophenyl)propan-1-one" scaffold into various amides could yield a library of compounds with potential broad-spectrum antimicrobial activity.[7]

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound Class Test Organism Method Result (Zone of Inhibition / MIC) Reference
Pyridazinone Derivative E. coli (Gram -ve) Disc Diffusion "Excellent" Activity [8]
Pyridazinone Derivative S. pyogen (Gram +ve) Disc Diffusion "Excellent" Activity [8]
N-{2-(4-chlorophenyl) acetyl} amino alcohol K. aerogenes Disc Diffusion "Highest Activity" among tested [7]

| 1,2,4-Triazine Derivative | E. coli, P. aeruginosa, S. aureus | Broth Dilution | Significant Activity (MIC reported) |[9] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents often focuses on inhibitors of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, or enzymes like cyclooxygenase (COX).[10][11] Pyridazinone derivatives have been reported to inhibit lipopolysaccharide (LPS)-induced NF-κB activity.[10] Furthermore, compounds related to α-amino-β-(p-chlorobenzoyl)-propionic acid have demonstrated anti-inflammatory properties in animal models.[12] This suggests that derivatives of our core scaffold could be developed as modulators of the inflammatory response.

Table 3: Anti-inflammatory Activity of Structurally Related Compounds

Compound Class Assay Model Key Finding Reference
Pyridazinone Derivatives LPS-induced NF-κB activity in THP1-Blue cells 48 compounds showed inhibitory activity [10]
α-aminoderivative of β-(p-chlorobenzoyl)-propionic acid Pharmacological tests in mice Compound 8 showed anti-inflammatory activity [12]
Pyrrole Derivatives Carrageenan-induced rat paw edema One derivative showed more potent activity than etoricoxib [13]

| Dexketoprofen Amide Derivatives | Carrageenan-induced rat paw edema | Two derivatives showed activity comparable to dexketoprofen |[14] |

Experimental Protocols for Biological Activity Screening

To empirically validate the predicted activities, rigorous and standardized assays are essential. The following protocols provide a self-validating framework for screening new derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is foundational for assessing anticancer potential by measuring the metabolic activity of cells as an indicator of cell viability.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cytotoxic or antiproliferative activity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A1 Seed cancer cells in a 96-well plate A2 Incubate for 24h to allow cell adherence A1->A2 B1 Add serial dilutions of derivative compounds A2->B1 B2 Incubate for 48-72h B1->B2 C1 Add MTT reagent to each well B2->C1 C2 Incubate for 2-4h C1->C2 C3 Add solubilization solution (e.g., DMSO) C2->C3 D1 Read absorbance at 570 nm using a plate reader C3->D1 D2 Calculate % viability and IC50 D1->D2

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial potency of a compound.[6]

Causality: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's efficacy.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.

  • Serial Dilution: Add 50 µL of the test compound (at a starting concentration of, for example, 200 µg/mL in broth) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

  • Inoculation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland standard. Dilute this suspension and add 50 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel.[7]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[6]

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 3: LPS-Induced NF-κB Activity Assay (In Vitro Anti-inflammatory)

This cell-based assay is crucial for identifying compounds that can inhibit a key pro-inflammatory signaling pathway.[10]

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes (e.g., TNF-α, IL-6).[11] This assay measures the inhibition of this pathway.

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (MyD88, TRAF6) TLR4->Signaling IKK IKK Complex Signaling->IKK NFKB_Inhib IκBα IKK->NFKB_Inhib phosphorylates (leads to degradation) NFKB NF-κB IKK->NFKB releases NFKB_Inhib->NFKB inhibits Nucleus Nucleus NFKB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Derivative Test Derivative (Potential Inhibitor) Derivative->IKK Inhibits?

Caption: Simplified LPS-induced NF-κB signaling pathway.

Step-by-Step Methodology:

  • Cell Line: Use a reporter cell line, such as THP1-Blue™ cells, which are engineered to express a secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL). Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Detection: Transfer the supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Data Acquisition: Incubate for 1-3 hours and measure the absorbance at 620-650 nm.

  • Analysis: A decrease in absorbance compared to the LPS-only control indicates inhibition of NF-κB activation.

Conclusion and Future Directions

The 1-(2-amino-5-chlorophenyl)propan-1-one scaffold presents a compelling starting point for the development of novel therapeutic agents. Predictive analysis based on structurally analogous compounds strongly suggests potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The true potential, however, can only be unlocked through systematic synthetic modification and rigorous biological screening using the validated protocols outlined in this guide.

Future research should focus on creating a diverse library of derivatives, exploring modifications at the amino and propanone functionalities, and introducing various heterocyclic systems. Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating specific structural features with biological potency, guiding the optimization of lead compounds toward clinical candidacy.[15] This integrated approach of predictive analysis, targeted synthesis, and robust screening is fundamental to advancing this promising chemical class from a laboratory curiosity to a potential therapeutic reality.

References

  • Butkus, E., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]

  • Chylińska, J., et al. (2019). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy. Available at: [Link]

  • Karim, M. R., et al. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. Available at: [Link]

  • Zabska, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. Available at: [Link]

  • Venkateshappa, G., et al. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Said, M., & Elshihawy, H. (n.d.). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene scaffold. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Fiveable. (2025). Rational Drug Design and Structure-Activity Relationships. Fiveable. Available at: [Link]

  • Rossi, D., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. Available at: [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Giri, R., et al. (2018). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. PubChem. Available at: [Link]

  • Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Sciences. Available at: [Link]

  • Nagaraju, G., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. Available at: [Link]

  • Al-dujaili, L. J., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. Available at: [Link]

  • Glavaš, M., et al. (2024). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules. Available at: [Link]

  • Reed, J. C., et al. (2024). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules. Available at: [Link]

  • G. P. L., S., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

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Technical Comparison: 1-(2-Amino-5-chlorophenyl)propan-1-one vs. Key Analogues in Heterocyclic Synthesis

[1]

Executive Summary

This technical guide provides a rigorous analysis of 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS 1685-20-7), a critical ortho-amino ketone intermediate used primarily in the synthesis of bioactive nitrogen heterocycles, such as quinazolinones and indoles.[1] We compare its reactivity, physical properties, and synthetic utility against its structural analogues: 2'-amino-5'-chloroacetophenone (methyl variant) and 2-amino-5-chlorobenzophenone (phenyl variant).

Target Audience: Medicinal chemists, process chemists, and drug development researchers focusing on CNS-active scaffolds.

Compound Profile: The Core Scaffold

1-(2-Amino-5-chlorophenyl)propan-1-one represents a specific subclass of ortho-amino ketones where the alkyl chain length (propionyl group) dictates the steric environment of the carbonyl carbon.

PropertyData
IUPAC Name 1-(2-Amino-5-chlorophenyl)propan-1-one
Common Name 2'-Amino-5'-chloropropiophenone
CAS Number 1685-20-7
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Physical State Yellow to brownish crystalline solid (or oil if impure)
Key Functionality Bifunctional electrophile/nucleophile (Amine + Ketone)
Primary Application Precursor to 6-chloro-4-ethylquinazolin-2(1H)-ones

Structural Analogues Landscape

The selection of the ketone "tail" (R-group) fundamentally alters the cyclization kinetics and the lipophilicity of the final heterocyclic product.

Comparative Properties Table
FeatureTarget: Propiophenone Analogue A: Acetophenone Analogue B: Benzophenone
Structure (R-Group) Ethyl (-CH2CH3)Methyl (-CH3)Phenyl (-C6H5)
CAS Number 1685-20-7719-59-5719-59-5 (Isomer check: 719-59-5 is Benzophenone)
Steric Hindrance Moderate (Ethyl)Low (Methyl)High (Phenyl)
Cyclization Rate Slower (vs Methyl)FastSlowest (requires forcing conditions)
Final Product 4-Ethyl-quinazolinones4-Methyl-quinazolinones4-Phenyl-quinazolinones
Lipophilicity (LogP) ~2.5 (Predicted)~2.1 (Predicted)~4.5 (Predicted)
Melting Point Low melting solid*96-100 °C98-100 °C

*Note: Pure free base is often low-melting; typically isolated as HCl salt or used in situ.

Decision Matrix: When to Use Which?
  • Select Propiophenone (Target) if the pharmacophore requires a 4-ethyl substituent (common in anticonvulsants to increase lipophilicity without excessive bulk).

  • Select Acetophenone for rapid initial screening of heterocyclic cores due to faster reaction kinetics.

  • Select Benzophenone for benzodiazepine synthesis (e.g., Diazepam precursors), where the 4-phenyl group is essential for receptor binding.

Comparative Reactivity Analysis

A. The "Ortho-Effect" and Cyclization Kinetics

The utility of these compounds lies in their ability to undergo intramolecular cyclization. The reaction rate is governed by the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine.

  • Steric Influence: The ethyl group in 1-(2-amino-5-chlorophenyl)propan-1-one introduces steric bulk compared to the methyl group in the acetophenone analogue.

    • Consequence: Nucleophilic attack (e.g., by urea or isocyanates) at the carbonyl is kinetically slower for the propiophenone.

    • Process Implication: Requires slightly higher reaction temperatures (refluxing acetic acid/ethanol) or stronger Lewis acid activation compared to the acetophenone analogue.

  • Electronic Influence of 5-Chlorine:

    • The chlorine atom is para to the amino group and meta to the carbonyl.

    • Effect on Amine: Inductive withdrawal reduces the nucleophilicity of the -NH2 group, making it less reactive toward external electrophiles than a non-halogenated aniline.

    • Effect on Carbonyl: Inductive withdrawal increases the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance of the ethyl group during cyclization.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one

Methodology: Boron Trichloride-Mediated Sugasawa Reaction This is the industry-standard method for ortho-acylation of anilines, avoiding the formation of para-isomers.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Propionitrile (1.2 eq) or Propionyl Chloride

  • Boron Trichloride (BCl3) (1.1 eq)

  • Aluminum Chloride (AlCl3) (1.1 eq)

  • Solvent: 1,2-Dichloroethane or Toluene

Step-by-Step:

  • Complexation: Dissolve 4-chloroaniline in dry toluene under N2 atmosphere. Cool to 0°C. Add BCl3 solution dropwise. (Exothermic: maintain <10°C).

  • Addition: Add propionitrile followed by AlCl3.

  • Reaction: Reflux the mixture for 6–12 hours. The Lewis acid forces the acylation to the ortho position via a cyclic transition state.

  • Hydrolysis: Cool to RT. Carefully quench with 2N HCl (Hydrolysis of the ketimine intermediate). Heat at 80°C for 30 mins to ensure full conversion to ketone.

  • Workup: Basify with NaOH to pH 9. Extract with DCM. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from hexane/ethanol or use crude for the next step.

Protocol B: Cyclization to 6-Chloro-4-ethylquinazolin-2(1H)-one

Methodology: Condensation with Urea

Reagents:

  • 1-(2-Amino-5-chlorophenyl)propan-1-one (1.0 eq)[1]

  • Urea (5.0 eq)

  • Acetic Acid (glacial, solvent)

Step-by-Step:

  • Mix: Combine the amino-ketone and excess urea in glacial acetic acid.

  • Cyclization: Reflux (approx. 118°C) for 16 hours. The reaction proceeds via formation of a ureido intermediate followed by dehydration.

  • Isolation: Pour the hot reaction mixture into crushed ice/water.

  • Filtration: The product precipitates as a white/off-white solid. Filter and wash with water.[2]

  • Purification: Recrystallize from Ethanol/DMF.

    • Expected Yield: 75–85%

    • Melting Point: >230°C (Typical for quinazolinones).[3]

Visualizations

Diagram 1: Synthesis & Cyclization Pathway

This diagram illustrates the transformation from the raw material (p-chloroaniline) to the final heterocycle via the target intermediate.

SynthesisPathwayStart4-ChloroanilineReagentsPropionitrile + BCl3/AlCl3(Sugasawa Reaction)Start->ReagentsIntermediate1-(2-Amino-5-chlorophenyl)propan-1-one(Target Scaffold)Reagents->IntermediateOrtho-AcylationCyclizationUrea / AcOHRefluxIntermediate->CyclizationProduct6-Chloro-4-ethylquinazolin-2(1H)-oneCyclization->Product- H2O- NH3

Caption: Synthetic route from p-chloroaniline to the quinazolinone scaffold via the target propiophenone intermediate.

Diagram 2: Analogue Selection Decision Tree

A logical guide for researchers to choose the correct ketone intermediate based on the desired final pharmacophore properties.

DecisionTreeRootSelect Ortho-Amino Ketone ScaffoldBranch1Target: 4-Methyl Heterocycle(Low Steric Bulk)Root->Branch1Branch2Target: 4-Ethyl Heterocycle(Increased Lipophilicity)Root->Branch2Branch3Target: 4-Phenyl Heterocycle(High Affinity / Benzodiazepines)Root->Branch3Result1Use: 2-Amino-5-chloroacetophenone(Fast Cyclization)Branch1->Result1Result2Use: 1-(2-Amino-5-chlorophenyl)propan-1-one(Moderate Cyclization)Branch2->Result2Result3Use: 2-Amino-5-chlorobenzophenone(Slow Cyclization)Branch3->Result3

Caption: Selection logic for ortho-amino ketone analogues based on target heterocyclic substitution.

Safety & Handling

  • Hazards: 1-(2-Amino-5-chlorophenyl)propan-1-one is an irritant (Skin/Eye/Respiratory). It is a halogenated aromatic amine; handle with care to avoid potential mutagenic risks associated with aniline derivatives.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free amine is prone to oxidation (darkening) upon air exposure.

  • Regulatory: Not typically listed as a controlled substance itself, but researchers should be aware of regulations regarding cathinone isomers (though this compound is a ring-substituted aniline, not a side-chain amine).

References

  • Brieflands. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones. Retrieved from [Link]

A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of this data is intrinsically linked to the quality of the reference standards employed. This guide provides a comprehensive comparison of reference standards for 1-(2-Amino-5-chlorophenyl)propan-1-one, a key chemical intermediate. As Senior Application Scientists, we aim to equip you with the technical insights and practical methodologies necessary to make informed decisions when selecting and utilizing these critical reagents.

The Critical Role of a Well-Characterized Reference Standard

The qualification of a reference standard is a rigorous process that establishes its fitness for a specific analytical purpose. This process is guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopeias like the United States Pharmacopeia (USP).[2][3][4][5][6][7][8]

Comparing Commercially Available Reference Standards: A Data-Driven Approach

Selecting a suitable reference standard requires a meticulous evaluation of the supplier's documentation and the analytical data provided. While a comprehensive Certificate of Analysis (CoA) is the gold standard, the level of detail can vary significantly between suppliers. Below is a comparative table outlining the typical specifications to consider when sourcing a 1-(2-Amino-5-chlorophenyl)propan-1-one reference standard.

Table 1: Comparison of Typical Specifications for 1-(2-Amino-5-chlorophenyl)propan-1-one Reference Standards

ParameterSupplier A (Typical)Supplier B (Typical)Ideal Specification (Primary Standard)Rationale and Impact on Analysis
Purity (by HPLC) ≥98%≥95%≥99.5% (with detailed impurity profile)Higher purity minimizes the contribution of impurities to the analytical signal, leading to more accurate quantification of the main analyte.
Identity Confirmation NMR, MSMS¹H NMR, ¹³C NMR, MS, IRA comprehensive set of spectroscopic data provides unambiguous confirmation of the chemical structure.
Impurities Profiled Not specifiedNot specifiedAll impurities >0.1% identified and quantifiedKnowledge of potential impurities is crucial for developing stability-indicating methods and for toxicology assessments.[1]
Volatiles (LOD) Not specifiedNot specifiedSpecified (e.g., <0.5%)Residual solvents from synthesis can interfere with certain analyses and are a critical quality attribute.
Water Content (Karl Fischer) Not specifiedNot specifiedSpecified (e.g., <0.5%)Water content affects the accurate weighing of the standard and can impact stability.
Certificate of Analysis Basic CoABasic CoAComprehensive CoA with spectral dataA detailed CoA provides the necessary evidence of the standard's quality and characterization.

Experimental Workflow for Qualifying a New Batch of Reference Standard

It is incumbent upon the end-user to verify the suitability of a reference standard within their own laboratory environment. The following workflow outlines a robust process for the qualification of a newly acquired batch of 1-(2-Amino-5-chlorophenyl)propan-1-one reference standard.

Caption: Workflow for the qualification of a new reference standard lot.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key experiments outlined in the qualification workflow.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is adapted from established protocols for structurally similar aminophenone compounds and should be validated according to ICH Q2(R1) guidelines.[2][3][4][9][10]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • 1-(2-Amino-5-chlorophenyl)propan-1-one reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.

  • Determine the area percent of the main peak to assess purity.

  • Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The fragmentation patterns observed in the mass spectrum provide structural information about the analytes.[11][12]

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol or other suitable solvent

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

3. Sample Preparation:

  • Dissolve the reference standard in a suitable solvent to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • The mass spectrum of 1-(2-Amino-5-chlorophenyl)propan-1-one is expected to show characteristic fragmentation. A key fragmentation pathway for aminopropiophenones involves alpha-cleavage, leading to the formation of characteristic fragment ions.[13][14] The molecular ion peak should be observed, and the fragmentation pattern can be compared to library spectra or theoretical fragmentation to confirm identity and identify impurities.

Caption: Predicted major fragmentation pathways in GC-MS.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is essential for predicting potential process-related impurities. The synthesis of aminophenones often involves a Friedel-Crafts acylation reaction.[15][16][17][18][19] Potential impurities in 1-(2-Amino-5-chlorophenyl)propan-1-one could include:

  • Starting Materials: Unreacted 4-chloroaniline and propionyl chloride.

  • Isomers: Positional isomers formed during the acylation reaction.

  • Over-acylated Products: Di-acylated aniline derivatives.

  • By-products from side reactions: Depending on the specific reaction conditions.

The presence of these impurities should be investigated using appropriate analytical techniques, and their levels should be controlled within acceptable limits.

Conclusion: The Foundation of Reliable Research

The selection and proper utilization of a high-quality reference standard for 1-(2-Amino-5-chlorophenyl)propan-1-one is not merely a preliminary step but a cornerstone of robust and reliable analytical science. By critically evaluating supplier specifications, performing in-house qualification using validated methods, and understanding the potential impurity profile, researchers can ensure the integrity of their data and the ultimate success of their drug development programs. This guide provides the foundational knowledge and practical tools to navigate this critical aspect of pharmaceutical analysis with confidence and scientific rigor.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • USP. General Chapters and Reference Standards that Support the Development and Characterization of Biologics. 2017. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009. [Link]

  • EDQM & USP. Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. 2023. [Link]

  • SIELC Technologies. Separation of 2-Amino-5-chlorophenyl cyclohexyl ketone on Newcrom R1 HPLC column. [Link]

  • Academia.edu. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. 2023. [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. 2022. [Link]

  • Chem LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. 2024. [Link]

  • PMC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). 2024. [Link]

  • PMC. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. 2022. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. 2023. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from a 1-(2-Amino-5-chlorophenyl)propan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of targeted therapeutics, particularly protein kinase inhibitors, requires a rigorous evaluation of compound selectivity to ensure both efficacy and safety.[1][2][3] Off-target interactions can lead to unexpected toxicities or polypharmacology that can be either detrimental or beneficial.[4][5] This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors derived from the versatile 1-(2-amino-5-chlorophenyl)propan-1-one chemical scaffold. We present a tiered, field-proven workflow, from broad panel screening to cellular target validation and critical safety assays. Detailed experimental protocols, data interpretation strategies, and comparative analyses are provided to empower researchers in drug development to make informed decisions, de-risk candidates early, and build a robust safety profile for their molecules.

Introduction: The Imperative of Selectivity

The 1-(2-amino-5-chlorophenyl)propan-1-one core structure represents a valuable starting scaffold for the synthesis of diverse small molecule libraries. Its chemical tractability allows for the generation of derivatives aimed at a multitude of biological targets. For the context of this guide, we will focus on a hypothetical series of its derivatives developed as inhibitors of a primary target, "Kinase A," a protein implicated in an oncology pathway.

While achieving high potency against Kinase A is the primary goal, a compound's ultimate clinical success hinges on its selectivity.[2] The human kinome is comprised of over 500 structurally related proteins, creating a significant challenge for designing specific, ATP-competitive inhibitors.[6] Cross-reactivity, or the binding of an inhibitor to unintended kinases or other proteins, can lead to adverse effects and is a major cause of clinical trial failures.[5][7] Therefore, a proactive, systematic evaluation of off-target interactions is not just a regulatory requirement but a foundational pillar of rational drug design.[8]

This guide outlines a logical, multi-tiered strategy to build a comprehensive cross-reactivity profile, enabling a clear comparison between different lead candidates.

The Tiered Approach to Cross-Reactivity Profiling

A successful profiling campaign efficiently funnels compounds from broad, high-throughput screens to more complex, physiologically relevant assays. This tiered approach conserves resources by eliminating promiscuous compounds early and focusing intensive efforts on the most promising candidates.

dot digraph "Tiered_Profiling_Workflow" { graph [splines=ortho, nodesep=1, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

subgraph "cluster_0" { label="Tier 1: Broad Screening"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1_Kinome [label="Kinome-Wide Binding Screen\n(~400+ Kinases)"]; T1_InSilico [label="In Silico Profiling\n(Docking, Pharmacophore)"]; }

subgraph "cluster_1" { label="Tier 2: Cellular Validation"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; T2_CETSA [label="Cellular Thermal Shift Assay (CETSA)\n(On- & Off-Target Engagement)"]; T2_Functional [label="Functional Enzymatic Assays\n(IC50 Determination)"]; }

subgraph "cluster_2" { label="Tier 3: Safety & Phenotypic Assays"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; T3_hERG [label="hERG Patch-Clamp Assay\n(Cardiotoxicity)"]; T3_Safety [label="Broad Safety Panel\n(GPCRs, Ion Channels, etc.)"]; T3_Pheno [label="Phenotypic Screening\n(e.g., Cell Painting)"]; }

T1_Kinome -> T2_Functional [label="Identify Hits"]; T1_InSilico -> T1_Kinome [label="Prioritize & Predict"]; T2_Functional -> T2_CETSA [label="Confirm Cellular Activity"]; T2_CETSA -> T3_hERG [label="Validate Lead Candidates"]; T3_hERG -> T3_Safety [label="Comprehensive Safety Check"]; T3_Safety -> T3_Pheno [label="Unbiased Effect Analysis"]; }

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Methodologies & Data Presentation

Here we detail the protocols for key assays in our profiling workflow. For comparative purposes, we will analyze two hypothetical derivatives, CP-A1 and CP-A2 , against a well-characterized, highly selective standard compound ("Reference-S ") and a known promiscuous inhibitor ("Reference-P ").

Tier 1: Kinome-Wide Competition Binding Assay

The first step is to understand the global kinome interaction landscape of the derivatives. The KINOMEscan™ platform is an industry-standard method that quantitatively measures the ability of a compound to compete with an immobilized ligand for the active site of over 400 kinases.[9][10][11][12][13]

Experimental Protocol: KINOMEscan™ Assay

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds (CP-A1, CP-A2), Reference-S, and Reference-P in 100% DMSO.

  • Assay Execution: The vendor performs the assay. Briefly, DNA-tagged kinases are combined with the test compound and an immobilized, active-site-directed ligand.[11][12]

  • Competition & Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger competition from the test compound.[10][12]

  • Data Reporting: Results are typically reported as percent of control (%Ctrl), where the DMSO vehicle is 100% (no inhibition) and a potent binder is 0%.[12] Dissociation constants (Kd) can also be determined.

Data Presentation & Interpretation

The vast dataset is best summarized using selectivity metrics. The Gini coefficient and Selectivity Score (S-score) are common metrics.[14][15] An S-score (e.g., S(10)) is the number of kinases with a %Ctrl < 10 divided by the total number of kinases tested. A lower S-score indicates higher selectivity. The Gini coefficient provides a value from 0 (non-selective) to 1 (perfectly selective).[14][15]

Table 1: Comparative Kinome Selectivity Data (Single-Dose 1 µM Screen)

Compound Primary Target (Kinase A) %Ctrl S(10) Score (468 Kinases) No. of Off-Targets (%Ctrl < 10) Gini Coefficient Interpretation
CP-A1 1.5% 0.015 7 0.85 Highly Selective
CP-A2 0.8% 0.075 35 0.62 Moderately Selective
Reference-S 2.1% 0.009 4 0.91 Very High Selectivity

| Reference-P | 0.1% | 0.320 | 150 | 0.25 | Promiscuous |

From this data, CP-A1 demonstrates a much cleaner off-target profile than CP-A2, warranting its prioritization for further studies.

Tier 2: Cellular Target Engagement Assay

A compound may bind to a purified kinase in vitro but fail to engage it in a complex cellular environment due to poor permeability or high ATP competition.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in intact cells.[17][18][19] It relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[17][18][20]

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subgraph "cluster_0" { label="No Drug"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A1 [label="Native Protein"]; A2 [label="Heat (T°C)"]; A3 [label="Denatured &\nAggregated Protein"]; A1 -> A2 -> A3 [color="#EA4335"]; }

subgraph "cluster_1" { label="With Drug"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; B1 [label="Native Protein"]; B2 [label="Drug Binding"]; B3 [label="Stabilized\nProtein-Drug Complex"]; B4 [label="Heat (T°C)"]; B5 [label="Protein Remains\nSoluble & Folded"]; B1 -> B2 -> B3 -> B4 -> B5 [color="#34A853"]; Drug [shape=ellipse, label="Drug", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug -> B2; } }

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture: Culture cells expressing Kinase A and a key off-target (e.g., "Kinase B," identified from the kinome screen) to ~80% confluency.

  • Compound Treatment: Treat intact cells with a serial dilution of the test compound (e.g., CP-A1) for 1 hour. Include a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by immediate cooling. This temperature is chosen to be on the slope of the protein's melt curve, maximizing the observable shift.

  • Cell Lysis & Separation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the aggregated fraction by centrifugation.

  • Quantification: Analyze the amount of soluble Kinase A and Kinase B in the supernatant using Western Blot or quantitative mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration and fit to a dose-response curve to determine the EC50, which reflects target engagement.

Table 2: Comparative Cellular Target Engagement (CETSA ITDR)

Compound Kinase A EC50 (nM) Kinase B EC50 (nM) Selectivity Ratio (EC50 Kinase B / EC50 Kinase A)
CP-A1 55 8,500 155x

| CP-A2 | 25 | 450 | 18x |

This cellular data confirms the superior selectivity of CP-A1. Although CP-A2 is more potent on the primary target, its poor selectivity ratio in a cellular context is a significant liability.

Tier 3: hERG Safety Pharmacology Assay

A critical off-target liability for many small molecules is the blockade of the hERG potassium ion channel, which can lead to fatal cardiac arrhythmias (QT prolongation).[21] Assessing this early is a mandatory step in drug development. The gold-standard method is the manual patch-clamp electrophysiology assay.[22][23]

Experimental Protocol: Manual Patch-Clamp hERG Assay

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Electrophysiology: Perform whole-cell voltage-clamp recordings. A specific voltage protocol is applied to elicit hERG currents.[24]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., E-4031) must be included.[24]

  • Measurement: Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the baseline. Fit the data to a dose-response curve to determine the IC50 value.

Table 3: Comparative hERG Inhibition Data

Compound hERG IC50 (µM) Therapeutic Index (hERG IC50 / Kinase A EC50) Risk Assessment (Guideline: >30-fold)
CP-A1 21.5 ~390x Low Risk

| CP-A2 | 1.1 | ~44x | Moderate Risk |

CP-A1 shows a significantly wider safety margin for cardiotoxicity compared to CP-A2, further solidifying its position as the superior lead candidate.

Interpreting Cross-Reactivity: A Decision Framework

The goal of these studies is to enable a "Go/No-Go" decision or to guide further medicinal chemistry efforts. The following decision tree illustrates how to integrate the data.

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Start [label="Start:\nLead Candidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Kinome [label="Kinome Screen\n(Tier 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSelective [label="Is S(10) < 0.02?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Cellular Engagement\n(Tier 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IsCellSelective [label="Is Cellular Selectivity\nRatio > 100x?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; hERG [label="hERG Assay\n(Tier 3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsSafe [label="Is hERG Safety\nMargin > 30x?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Go [label="GO:\nAdvance Candidate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoGo [label="NO GO:\nHigh Risk", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="ITERATE:\nRedesign Scaffold", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Kinome; Kinome -> IsSelective; IsSelective -> Cellular [label="Yes"]; IsSelective -> Optimize [label="No"]; Cellular -> IsCellSelective; IsCellSelective -> hERG [label="Yes"]; IsCellSelective -> Optimize [label="No"]; hERG -> IsSafe; IsSafe -> Go [label="Yes"]; IsSafe -> NoGo [label="No"]; }

Caption: Decision tree for advancing lead candidates.

Conclusion

Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a tiered approach that combines broad screening with deep mechanistic and safety validation, research teams can build a comprehensive understanding of a compound's interaction profile. For derivatives of the 1-(2-amino-5-chlorophenyl)propan-1-one scaffold, this guide demonstrates how objective, data-driven comparisons can clearly distinguish a lead candidate with a promising safety and selectivity profile (CP-A1) from one with potential liabilities (CP-A2). This rigorous, front-loaded evaluation de-risks clinical development, saves resources, and ultimately contributes to the creation of safer, more effective medicines.

References

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  • Bamborough, P., Chung, C. W., & Furdui, V. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 5(3), 131-151. Available at: [Link]

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  • Almqvist, H. (2018, December 5). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. Retrieved February 18, 2026, from [Link]

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  • ACS Publications. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved February 18, 2026, from [Link]

  • Niijima, S., et al. (2012, April 23). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved February 18, 2026, from [Link]

  • Lynch, J. J., et al. (2018, September 10). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. Retrieved February 18, 2026, from [Link]

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  • Anastassiadis, T., et al. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Retrieved February 18, 2026, from [Link]

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  • Frontiers. (2022, September 22). Target-specific compound selectivity for multi-target drug discovery and repurposing. Retrieved February 18, 2026, from [Link]

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Sources

A Comparative Guide to the Synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the synthesis of 1-(2-Amino-5-chlorophenyl)propan-1-one, a critical starting material in the production of several pharmaceuticals, most notably alprazolam. We will dissect the prevalent synthetic methodologies, focusing on the widely utilized Friedel-Crafts acylation pathway. The objective is to furnish researchers and drug development professionals with a comprehensive benchmark of efficiency, exploring how variations in catalysts, solvents, and reaction conditions impact yield, purity, and overall process viability.

Introduction: The Strategic Importance of a Key Intermediate

1-(2-Amino-5-chlorophenyl)propan-1-one, often referred to as 2-amino-5-chloropropiophenone, is a cornerstone intermediate. Its molecular architecture is primed for cyclization reactions that form the diazepine ring, the core structure of many anxiolytic drugs. Consequently, the efficiency of its synthesis directly correlates to the cost-effectiveness and environmental footprint of the final active pharmaceutical ingredient (API). While several synthetic avenues could theoretically lead to this molecule, the Friedel-Crafts acylation of 4-chloroaniline remains the most industrially relevant and academically scrutinized method. This guide will therefore focus on benchmarking the critical parameters of this specific pathway.

The Core Synthetic Pathway: Friedel-Crafts Acylation of 4-Chloroaniline

The primary route involves the reaction of 4-chloroaniline with propanoyl chloride (or propionic anhydride) in the presence of a Lewis acid catalyst. The reaction is a classic electrophilic aromatic substitution, where the propanoyl group is directed to the ortho position relative to the activating amino group.

However, the amino group's basicity presents a challenge: it readily complexes with the Lewis acid catalyst. This deactivates the aromatic ring towards electrophilic substitution. To circumvent this, the reaction often proceeds through an initial acylation of the amino group, forming an amide intermediate. This amide then undergoes a Fries rearrangement, driven by heat and the Lewis acid, to yield the desired ortho-acylated product, followed by hydrolysis to regenerate the free amine.

Below is a generalized workflow for this synthetic approach.

cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A 4-Chloroaniline D Complexation & Acylation A->D B Propanoyl Chloride B->D C Lewis Acid (e.g., ZnCl₂) C->D E Fries Rearrangement (Thermal) D->E Heat F Hydrolysis (e.g., aq. HCl) E->F G Purification (Crystallization) F->G H 1-(2-Amino-5-chlorophenyl)propan-1-one G->H

Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation and Fries rearrangement.

Benchmarking Key Reaction Parameters

The efficiency of this synthesis is not monolithic; it is a function of several interdependent variables. We will now compare the most critical of these based on available literature and established chemical principles.

Choice of Lewis Acid Catalyst

The Lewis acid is arguably the most crucial component. It facilitates both the initial acylation and the subsequent rearrangement. Its choice affects reaction rate, regioselectivity, and the required reaction temperature.

CatalystTypical Molar Ratio (Catalyst:Aniline)Temperature (°C)AdvantagesDisadvantages
Zinc Chloride (ZnCl₂) 1.0 - 1.5160-180Low cost, moderate activity, good yields reported.High temperatures required, can lead to side products.
Aluminum Chloride (AlCl₃) > 2.0130-160Highly active, allows for lower temperatures.Requires larger stoichiometric amounts due to strong complexation with both amine and ketone, can be aggressive and lead to charring.
Boron Trifluoride (BF₃) Catalytic to StoichiometricVariesCan be more selective, work-up can be simpler.Gaseous (BF₃) or requires specific etherate complexes (BF₃·OEt₂), potentially higher cost.

Expert Insight: Zinc chloride (ZnCl₂) often represents the optimal balance between reactivity and cost for industrial-scale production. While AlCl₃ is more reactive, its propensity to form hard-to-break complexes with the product can complicate purification and reduce the isolated yield.

Solvent System and Reaction Medium

Many preparations are performed under solvent-free (neat) conditions, where one of the reactants (often the 4-chloroaniline, which is a liquid at reaction temperatures) acts as the solvent.

ConditionTemperature (°C)AdvantagesDisadvantages
Neat (Solvent-free) 160-180High concentration, simplified work-up (no solvent removal), lower cost.Viscosity can be an issue, localized overheating can lead to side products and charring.
High-Boiling Inert Solvents (e.g., Nitrobenzene, Dichlorobenzene) 150-170Better temperature control, improved mixing.Solvent removal required, environmental concerns, potential for solvent-related side reactions.

Expert Insight: For large-scale synthesis, a neat reaction is often preferred for its process simplicity and reduced waste streams. However, meticulous temperature control is paramount to prevent the formation of isomeric impurities and degradation products.

Detailed Experimental Protocol: A Representative Synthesis Using Zinc Chloride

This protocol represents a common and effective method for the laboratory-scale synthesis of the target compound.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. The reaction is exothermic and generates HCl gas.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Zinc Chloride (anhydrous, 1.2 eq)

  • Propanoyl Chloride (1.1 eq)

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution

  • Toluene or other suitable recrystallization solvent

Workflow Diagram:

A Step 1: Charge Reactor Add 4-chloroaniline and ZnCl₂ to a flask equipped with a reflux condenser and mechanical stirrer. B Step 2: Heat Mixture Heat the mixture to ~140°C until a homogenous melt is formed. A->B Heating C Step 3: Add Acylating Agent Slowly add propanoyl chloride dropwise over 30-60 minutes. HCl gas will evolve. B->C Exothermic D Step 4: Thermal Rearrangement Increase temperature to 165-175°C and hold for 2-4 hours. C->D Heating E Step 5: Hydrolysis Cool the reaction mass to ~90°C and slowly quench with water, followed by concentrated HCl. D->E Cooling F Step 6: Isolation Cool to room temperature. The product hydrochloride salt precipitates. Filter and wash the solid. E->F Precipitation G Step 7: Free-Basing & Purification Suspend the salt in water and basify with NaOH to pH > 9 to precipitate the free amine. Filter, wash with water, and recrystallize from a suitable solvent (e.g., toluene). F->G Neutralization H Final Product G->H Crystallization

Impurity Profiling Guide: 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

1-(2-Amino-5-chlorophenyl)propan-1-one (CAS: 1685-20-7) is a critical Critical Material Attribute (CMA) in the synthesis of the antiretroviral drug Efavirenz (Sustiva). As the direct precursor to the cyclization step forming the benzoxazinone core, its purity profile dictates the downstream yield and the potential carryover of genotoxic impurities (GTIs) into the final API.

This guide moves beyond standard monographs to objectively compare analytical methodologies for profiling this intermediate. We analyze the trade-offs between High-Performance Liquid Chromatography (HPLC) , Ultra-High-Performance Liquid Chromatography (UHPLC) , and Gas Chromatography-Mass Spectrometry (GC-MS) , providing a validated protocol for the most robust technique.

The Impurity Landscape

To profile this molecule effectively, one must understand the genesis of its impurities.[1] The industrial synthesis typically involves the Sugasawa reaction (boron-mediated acylation) or Friedel-Crafts acylation of 4-chloroaniline.

Critical Impurities List
Impurity IDChemical NameOriginRisk Classification
Imp-A 4-ChloroanilineStarting MaterialGenotoxic (PGI)
Imp-B N-(4-chlorophenyl)propionamideSide Reaction (N-acylation)Process Impurity
Imp-C 1-(2-amino-5-chlorophenyl)propan-1-olReduction ByproductProcess Impurity
Imp-D 1-(4-amino-3-chlorophenyl)propan-1-oneRegioisomerIsomeric Impurity
Pathway Visualization

The following diagram illustrates the synthetic origin of these impurities, providing the "causality" required for effective method development.

ImpurityOrigin cluster_legend Legend SM 4-Chloroaniline (Starting Material) Reagent Propionitrile / BCl3 SM->Reagent + Propionyl source ImpA Impurity A (Residual SM) SM->ImpA Unreacted Target 1-(2-Amino-5-chlorophenyl) propan-1-one (Target) Reagent->Target Ortho-Acylation (Major Path) ImpB Impurity B (N-Acylation) Reagent->ImpB N-Acylation (Kinetic Control) ImpD Impurity D (Regioisomer) Reagent->ImpD Para/Meta Attack (Loss of Regioselectivity) Leg1 Genotoxic Leg2 Product

Caption: Synthetic genesis of critical impurities in the Sugasawa acylation route.

Comparative Methodology: HPLC vs. UHPLC vs. GC-MS

Selecting the right tool depends on the phase of drug development. Below is an objective comparison based on experimental throughput and sensitivity.

Comparison Matrix
FeatureHPLC-UV (The Workhorse)UHPLC-PDA (The Speedster)GC-MS (The Specialist)
Primary Use QC Release TestingR&D / High-Throughput ScreeningGenotoxic Impurity (GTI) Quantification
Resolution (Rs) Moderate (Requires >250mm column)High (Sub-2µm particles)Excellent for volatile isomers
Run Time 25–40 mins5–8 mins15–20 mins
Sensitivity (LOD) ~0.05%~0.01%< 1 ppm (for 4-Chloroaniline)
Cost Per Run LowMedium (High solvent grade req.)[2][3][4]High
Limitation Solvent consumptionBackpressure limitsThermal instability of the amino-ketone
Expert Insight (Causality)
  • Why HPLC? For routine QC in manufacturing environments (especially in generic markets like India/China), HPLC remains the "Gold Standard" due to equipment availability and robustness. The molecule is polar enough to tail on standard C18 columns, requiring careful pH control (buffered mobile phase) which HPLC handles well without the clogging risks of UHPLC.

  • Why GC-MS? Specifically for Impurity A (4-Chloroaniline) . Anilines are volatile. If you need to prove clearance of this genotoxin to ppm levels (TTC limits), GC-MS is superior to LC-UV due to matrix interference issues in UV at low wavelengths.

Validated Experimental Protocol (HPLC-UV)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that ensures the separation of the critical pair (Target vs. Impurity B).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm.

    • Reasoning: The "End-capped" feature reduces silanol interactions with the free amine on the target molecule, preventing peak tailing.

  • Wavelength: 240 nm (Isosbestic point approximation for chlorobenzenes) and 290 nm (Specific for the ketone conjugation).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 30°C.

Mobile Phase Strategy
  • Buffer (Mobile Phase A): 20mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

    • Mechanism:[3][6] At pH 3.0, the aniline group (pKa ~4.0) is protonated (

      
      ). This increases polarity and prevents mixed-mode retention (ion exchange with silanols), sharpening the peak.
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Equilibration
5.08515Isocratic hold for polar impurities
25.02080Linear ramp to elute hydrophobic dimers
30.02080Wash
31.08515Re-equilibration
40.08515End
System Suitability Criteria (Pass/Fail)
  • Resolution (Rs): > 2.0 between 4-Chloroaniline and Target Peak.

  • Tailing Factor (T): < 1.5 for the Target Peak (Critical for accurate quantitation).

  • %RSD: < 2.0% for 5 replicate injections of the standard.

Analytical Decision Workflow

Use this logic flow to determine the appropriate method based on your specific impurity limits.

MethodSelection Start Start: Impurity Profiling Needs Q1 Is 4-Chloroaniline (GTI) the primary concern? Start->Q1 GCMS Select GC-MS (Limit < 20 ppm) Q1->GCMS Yes Q2 Is throughput critical? (>50 samples/day) Q1->Q2 No UHPLC Select UHPLC-PDA (Sub-2µm Column) Q2->UHPLC Yes HPLC Select HPLC-UV (Standard Protocol) Q2->HPLC No (Routine QC)

Caption: Decision tree for selecting the analytical technique based on regulatory requirements.

References

  • International Council for Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. Link

  • Rao, R. N., et al. "Separation and determination of synthetic impurities of Efavirenz by reverse phase high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, vol. 41, no. 4, 2006. Link

  • Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, vol. 100, no. 15, 1978.[7] Link

  • European Medicines Agency (EMA). "Assessment Report: Sustiva (Efavirenz)." EMA Public Assessment Reports. Link

  • BenchChem. "Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine." BenchChem Technical Guides, 2025. Link

Sources

Safety Operating Guide

1-(2-Amino-5-chlorophenyl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: 1-(2-Amino-5-chlorophenyl)propan-1-one

Executive Summary & Chemical Profile

Objective: To establish a standardized, compliant disposal workflow for 1-(2-Amino-5-chlorophenyl)propan-1-one . This protocol mitigates environmental toxicity risks and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.[1]

Crucial Identification: Do not confuse this compound with 2-Amino-5-chlorobenzophenone. The propionyl group significantly alters metabolic and environmental degradation profiles compared to benzophenone analogs.

Parameter Technical Detail
Chemical Name 1-(2-Amino-5-chlorophenyl)propan-1-one
Common Synonyms 2-Amino-5-chloropropiophenone; 1-(2-Amino-5-chlorophenyl)-1-propanone
CAS Number 1685-20-7
Molecular Formula C₉H₁₀ClNO
Physical State Solid (typically yellow to yellow-green crystalline powder)
Primary Hazards Skin/Eye Irritant (Cat 2) , Aquatic Toxicity , Combustible Solid
Waste Classification Halogenated Organic (Non-specific source).[1][2][3] Not P- or U-listed, but regulated by characteristic toxicity.[1]

The Logic of Segregation (Scientific Rationale)

As researchers, we often default to "organic waste" bins. For this specific compound, that is insufficient.[4]

  • The Halogen Rule: This molecule contains a Chlorine atom on the phenyl ring. If disposed of in non-halogenated waste streams (which are often used for fuel blending), the combustion process can generate hydrogen chloride gas (HCl) and, under poor combustion conditions, dioxins/furans .

    • Operational Directive: This waste must be sent to a facility equipped with high-temperature incinerators and flue gas scrubbers.[1]

  • Aniline Toxicity: The free amino group (

    
    ) on the aromatic ring suggests potential for methemoglobinemia if absorbed or leached into groundwater.[1]
    
    • Operational Directive: Zero-tolerance for drain disposal.[1]

Operational Disposal Protocol

Phase A: Pre-Disposal Stabilization

If the material is a pure solid: No chemical treatment is required.[1][5] Proceed to packaging. If the material is in a reaction mixture:

  • Quench: Ensure no active reagents (e.g., thionyl chloride, aluminum chloride) remain. Quench carefully with ice/water if necessary.[1]

  • Separate: If possible, precipitate the solid. If it remains in solution (e.g., DCM or Ethyl Acetate), the entire solution must be treated as Halogenated Solvent Waste .

Phase B: Packaging & Labeling (Step-by-Step)

Step 1: Primary Containment

  • Solids: Transfer waste into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness). Twist and tape the neck of the bag to create an airtight seal.

  • Liquids/Slurries: Transfer to a HDPE carboy or safety can. Do not fill >90% to allow for vapor expansion.

Step 2: Secondary Containment

  • Place the sealed bag or container into a secondary rigid container (e.g., a 5-gallon wide-mouth drum) specifically designated for Halogenated Solids .

Step 3: Labeling (The "Chain of Custody") Affix a hazardous waste tag with the following specific data points:

  • Constituents: "1-(2-Amino-5-chlorophenyl)propan-1-one" (Do not use abbreviations).[1][6]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][7]

  • Waste Stream: "Halogenated Organic Solid" (or Liquid).[1]

Phase C: Workflow Visualization

The following diagram outlines the decision matrix for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 1-(2-Amino-5-chlorophenyl)propan-1-one StateCheck Physical State Check Start->StateCheck SolidPath Pure Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid StreamA Stream A: Halogenated SOLIDS (Incineration + Scrubbing) SolidPath->StreamA Double Bag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB Stream B: Halogenated LIQUIDS (High Temp Incineration) SolventCheck->StreamB Yes (DCM, etc.) SolventCheck->StreamB No (EtOAc, MeOH) StreamC Stream C: Non-Halogenated Liquids (Fuel Blending - AVOID) SolventCheck->StreamC Incorrect Path Labeling Labeling: Name + CAS 1685-20-7 'Toxic/Irritant' StreamA->Labeling StreamB->Labeling Trace Cl makes entire stream Halogenated

Caption: Decision matrix for segregating chlorinated propiophenone waste. Note that even if dissolved in non-halogenated solvents, the presence of the Cl-atom dictates the waste stream must be treated as Halogenated.

Emergency Contingencies

Scenario: Benchtop Spill (< 50g)

  • Isolate: Evacuate the immediate 3-meter radius.[1] Alert nearby personnel.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator to prevent inhalation of aniline dust.[1]

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a disposal bag.

    • Wet Spill: Absorb with vermiculite or clay-based absorbent.[1]

  • Decontamination: Wipe the surface with a mild surfactant (soap/water) followed by an ethanol wipe. Place all cleanup materials into the Halogenated Solid Waste bin.

Regulatory & Compliance Context

  • RCRA Status: While not explicitly listed under 40 CFR 261.33 (P or U lists), this material is a "Characteristic Waste" if it exhibits toxicity. However, the generator must apply Process Knowledge to classify it.

    • Self-Validating Step: By classifying it as "Halogenated Organic," you automatically trigger the strictest disposal requirements (Incineration), satisfying EPA "Cradle-to-Grave" liability protection [1].[1]

  • DEA Watchlist: This chemical is a structural precursor to Bupropion . While not a Schedule I controlled substance, large quantities of precursors can trigger diversion monitoring. Ensure inventory logs match disposal weights [2].

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste."[1] RCRA Orientation Manual. [Link]1]

  • PubChem. "Compound Summary: 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS 1685-20-7)."[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(2-Amino-5-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for handling 1-(2-Amino-5-chlorophenyl)propan-1-one (CAS No: 1685-20-7) in a laboratory setting. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for chemical hygiene, aiming to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a thorough understanding of potential hazards and the use of appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[6][7][8]

1.1. Hazard Identification

Based on the analysis of structurally related compounds, 1-(2-Amino-5-chlorophenyl)propan-1-one should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation. [1][2][4]

  • Causes serious eye irritation. [1][2][3][4]

  • May cause respiratory irritation. [2][5]

1.2. Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure.[9] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[10] Double gloving is recommended.[11]To prevent skin contact and irritation.[1][4] The outer glove can be removed and disposed of immediately after handling the compound.
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[12][13][14]To protect against serious eye irritation from dust or splashes.[1][3]
Body Protection A long-sleeved laboratory coat. A chemically resistant apron or gown is recommended for larger quantities.[10][14]To protect the skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[13][15] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[16]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2]

1.3. PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Eye Protection d1->d2 d3 3. Gloves (Inner) d2->d3 d4 4. Gloves (Outer) d3->d4 f1 1. Gloves (Outer) f2 2. Lab Coat f1->f2 f3 3. Gloves (Inner) f2->f3 f4 4. Eye Protection f3->f4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Safe Handling Procedures

A well-defined operational plan ensures that 1-(2-Amino-5-chlorophenyl)propan-1-one is handled safely from receipt to disposal.

2.1. Chemical Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13]

  • Keep the container tightly closed.

  • Store below eye level to minimize the risk of dropping and spillage.[17]

2.2. Handling and Use

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[13][15] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe dust.[1] Wash hands thoroughly after handling.[1][2]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

2.3. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the solvent used is flammable, turn off all ignition sources.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical safety goggles. A respirator may be necessary depending on the size and nature of the spill.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.[15]

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

3.1. Waste Segregation

  • Halogenated Waste: 1-(2-Amino-5-chlorophenyl)propan-1-one is a halogenated organic compound. All waste containing this substance, including contaminated labware and PPE, should be collected in a designated, labeled container for halogenated organic waste.[17][18][19]

  • Sharps: Any sharps (needles, razor blades) contaminated with the compound should be placed in a designated sharps container.

3.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Follow your institution's procedures for hazardous waste pickup. Do not pour chemical waste down the drain.[15][18]

3.3. Decontamination of Glassware

Glassware that has come into contact with the compound should be decontaminated before washing. This can be achieved by rinsing with an appropriate solvent (e.g., acetone, ethanol) and collecting the rinsate as halogenated waste.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3]

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event eye Eye Contact: Flush with water for 15 min exposure->eye skin Skin Contact: Wash with soap and water exposure->skin inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion medical Seek Immediate Medical Attention eye->medical skin->medical inhalation->medical ingestion->medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.